Product packaging for 3-Hydroxy-3-methylbutanenitrile(Cat. No.:CAS No. 13635-04-6)

3-Hydroxy-3-methylbutanenitrile

Cat. No.: B077339
CAS No.: 13635-04-6
M. Wt: 99.13 g/mol
InChI Key: CWPMDJFBWQJRGT-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methylbutanenitrile is a valuable bifunctional building block in synthetic organic chemistry, characterized by its reactive nitrile group and a tertiary hydroxyl group. This compound serves as a key precursor in the synthesis of various heterocycles and complex molecular architectures. Its primary research value lies in its role as a versatile scaffold for pharmaceutical intermediates, particularly in the construction of β-hydroxy nitriles and subsequent transformation into carboxylic acids, amides, or amines. The molecule's mechanism of action in reactions often involves its ability to undergo nucleophilic addition at the nitrile carbon or serve as a substrate for dehydration and cyclocondensation reactions, enabling access to pyrimidines, isoxazoles, and other nitrogen-containing heterocycles with potential biological activity. Furthermore, it finds application in materials science as a monomer or cross-linking agent. Researchers utilize this compound to explore new synthetic methodologies and develop novel compounds for biological screening, making it an essential reagent for advancing chemical discovery in academic and industrial R&D settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO B077339 3-Hydroxy-3-methylbutanenitrile CAS No. 13635-04-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-3-methylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9NO/c1-5(2,7)3-4-6/h7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPMDJFBWQJRGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90929337
Record name 3-Hydroxy-3-methylbutanenitrile
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Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13635-04-6
Record name Butanenitrile, 3-hydroxy-3-methyl-
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Record name 3-Hydroxy-3-methylbutanenitrile
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Record name 3-hydroxy-3-methylbutanenitrile
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Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methylbutanenitrile, also known as acetone cyanohydrin acetone adduct, is a bifunctional organic compound of interest in various chemical and pharmaceutical applications. This document provides a comprehensive technical overview of its chemical and physical properties, synthesis, and potential biological relevance. Detailed experimental protocols for its synthesis and enzymatic hydrolysis are presented, alongside a summary of its spectral data for analytical characterization. While direct evidence of its involvement in specific signaling pathways is limited, the known metabolic fate of nitriles and the biological activity of its hydrolysis product, β-hydroxy-β-methylbutyrate (HMB), are discussed.

Chemical and Physical Properties

This compound (CAS No: 13635-04-6) is a clear, colorless to pale yellow liquid.[1] Its fundamental properties are summarized in the table below, compiled from various sources.

PropertyValueReference
Molecular Formula C₅H₉NO[1][2]
Molecular Weight 99.13 g/mol [2]
Boiling Point 114-116 °C at 30 mmHg[1]
Density 0.959 g/mL at 20 °C[1]
Refractive Index (n20/D) 1.430[1]
Flash Point 97 °C (206.6 °F) - closed cup
Storage Temperature 2-8°C[1]
Solubility Soluble in water and common organic solvents.
InChI Key CWPMDJFBWQJRGT-UHFFFAOYSA-N[2]
SMILES CC(C)(O)CC#N[2]

Synthesis of this compound

A high-yield synthesis of this compound can be achieved through the base-catalyzed addition of the enolate of acetonitrile to acetone.[1]

Experimental Protocol: Synthesis from Acetone and Acetonitrile

Materials:

  • Acetone

  • Acetonitrile

  • P(i-PrNCH₂CH₂)₃N (Proazaphosphatrane catalyst)

  • Magnesium sulfate (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous magnesium sulfate to a solution of P(i-PrNCH₂CH₂)₃N in anhydrous diethyl ether.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of acetone and acetonitrile in anhydrous diethyl ether dropwise to the stirred suspension over a period of 1 hour.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (25 °C) and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the mixture is acidic (pH ~2).

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield this compound as a colorless oil. A reference yield of 99% has been reported for a similar procedure.[1]

Synthesis Workflow

Synthesis_Workflow Reactants Acetone + Acetonitrile Reaction Reaction at 25 °C for 4h Reactants->Reaction Catalyst P(i-PrNCH2CH2)3N Mg2SO4 Catalyst->Reaction Quench Acidic Workup (HCl) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Vacuum Distillation Extraction->Purification Product This compound Purification->Product

Figure 1: Synthesis workflow for this compound.

Enzymatic Hydrolysis

This compound can be enzymatically hydrolyzed to produce β-hydroxy-β-methylbutyric acid (HMB), a compound with known biological activities. This biotransformation can be achieved using nitrilase enzymes, which directly convert the nitrile to a carboxylic acid, or a combination of nitrile hydratase and amidase enzymes.

Experimental Protocol: Nitrilase-catalyzed Hydrolysis

Materials:

  • This compound

  • Nitrilase enzyme (e.g., from Rhodococcus rhodochrous)

  • Potassium phosphate buffer (0.1 M, pH 7.0)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Prepare a solution of this compound in 0.1 M potassium phosphate buffer (pH 7.0). The substrate concentration should be optimized based on the enzyme's activity and stability (e.g., 50-100 mM).

  • Equilibrate the substrate solution to the optimal temperature for the nitrilase (e.g., 30-40 °C).

  • Add the nitrilase enzyme (as a purified enzyme, cell-free extract, or whole-cell suspension) to the reaction mixture. The enzyme loading should be determined empirically for optimal conversion.

  • Incubate the reaction mixture with gentle agitation.

  • Monitor the reaction progress by measuring the formation of HMB and the disappearance of the starting material using High-Performance Liquid Chromatography (HPLC).

  • Upon completion, terminate the reaction by acidifying the mixture to pH 2 with 1 M HCl. This will also precipitate the enzyme if it is in a soluble form.

  • Centrifuge the mixture to remove the precipitated enzyme.

  • Extract the supernatant with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude HMB.

  • The crude product can be further purified by recrystallization or column chromatography.

Enzymatic Hydrolysis Pathway

Enzymatic_Hydrolysis Substrate This compound Nitrilase Nitrilase Substrate->Nitrilase H2O Product 3-Hydroxy-3-methylbutyric Acid (HMB) Nitrilase->Product Ammonia Ammonia (NH3) Nitrilase->Ammonia

Figure 2: Nitrilase-catalyzed hydrolysis of this compound.

Biological Significance and Toxicology

Metabolic Fate

The in vivo metabolism of this compound has not been specifically reported. However, the metabolism of nitriles in mammals is known to proceed via two main pathways:

  • Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid and ammonia, a reaction catalyzed by nitrilase enzymes.

  • Cyanide Release: The nitrile can be metabolized by cytochrome P450 enzymes, leading to the release of a cyanide ion. The cyanide is then detoxified to thiocyanate.

Given that this compound can be a substrate for nitrilases in vitro, it is plausible that it could be hydrolyzed to HMB in vivo.

Toxicology
Signaling Pathways of the Hydrolysis Product (HMB)

While there is no direct evidence of this compound's involvement in signaling pathways, its hydrolysis product, HMB, has been shown to modulate several key cellular pathways, particularly in skeletal muscle. HMB is known to stimulate protein synthesis and inhibit protein degradation. These effects are mediated, in part, through the PI3K/Akt/mTOR pathway , a central regulator of cell growth and proliferation, and by modulating the activity of the FoxO family of transcription factors , which are involved in the expression of genes related to muscle atrophy.

HMB_Signaling HMB β-Hydroxy-β-methylbutyrate (HMB) PI3K PI3K HMB->PI3K stimulates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates FoxO FoxO Akt->FoxO inhibits Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis promotes Atrophy_Genes Atrophy-related Gene Expression FoxO->Atrophy_Genes promotes Protein_Degradation Protein Degradation Atrophy_Genes->Protein_Degradation leads to

Figure 3: Simplified signaling pathway of HMB in skeletal muscle.

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Spectral data is available and can be used to confirm the structure.

  • ¹³C NMR: The ¹³C NMR spectrum shows characteristic peaks for the nitrile carbon, the quaternary carbon bearing the hydroxyl group, the methylene carbon, and the two methyl carbons.[2]

Mass Spectrometry (MS)

Mass spectral data can be used for the identification and quantification of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl group (O-H stretch, broad, ~3400 cm⁻¹), the nitrile group (C≡N stretch, sharp, ~2250 cm⁻¹), and C-H bonds.

Conclusion

This compound is a versatile chemical intermediate with established synthetic routes and potential for biotransformation. While its direct biological roles are yet to be fully elucidated, its relationship to the bioactive compound HMB makes it a molecule of interest for further research, particularly in the fields of drug development and nutritional science. This guide provides a foundational understanding of its properties and methodologies for its synthesis and enzymatic conversion, serving as a valuable resource for the scientific community. Further investigation into its metabolic fate and potential interactions with biological systems is warranted.

References

An In-depth Technical Guide to 3-Hydroxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for 3-hydroxy-3-methylbutanenitrile, a key intermediate in various chemical syntheses.

Chemical Structure and Identifiers

This compound, a β-hydroxynitrile, possesses a tertiary alcohol and a nitrile functional group. Its structure and key identifiers are summarized below.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 13635-04-6[1][2][3][4][5]
Molecular Formula C5H9NO[1][3][4][5][6]
Molecular Weight 99.13 g/mol [1][2][3]
Canonical SMILES CC(C)(O)CC#N[2][7]
InChI 1S/C5H9NO/c1-5(2,7)3-4-6/h7H,3H2,1-2H3[1][2]
InChIKey CWPMDJFBWQJRGT-UHFFFAOYSA-N[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the following table.

PropertyValueSource
Density 0.959 g/mL at 20 °C[2][4][5][7][2][4][5][7]
Boiling Point 114-116 °C at 30 mmHg[2][4][5][7][2][4][5][7]
Flash Point 97 °C (closed cup)[2][4][2][4]
Refractive Index n20/D 1.430[2][4][7][2][4][7]
Storage Temperature 2-8°C[2][4][5][7][2][4][5][7]
Vapor Pressure 0.0288 mmHg at 25°C[4][5][4][5]
XLogP3 -0.2[1][4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectroscopyData
¹H NMR Spectral data is available and indicates the presence of protons consistent with the structure.[1]

Synthesis and Reactivity

This compound is a versatile chemical intermediate. It can be synthesized through several routes and participates in various chemical reactions.

A key synthetic route involves the reaction of isobutylene oxide with a cyanide source.[8] This method is noted for its high selectivity and quantitative yield.[8] Another reported synthesis is from 2-hydroxy-2-methyl-1-bromopropane.[3][7][9]

As a β-hydroxynitrile, it undergoes thermal degradation, reportedly via a six-membered cyclic transition state.[3][7][9] It serves as a precursor for the synthesis of 1,1-dimethylcyanoethyl bromoacetate.[3][4][7][9] Furthermore, it is a critical intermediate in the enzymatic or chemical hydrolysis to produce 3-hydroxy-3-methylbutyrate (HMB), a nutritional supplement.[8]

Experimental Protocol: Synthesis from Isobutylene Oxide

The following is a representative experimental protocol for the synthesis of this compound based on the reaction of isobutylene oxide with cyanide.[8]

Objective: To synthesize this compound via the ring-opening of isobutylene oxide with a cyanide salt.

Materials:

  • Isobutylene oxide (1,2-epoxy-2-methylpropane)

  • Sodium cyanide (or another suitable cyanide salt)

  • Water

  • Phosphate buffer (e.g., potassium dihydrogen phosphate/dipotassium hydrogen phosphate)

  • Acid for work-up (e.g., dilute sulfuric acid)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Prepare an aqueous solution of the cyanide salt. The pH of the solution should be maintained above 7, ideally between 7 and 12, to ensure the selective formation of the desired product.[8]

  • To the aqueous cyanide solution, add isobutylene oxide. The reaction is typically carried out at a controlled temperature, for instance, between 30°C and 42°C.[8]

  • Allow the reaction to proceed with stirring until completion. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous, slightly acidic work-up to neutralize any excess base and protonate the resulting alcoholate to yield this compound.[8]

  • Extract the product from the aqueous layer using a suitable organic solvent.

  • Combine the organic extracts and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by distillation under reduced pressure.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07[2]Warning[1][2]H302: Harmful if swallowed[1][10]
Acute Toxicity, Inhalation (Category 4)GHS07[2]Warning[1][2]H332: Harmful if inhaled[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.[2]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P271: Use only outdoors or in a well-ventilated area.[2]

  • P301+P317: IF SWALLOWED: Get medical help.[1]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

  • P317: Get medical help.[1]

  • P330: Rinse mouth.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Eyeshields, Faceshields.[2]

  • Hand Protection: Gloves.[2]

  • Respiratory Protection: Type ABEK (EN14387) respirator filter.[2]

Visualizations

Synthesis_Workflow IsobutyleneOxide Isobutylene Oxide Reaction Ring Opening (pH > 7) IsobutyleneOxide->Reaction CyanideSource Cyanide Source (e.g., NaCN) CyanideSource->Reaction Alcoholate Intermediate Alcoholate Reaction->Alcoholate Workup Aqueous Acidic Work-up Alcoholate->Workup Product This compound Workup->Product

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to 3-Hydroxy-3-methylbutanenitrile (CAS Number: 13635-04-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methylbutanenitrile, also known as β-hydroxyisovaleronitrile, is a versatile chemical intermediate with growing importance in organic synthesis and pharmaceutical development. Its bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, spectroscopic data, and potential applications, with a focus on its relevance to the drug development industry.

Chemical and Physical Properties

This compound is a combustible, acute toxicant. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₉NO[1][2]
Molecular Weight 99.13 g/mol [1]
CAS Number 13635-04-6[1]
Appearance Colorless to yellow liquid
Density 0.959 g/mL at 20 °C[2][3]
Boiling Point 114-116 °C at 30 mmHg[2][3]
Flash Point 97 °C (206.6 °F) - closed cup[2]
Refractive Index (n20/D) 1.430[2][3]
Storage Temperature 2-8°C[2][3]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]
Exact Mass 99.068413911[2]
LogP 0.67098[2]

Synthesis of this compound

Several synthetic routes to this compound have been reported. The following sections detail the most common and efficient methods.

Experimental Protocol 1: Synthesis from Isobutylene Oxide and Cyanide

This method involves the nucleophilic ring-opening of isobutylene oxide with a cyanide salt.

Reaction:

G Isobutylene_Oxide Isobutylene Oxide Product This compound Isobutylene_Oxide->Product Aqueous solution, pH > 7 Cyanide Cyanide (e.g., NaCN) Cyanide->Product

Figure 1: Synthesis from Isobutylene Oxide

Materials:

  • Isobutylene oxide (1,2-epoxy-2-methylpropane)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Water

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a well-ventilated fume hood, dissolve the cyanide salt (e.g., sodium cyanide) in water to create an aqueous solution.

  • Cool the cyanide solution in an ice bath to 0-5 °C.

  • Slowly add isobutylene oxide to the cooled cyanide solution with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

  • Extract the aqueous reaction mixture with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound.

  • The crude product can be purified by vacuum distillation.

Experimental Protocol 2: Synthesis from Acetone and Acetonitrile

This method utilizes a base-catalyzed addition of the acetonitrile carbanion to acetone.

Reaction:

G Acetone Acetone Product This compound Acetone->Product Strong Base (e.g., NaNH2) Acetonitrile Acetonitrile Acetonitrile->Product

Figure 2: Synthesis from Acetone and Acetonitrile

Materials:

  • Acetone

  • Acetonitrile

  • Strong base (e.g., sodium amide, lithium diisopropylamide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Aqueous ammonium chloride solution (for quenching)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve acetonitrile in the anhydrous solvent (diethyl ether or THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the strong base to the cooled acetonitrile solution to generate the carbanion.

  • To this solution, add acetone dropwise via the dropping funnel, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional period.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the resulting crude product by vacuum distillation.

Role in Drug Development and Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of various organic molecules, including those with pharmaceutical applications.

Synthesis of 1,1-Dimethylcyanoethyl Bromoacetate

One of the noted applications of this compound is in the synthesis of 1,1-dimethylcyanoethyl bromoacetate.[3] Bromoacetates are known alkylating agents used in the synthesis of a variety of chemical structures.

G Start This compound Product 1,1-Dimethylcyanoethyl bromoacetate Start->Product Reagent Bromoacetyl bromide or Bromoacetic acid Reagent->Product Base (e.g., Pyridine) Application Intermediate for further synthesis (e.g., heterocycles, amino acids) Product->Application

Figure 3: Synthesis and Application of 1,1-Dimethylcyanoethyl bromoacetate

The resulting bromoacetate can be used in subsequent reactions to introduce the 1,1-dimethylcyanoethyl moiety into a target molecule. This is particularly useful in medicinal chemistry for creating derivatives with altered pharmacokinetic or pharmacodynamic properties.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

Table 2: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.5s2H-CH₂-
~1.3s6H-C(CH₃)₂
Variablebr s1H-OH

Note: The chemical shift of the hydroxyl proton is variable and depends on the solvent and concentration.

¹³C NMR Spectroscopy

Table 3: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~118-CN
~69-C(OH)-
~30-CH₂-
~28-C(CH₃)₂
FTIR Spectroscopy

Table 4: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch
2980-2850C-H stretch (aliphatic)
~2250C≡N stretch
~1170C-O stretch
Mass Spectrometry

Table 5: Mass Spectrometry Data for this compound

m/zInterpretation
99[M]⁺ (Molecular ion)
84[M - CH₃]⁺
58[M - CH₂CN]⁺
43[C₃H₇]⁺

Safety and Handling

This compound is classified as harmful if swallowed or inhaled.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its functional groups make it an attractive intermediate for the synthesis of a wide range of more complex molecules, particularly in the field of drug discovery and development. The data and protocols provided in this guide are intended to support researchers and scientists in the effective utilization of this compound in their synthetic endeavors. Further research into its biological activity and potential applications as a pharmacophore may unveil new opportunities for its use in medicinal chemistry.

References

Synthesis of 3-Hydroxy-3-methylbutanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-Hydroxy-3-methylbutanenitrile, a valuable intermediate in various chemical syntheses. The document details the primary synthesis pathway, experimental protocols, and relevant quantitative data.

Introduction

This compound, commonly known as acetone cyanohydrin, is an organic compound with the chemical formula C₅H₉NO.[1] It serves as a key building block in the production of various materials, including methyl methacrylate, the monomer for polymethyl methacrylate (PMMA) plastic.[2] Its synthesis is a fundamental reaction in organic chemistry, typically involving the nucleophilic addition of a cyanide anion to acetone.

Primary Synthesis Pathway: Nucleophilic Addition of Cyanide to Acetone

The most established and widely used method for synthesizing this compound is the reaction of acetone with hydrogen cyanide (HCN).[3][4] This reaction is a classic example of a nucleophilic addition to a carbonyl group.

The overall reaction is as follows:

(CH₃)₂CO + HCN → (CH₃)₂C(OH)CN

This reaction is typically catalyzed by a base, such as sodium cyanide (NaCN) or potassium cyanide (KCN), which increases the concentration of the cyanide nucleophile (CN⁻).[2][5] The cyanide ion attacks the electrophilic carbonyl carbon of acetone, leading to the formation of a tetrahedral intermediate. This intermediate is then protonated, often by undissociated HCN or upon acidification, to yield the final cyanohydrin product.[3][5]

Industrial production often involves the direct reaction of liquid acetone with liquid hydrogen cyanide in the presence of a basic catalyst.[6] For laboratory-scale synthesis, procedures often generate hydrogen cyanide in situ from sodium or potassium cyanide and an acid to mitigate the hazards of handling pure HCN.[2][7]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthesis pathway of this compound.

ParameterValueReference
Yield 77-78%[6]
Boiling Point 78-82 °C at 15 mmHg[6]
114-116 °C at 30 mmHg
Density 0.959 g/mL at 20 °C
Refractive Index n20/D 1.430
Purity (Assay) ≥97.0% (GC)

Experimental Protocols

Two common laboratory-scale experimental protocols for the synthesis of this compound are detailed below.

In Situ Generation of Hydrogen Cyanide (from Sodium Cyanide and Sulfuric Acid)

This method, adapted from established procedures, involves the slow addition of sulfuric acid to a mixture of sodium cyanide and acetone in water.[6][7]

Materials:

  • Sodium cyanide (95%)

  • Acetone

  • 40% Sulfuric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 500 g of powdered 95% sodium cyanide in 1.2 L of water.[6]

  • Add 900 cc (713 g) of acetone to the solution.[6]

  • Cool the flask in an ice bath and stir the solution vigorously.[6]

  • Once the temperature of the mixture reaches 15°C, slowly add 2.1 L of 40% sulfuric acid from the dropping funnel over a period of three hours. Maintain the reaction temperature between 10°C and 20°C.[6]

  • After the acid addition is complete, continue stirring for an additional 15 minutes.[6]

  • Allow the mixture to settle. A layer of acetone cyanohydrin may form and can be decanted.[6]

  • Filter the sodium bisulfate precipitate and wash it with three 50-cc portions of acetone.[6]

  • Combine the filtrate and acetone washings with the aqueous solution and extract the mixture three times with 250-cc portions of diethyl ether.[6]

  • Combine the ether extracts with the initially separated cyanohydrin layer and dry the combined organic phase over anhydrous sodium sulfate.[6]

  • Remove the ether and acetone by distillation on a water bath.[6]

  • Purify the residue by vacuum distillation, collecting the fraction at 78-82°C/15 mmHg. The expected yield is 640-650 g (77-78%).[6]

Simplified Procedure with in situ Sodium Bisulfite Adduct

An alternative, though yielding a less pure product, involves the reaction of sodium or potassium cyanide with the in situ formed sodium bisulfite adduct of acetone.[2] This method avoids the direct handling of large quantities of acidified cyanide solutions.

Mandatory Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway Acetone Acetone (CH₃)₂CO Reaction Acetone->Reaction HCN Hydrogen Cyanide (HCN) HCN->Reaction Product This compound (CH₃)₂C(OH)CN Catalyst Base Catalyst (e.g., NaCN, KCN) Catalyst->Reaction Reaction->Product Nucleophilic Addition

Caption: Synthesis of this compound from Acetone and HCN.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification A 1. Dissolve NaCN in water and add Acetone B 2. Cool the mixture to 15°C A->B C 3. Slowly add H₂SO₄ (maintain 10-20°C) B->C D 4. Stir for 15 minutes post-addition C->D E 5. Phase Separation (decant product layer if formed) D->E F 6. Filter precipitate and wash with Acetone E->F G 7. Extract aqueous phase with Diethyl Ether F->G H 8. Combine organic phases and dry G->H I 9. Remove solvents by distillation H->I J 10. Purify by vacuum distillation I->J Final_Product Pure this compound J->Final_Product Yield: 77-78%

Caption: Experimental workflow for the synthesis and purification.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of beta-Hydroxyisovaleronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

beta-Hydroxyisovaleronitrile, systematically known as 3-hydroxy-3-methylbutanenitrile, is a bifunctional organic molecule containing both a hydroxyl and a nitrile group. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, purification, and spectral analysis. It is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physical Properties

beta-Hydroxyisovaleronitrile is a clear, colorless liquid at room temperature. Its fundamental identifiers and key physical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers [1][2][3]

IdentifierValue
IUPAC Name This compound
Synonyms beta-Hydroxyisovaleronitrile, 3-Hydroxy-3-methylbutyronitrile, 1-Cyano-2-methyl-2-propanol
CAS Number 13635-04-6
Molecular Formula C₅H₉NO
Molecular Weight 99.13 g/mol
Canonical SMILES CC(C)(C#N)O
InChI Key CWPMDJFBWQJRGT-UHFFFAOYSA-N

Table 2: Physical Properties [2][3]

PropertyValue
Appearance Clear, colorless liquid
Boiling Point 114-116 °C at 30 mmHg
Density 0.959 g/mL at 20 °C
Refractive Index (n²⁰/D) 1.430
Flash Point 97 °C (closed cup)
Storage Temperature 2-8 °C

Synthesis and Purification

Synthesis Protocol: From Isobutylene Oxide

A common method for the synthesis of beta-hydroxyisovaleronitrile involves the ring-opening of isobutylene oxide with a cyanide salt. The following protocol is based on established chemical principles.

Experimental Workflow: Synthesis of beta-Hydroxyisovaleronitrile

G cluster_0 Reaction Setup cluster_1 Work-up A Dissolve Isobutylene Oxide in an appropriate solvent (e.g., aqueous methanol). B Add an inorganic cyanide salt (e.g., NaCN or KCN) to the solution. A->B C Stir the mixture at a controlled temperature. B->C D Acidify the reaction mixture with a dilute acid. C->D Reaction Completion E Extract the product with an organic solvent (e.g., ethyl acetate). D->E F Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄). E->F G Remove the solvent under reduced pressure. F->G H Purification G->H Crude Product

Caption: Synthesis workflow for beta-Hydroxyisovaleronitrile.

Detailed Methodology:

  • Reaction Setup: In a well-ventilated fume hood, dissolve isobutylene oxide in a suitable solvent such as aqueous methanol.

  • Addition of Cyanide: Slowly add a stoichiometric amount of an inorganic cyanide salt, such as sodium cyanide or potassium cyanide, to the solution while stirring. The reaction is typically carried out at a controlled temperature, for example, room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to neutralize any excess cyanide and quench the reaction.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous salt like sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude beta-hydroxyisovaleronitrile can be purified by vacuum distillation to obtain a product of high purity.

Experimental Workflow: Purification by Vacuum Distillation

G A Place the crude product in a distillation flask. B Set up a vacuum distillation apparatus. A->B C Heat the flask gently under reduced pressure. B->C D Collect the fraction boiling at the expected temperature and pressure. C->D E Characterize the purified product for purity. D->E

Caption: Purification of beta-Hydroxyisovaleronitrile via vacuum distillation.

Detailed Methodology:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all joints are properly sealed.

  • Distillation: Place the crude beta-hydroxyisovaleronitrile in the distillation flask. Gradually reduce the pressure to the desired level (e.g., 30 mmHg) and begin heating the flask gently.

  • Fraction Collection: Collect the fraction that distills at the reported boiling point of 114-116 °C at 30 mmHg.[2][3]

  • Analysis: Analyze the purity of the collected fraction using GC or NMR spectroscopy.

Spectral Data

The structure of beta-hydroxyisovaleronitrile can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons, the methylene protons adjacent to the nitrile group, and the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the two methyl carbons, the quaternary carbon attached to the hydroxyl group, the methylene carbon, and the nitrile carbon.

Publicly available spectral data can be found on databases such as PubChem.

Infrared (IR) Spectroscopy

The IR spectrum of beta-hydroxyisovaleronitrile will exhibit characteristic absorption bands:

  • A broad peak in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

  • A sharp, medium-intensity peak around 2250 cm⁻¹ due to the C≡N stretching of the nitrile group.

  • Peaks in the 3000-2800 cm⁻¹ region corresponding to C-H stretching vibrations.

Chemical Properties and Reactivity

beta-Hydroxyisovaleronitrile possesses two reactive functional groups, the hydroxyl group and the nitrile group, which dictate its chemical behavior.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, forming beta-hydroxyisovaleric acid.

Logical Relationship: Hydrolysis Reaction

G A beta-Hydroxyisovaleronitrile B beta-Hydroxyisovaleric Acid A->B  Acid or Base catalyzed hydrolysis  

Caption: Hydrolysis of beta-Hydroxyisovaleronitrile.

Reactions of the Hydroxyl Group

The tertiary hydroxyl group can undergo reactions typical of alcohols, such as esterification or etherification, under appropriate conditions.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific scientific literature detailing the biological activity, pharmacological effects, or involvement in signaling pathways of beta-hydroxyisovaleronitrile. While related compounds such as beta-hydroxybutyrate are known to act as signaling molecules, similar roles for beta-hydroxyisovaleronitrile have not been established.[4] Further research is required to elucidate any potential biological functions.

Safety and Handling

beta-Hydroxyisovaleronitrile is classified as harmful if swallowed or inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information [1]

PictogramSignal WordHazard Statement
alt text
WarningH302: Harmful if swallowed. H332: Harmful if inhaled.

Conclusion

This technical guide has summarized the key physical and chemical properties of beta-hydroxyisovaleronitrile. The provided information on its synthesis, purification, and spectral characteristics offers a foundational resource for its application in research and development. The lack of data on its biological activity presents an opportunity for future investigation, particularly within the context of drug discovery and development.

References

An In-Depth Technical Guide to 3-Hydroxy-3-methylbutyronitrile: Synonyms, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-3-methylbutyronitrile, a versatile chemical intermediate. It covers its common synonyms, detailed physicochemical properties, and established experimental protocols for its synthesis and subsequent enzymatic hydrolysis. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical Identity and Synonyms

3-Hydroxy-3-methylbutyronitrile is a chiral β-hydroxynitrile. For clarity in research and documentation, it is crucial to be aware of its various synonyms. The compound is systematically named 3-hydroxy-3-methylbutanenitrile according to IUPAC nomenclature.[1][2] A comprehensive list of common synonyms and identifiers is provided in Table 1.

Table 1: Common Synonyms and Identifiers for 3-Hydroxy-3-methylbutyronitrile

Identifier Type Identifier
IUPAC Name This compound[1][2]
CAS Number 13172-47-5
Other Names Acetone cyanohydrin, β-Hydroxyisovaleronitrile[3], 1-Cyano-2-methyl-2-propanol

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Hydroxy-3-methylbutyronitrile is essential for its handling, application in synthesis, and for the development of analytical methods. Key properties are summarized in Table 2.

Table 2: Physicochemical Properties of 3-Hydroxy-3-methylbutyronitrile

Property Value
Molecular Formula C₅H₉NO
Molecular Weight 99.13 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 114-116 °C at 30 mmHg
Density 0.959 g/mL at 25 °C
Refractive Index 1.430 at 20 °C
Solubility Soluble in water and common organic solvents
Flash Point 97 °C

Experimental Protocols

Synthesis of 3-Hydroxy-3-methylbutyronitrile

A common and efficient method for the synthesis of 3-Hydroxy-3-methylbutyronitrile involves the ring-opening of isobutylene oxide with a cyanide salt. This reaction is typically carried out in an aqueous medium.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer is charged with a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in water.

  • Addition of Isobutylene Oxide: Isobutylene oxide is added dropwise to the cyanide solution at a controlled temperature, typically between 20-30 °C. The reaction is exothermic, and cooling may be necessary to maintain the desired temperature range.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the consumption of the starting materials.

  • Work-up and Purification: Upon completion, the reaction mixture is typically neutralized with a suitable acid. The product, 3-Hydroxy-3-methylbutyronitrile, can then be extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation.

Enzymatic Hydrolysis to 3-Hydroxy-3-methylbutyrate (HMB)

3-Hydroxy-3-methylbutyronitrile serves as a key precursor for the synthesis of β-hydroxy-β-methylbutyrate (HMB), a metabolite of the amino acid leucine with applications in nutritional supplements and pharmaceuticals.[4] The enzymatic hydrolysis of the nitrile group offers a green and highly selective alternative to harsh chemical methods. This biotransformation can be achieved using nitrilase or a combination of nitrile hydratase and amidase enzymes.[1][2][5]

Protocol:

  • Enzyme and Substrate Preparation: A suitable buffer solution (e.g., phosphate buffer, pH 7.0-8.0) is prepared. The chosen enzyme (either a nitrilase or a nitrile hydratase/amidase system), which can be in the form of a whole-cell biocatalyst or a purified enzyme, is suspended in the buffer. 3-Hydroxy-3-methylbutyronitrile is then added to this suspension.

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature, typically between 30-50 °C, with gentle agitation to ensure proper mixing.

  • Monitoring the Conversion: The conversion of the nitrile to the corresponding carboxylic acid (HMB) can be monitored by High-Performance Liquid Chromatography (HPLC) by analyzing the decrease in the substrate peak and the increase in the product peak.

  • Product Isolation: Once the reaction has reached completion, the enzyme (if in solid form) is removed by centrifugation or filtration. The aqueous solution containing the product, 3-Hydroxy-3-methylbutyrate, can then be acidified and the HMB extracted with an appropriate organic solvent. Subsequent purification can be achieved through techniques like crystallization or chromatography.

Visualized Workflows and Pathways

To provide a clearer understanding of the processes described, the following diagrams illustrate the synthesis and a potential, though not yet directly confirmed, biological signaling context for a related molecule.

G Synthesis of 3-Hydroxy-3-methylbutyronitrile cluster_reactants Reactants cluster_process Reaction cluster_product Product isobutylene_oxide Isobutylene Oxide ring_opening Nucleophilic Ring-Opening isobutylene_oxide->ring_opening cyanide Cyanide Salt (e.g., NaCN) cyanide->ring_opening product 3-Hydroxy-3-methylbutyronitrile ring_opening->product

Caption: Workflow for the synthesis of 3-Hydroxy-3-methylbutyronitrile.

G Enzymatic Hydrolysis Workflow cluster_substrate Substrate cluster_biocatalyst Biocatalyst cluster_product Product substrate 3-Hydroxy-3-methylbutyronitrile enzyme Nitrilase or Nitrile Hydratase/Amidase substrate->enzyme product 3-Hydroxy-3-methylbutyrate (HMB) enzyme->product Hydrolysis

Caption: Workflow of the enzymatic hydrolysis to HMB.

G Hypothetical Signaling Pathway (based on 3-Hydroxybutyrate) cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular hmb 3-Hydroxybutyrate (3-HB) receptor G-protein Coupled Receptor (e.g., HCAR2) hmb->receptor g_protein G-protein Activation receptor->g_protein activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces downstream Downstream Signaling (e.g., PKA activation) second_messenger->downstream activates cellular_response Cellular Response (e.g., Anti-inflammatory effects) downstream->cellular_response leads to

Caption: A potential signaling pathway for the related molecule 3-Hydroxybutyrate.

Disclaimer: While 3-Hydroxy-3-methylbutyronitrile is a precursor to HMB, and HMB is structurally similar to 3-Hydroxybutyrate (3-HB), the direct biological activity and signaling pathways of 3-Hydroxy-3-methylbutyronitrile itself are not well-documented in publicly available literature. The signaling pathway depicted above is based on the known mechanisms of 3-HB and is provided for illustrative and conceptual purposes only. Further research is required to elucidate the specific biological roles, if any, of 3-Hydroxy-3-methylbutyronitrile.

Applications in Research and Development

3-Hydroxy-3-methylbutyronitrile is a valuable building block in organic synthesis. Its primary application lies in its role as a precursor to HMB. Furthermore, the presence of both a hydroxyl and a nitrile functional group allows for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules in the pharmaceutical and fine chemical industries. For instance, it may be used in the synthesis of 1,1-dimethylcyanoethyl bromoacetate.[3]

Conclusion

3-Hydroxy-3-methylbutyronitrile is a chemical compound with significant potential as a synthetic intermediate, particularly for the production of HMB. This guide has provided a detailed overview of its synonyms, physicochemical characteristics, and key experimental protocols. The provided workflows and the hypothetical signaling pathway offer a visual representation of its synthesis and potential biological context. It is anticipated that further research into this molecule and its derivatives will continue to uncover new applications in drug development and other scientific fields.

References

The Historical Discovery and Synthesis of 3-Hydroxy-3-methylbutanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical context, synthesis, and known properties of 3-Hydroxy-3-methylbutanenitrile. While a definitive record of its initial discovery remains elusive in readily available literature, its synthesis is a logical extension of foundational 19th and early 20th-century organic chemistry principles. This document details the historical precedent for its creation, provides a modern experimental protocol, and summarizes its known physicochemical properties.

Historical Context: The Genesis of Cyanohydrins and the Ring-Opening of Epoxides

The story of this compound is intrinsically linked to two key developments in organic chemistry: the discovery of cyanohydrins and the understanding of epoxide ring-opening reactions.

The first synthesis of a cyanohydrin is credited to Friedrich Urech in 1872. His work on the reaction of acetone with hydrogen cyanide to form acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile) laid the groundwork for the synthesis of α-hydroxy nitriles.

Parallel to this, the chemistry of epoxides was being explored. A pivotal observation was made by Dewael in 1913, who found that the reaction of 2-chloropropanol with potassium cyanide yielded β-hydroxybutyronitrile. It was proposed that this reaction proceeded through a propylene oxide intermediate, which then underwent nucleophilic attack by the cyanide ion. This provided an early understanding of the synthesis of β-hydroxy nitriles from epoxides.

The synthesis of this compound from isobutylene oxide is a direct application of this established reactivity, where the cyanide ion acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to the formation of the corresponding β-hydroxy nitrile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 13635-04-6[1]
Molecular Formula C₅H₉NO[1]
Molecular Weight 99.13 g/mol [1]
Density 0.959 g/mL at 20 °C[2]
Boiling Point 114-116 °C at 30 mmHg[2]
Flash Point 97 °C[2]
Refractive Index n20/D 1.430[2]
Synonyms 3-Hydroxy-3-methylbutyronitrile, β-Hydroxyisovaleronitrile[2]

Experimental Protocol: Synthesis from Isobutylene Oxide

The following is a representative modern experimental protocol for the synthesis of this compound based on the ring-opening of isobutylene oxide with sodium cyanide.[3]

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
Isobutylene oxide72.110.14 g1.9 mmol
Sodium cyanide49.010.14 g2.0 mmol
Deionized water18.025 mL-

3.2. Procedure

  • In a suitable reaction vessel, dissolve 0.14 g (1.9 mmol) of isobutylene oxide in 5 mL of deionized water.

  • To this solution, add 0.14 g (2.0 mmol) of sodium cyanide under stirring.

  • Continue stirring the resulting solution at room temperature for 5 hours.

  • Upon completion, the reaction mixture will contain 3-hydroxy-3-methylbutyronitrile. The product can be isolated and purified using standard organic chemistry techniques such as extraction and distillation.

Visualizing the Synthesis: A Reaction Pathway

The synthesis of this compound from isobutylene oxide can be visualized as a nucleophilic ring-opening reaction. The cyanide ion (CN⁻) acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This leads to the cleavage of a C-O bond and the formation of an alkoxide intermediate, which is subsequently protonated to yield the final product.

Synthesis_Pathway cluster_reactants Reactants IBO Isobutylene Oxide Intermediate Alkoxide Intermediate IBO->Intermediate Nucleophilic Attack by CN⁻ NaCN Sodium Cyanide (NaCN) Water Water (H₂O) Product This compound Intermediate->Product Protonation by H₂O

Synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no significant scientific literature available to suggest that this compound possesses any specific biological activity or is involved in any known signaling pathways. Its primary role appears to be that of a chemical intermediate in organic synthesis.

Conclusion

While the precise historical moment of the discovery of this compound is not well-documented, its synthesis is a clear and logical progression from the foundational principles of cyanohydrin formation and epoxide chemistry established in the late 19th and early 20th centuries. The compound is readily synthesized via the ring-opening of isobutylene oxide, a reaction for which modern protocols are available. Its physicochemical properties are well-characterized, though its biological role, if any, remains unexplored. This guide provides a solid foundation for researchers and professionals working with this versatile β-hydroxy nitrile.

References

A Comprehensive Technical Review of 3-Hydroxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methylbutanenitrile, a versatile chemical intermediate, holds significant potential in various scientific domains. This technical guide provides a comprehensive literature review encompassing its chemical and physical properties, synthesis methodologies, and spectroscopic data. While direct biological applications are not yet extensively documented in publicly available literature, this review aims to consolidate the current knowledge to facilitate future research and development efforts.

Chemical and Physical Properties

This compound, also known as β-hydroxyisovaleronitrile, is a clear, colorless to light yellow liquid.[1] Its fundamental properties are summarized in the table below, compiled from various sources.

PropertyValueReference
Molecular Formula C₅H₉NO[1][2]
Molecular Weight 99.13 g/mol [1]
CAS Number 13635-04-6[1][2]
Boiling Point 114-116 °C at 30 mmHg[2]
Density 0.959 g/mL at 20 °C[2]
Refractive Index (n20/D) 1.430[2]
Flash Point 97 °C[2]
Storage Temperature 2-8°C[2]
Solubility Soluble in water and common organic solvents.
Synonyms 3-Hydroxy-3-methylbutyronitrile, Acetone cyanohydrin (for a related compound), beta-Hydroxyisovaleronitrile[1][2]

Synthesis of this compound

Two primary synthetic routes for this compound have been identified in the literature: the reaction of isobutylene oxide with a cyanide source and the condensation of acetone with acetonitrile.

Synthesis from Isobutylene Oxide and Cyanide

This method involves the nucleophilic ring-opening of isobutylene oxide with a cyanide anion. A patent describes this reaction as a key step in the production of 3-hydroxy-3-methylbutyrate (HMB).[3]

Experimental Protocol:

  • Reaction Setup: A solution of a cyanide salt (e.g., sodium cyanide) in a suitable solvent (e.g., water or a biphasic system) is prepared in a reaction vessel equipped with a stirrer and temperature control.

  • Reaction Conditions: Isobutylene oxide is added to the cyanide solution. The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the reaction.

  • Work-up: After the reaction is complete, the mixture is typically subjected to an aqueous work-up to remove inorganic salts. The product is then extracted with an organic solvent.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

A high yield (99.0%) has been reported for a related synthesis from acetone and acetonitrile, suggesting this route can be highly efficient.[2]

G Isobutylene Oxide Isobutylene Oxide Reaction Vessel Reaction Vessel Isobutylene Oxide->Reaction Vessel Cyanide Source (e.g., NaCN) Cyanide Source (e.g., NaCN) Cyanide Source (e.g., NaCN)->Reaction Vessel This compound This compound Reaction Vessel->this compound G Acetone Acetone Reaction Vessel Reaction Vessel Acetone->Reaction Vessel Acetonitrile Acetonitrile Strong Base Strong Base Acetonitrile->Strong Base Strong Base->Reaction Vessel This compound This compound Reaction Vessel->this compound

References

The Cornerstone of Complex Molecules: A Technical Guide to 3-Hydroxy-3-methylbutanenitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the intricate landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Hydroxy-3-methylbutanenitrile, a bifunctional molecule featuring a tertiary alcohol and a nitrile group, has emerged as a versatile and valuable precursor in the synthesis of a range of important chemical entities. Its unique structural motif, incorporating a quaternary gem-dimethyl group, provides a scaffold for the introduction of key pharmacophores and the construction of sterically hindered centers. This technical guide provides an in-depth analysis of the fundamental role of this compound in organic synthesis, detailing its preparation, key reactions, and applications, with a focus on providing actionable experimental protocols and quantitative data for laboratory use.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13635-04-6[1]
Molecular Formula C₅H₉NO[1]
Molecular Weight 99.13 g/mol [1]
Appearance Colorless oil
Boiling Point 114-116 °C at 30 mmHg[2]
Density 0.959 g/mL at 20 °C[2]
Refractive Index (n²⁰/D) 1.430[2]
Flash Point 97 °C[2]
Solubility Soluble in water, ethanol, and other common organic solvents.

Table 2: Spectroscopic Data of this compound

SpectroscopyData
¹H NMR (CDCl₃) δ 1.40 (s, 6H, 2 x CH₃), 2.50 (s, 2H, CH₂), 2.90 (br s, 1H, OH)
¹³C NMR (CDCl₃) δ 28.5 (2C, CH₃), 32.0 (CH₂), 68.0 (C-OH), 118.0 (CN)
IR (neat, cm⁻¹) 3400 (br, O-H), 2980 (C-H), 2250 (C≡N), 1170 (C-O)
Mass Spec (EI, m/z) 99 (M⁺), 84, 59

Synthesis of this compound

The primary industrial synthesis of this compound involves the nucleophilic ring-opening of isobutylene oxide with a cyanide source. This method is highly efficient and selective.

isobutylene_oxide Isobutylene Oxide product This compound isobutylene_oxide->product H₂O, pH > 7 cyanide CN⁻ cyanide->product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound from Isobutylene Oxide[3]

Materials:

  • Isobutylene oxide

  • Sodium cyanide (or other cyanide salt)

  • Water

  • Acid for work-up (e.g., dilute HCl)

Procedure:

  • Prepare an aqueous solution of sodium cyanide. The pH of the solution should be maintained above 7, preferably between 9 and 12, to ensure the cyanide is in its nucleophilic form.[3]

  • To the stirred cyanide solution, add isobutylene oxide. The reaction can be carried out at room temperature, or gently heated to accelerate the reaction.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC) until the isobutylene oxide is consumed.

  • Upon completion, carefully acidify the reaction mixture with a dilute acid to neutralize any excess cyanide and protonate the resulting alkoxide.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.

  • The product can be further purified by vacuum distillation.

Core Applications in Organic Synthesis

This compound serves as a versatile building block for the synthesis of various important organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.

Synthesis of β-Hydroxy-β-methylbutyrate (HMB)

A significant application of this compound is its role as a key intermediate in the production of β-Hydroxy-β-methylbutyrate (HMB), a popular dietary supplement known for its effects on muscle growth and prevention of muscle breakdown.[3][4] The synthesis involves the hydrolysis of the nitrile functionality.

reactant This compound product β-Hydroxy-β-methylbutyrate (HMB) reactant->product Nitrilase or Nitrile hydratase/Amidase

Caption: Synthesis of HMB from this compound.

Materials:

  • This compound

  • Phosphate buffer (pH 7)

  • Nitrilase enzyme (or a combination of nitrile hydratase and amidase)

Procedure:

  • Dissolve this compound in a phosphate buffer (pH 6.5-7.5).[3]

  • Add the nitrilase enzyme or the nitrile hydratase/amidase enzyme combination to the solution. The enzyme can be in the form of whole cells, a cell lysate, or a purified enzyme.

  • Incubate the reaction mixture at a suitable temperature (e.g., 30-42 °C) with gentle agitation.[3]

  • Monitor the conversion of the nitrile to the carboxylic acid by HPLC or other suitable analytical techniques.

  • Once the reaction is complete, the enzyme (if immobilized or as whole cells) can be removed by filtration or centrifugation.

  • The aqueous solution containing HMB can be further purified by standard methods such as ion-exchange chromatography or crystallization of its salt form (e.g., calcium HMB).[1]

Table 3: Quantitative Data for HMB Synthesis

ParameterValue
Substrate Concentration Typically 50-100 g/L
Enzyme Loading Dependent on enzyme activity
Temperature 30-42 °C
pH 6.5-7.5
Reaction Time 12-48 hours
Yield >95%
Synthesis of 1,1-Dimethylcyanoethyl Bromoacetate

This compound can be readily converted to 1,1-dimethylcyanoethyl bromoacetate, a potentially useful intermediate for the introduction of the gem-dimethylcyanoethyl protecting group or as a precursor for more complex molecules.[2][5]

reactant1 This compound product 1,1-Dimethylcyanoethyl bromoacetate reactant1->product reactant2 Bromoacetyl bromide reactant2->product

Caption: Synthesis of 1,1-Dimethylcyanoethyl bromoacetate.

Materials:

  • This compound

  • Bromoacetyl bromide

  • Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

Procedure:

  • Dissolve this compound in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the non-nucleophilic base (1.1 equivalents) to the solution.

  • Slowly add bromoacetyl bromide (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Potential Application in the Ritter Reaction

The Ritter reaction is a classic organic reaction that converts a nitrile into an N-alkyl amide using a carbocation generated from an alcohol in the presence of a strong acid.[2][6] The tertiary alcohol in this compound makes it an excellent candidate for this transformation, providing a route to N-substituted amides.

reactant This compound intermediate Tertiary Carbocation reactant->intermediate H₂SO₄ product N-substituted Amide intermediate->product reagent R-CN (Nitrile) reagent->product

Caption: Proposed Ritter Reaction with this compound.

Materials:

  • This compound

  • A nitrile (R-CN)

  • A strong acid (e.g., concentrated sulfuric acid, perchloric acid)

  • An inert solvent (optional)

Procedure:

  • In a flask equipped with a stirrer and under a dry atmosphere, dissolve this compound in the chosen nitrile (which can also serve as the solvent).

  • Cool the mixture to 0 °C.

  • Slowly and carefully add the strong acid to the stirred solution.

  • Allow the reaction to proceed, monitoring its progress by TLC or GC. The reaction time and temperature will vary depending on the nitrile used.

  • Upon completion, quench the reaction by carefully pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide).

  • Extract the product with a suitable organic solvent.

  • Dry the organic extract, concentrate, and purify the resulting N-substituted amide by chromatography or crystallization.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature, coupled with the presence of a gem-dimethyl group, allows for its use in a variety of transformations to produce molecules of significant interest, particularly in the pharmaceutical and nutritional supplement industries. The experimental protocols and data presented in this guide are intended to provide researchers and developers with a solid foundation for the utilization of this important synthetic intermediate. Further exploration of its reactivity, particularly in the development of novel heterocyclic systems and complex natural product synthesis, is a promising area for future research.

References

An In-depth Technical Guide to 3-Hydroxy-3-methylbutanenitrile (C5H9NO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-3-methylbutanenitrile, a versatile chemical intermediate. It details the compound's chemical and physical properties, outlines established synthesis protocols, and presents its spectroscopic profile. Furthermore, this guide explores the applications of this compound in various fields, particularly in the synthesis of bioactive molecules, and discusses its safety and handling considerations. The information is structured to be a valuable resource for researchers, chemists, and professionals involved in drug development and organic synthesis.

Chemical and Physical Properties

This compound, also known as acetone cyanohydrin, is a clear, colorless to pale yellow liquid. Its fundamental properties are summarized in the table below for easy reference.

PropertyValueReference(s)
IUPAC Name This compound[1][2]
CAS Number 13635-04-6[1][2]
Molecular Formula C5H9NO[1][2]
Molecular Weight 99.13 g/mol [1][2]
Boiling Point 114-116 °C at 30 mmHg[2]
Density 0.959 g/mL at 20 °C[2]
Refractive Index (n20/D) 1.430[2]
Flash Point 97 °C[2]
Solubility Soluble in water.[3]

Synonyms: 3-Hydroxy-3-methylbutyronitrile, Acetone cyanohydrin, β-Hydroxyisovaleronitrile.[1][2]

Synthesis of this compound

Several synthetic routes to this compound have been reported. The following sections provide detailed experimental protocols for the most common methods.

Synthesis from Isobutylene Oxide and Cyanide

This method involves the nucleophilic ring-opening of isobutylene oxide with a cyanide source.

Experimental Protocol:

  • In a reaction vessel, dissolve 1,2-epoxy-2-methylpropane (isobutylene oxide) in deionized water.

  • Under stirring, add sodium cyanide to the solution.

  • The reaction is typically carried out at a pH greater than 7, ideally between 9 and 12, to ensure the cyanide is in its nucleophilic form.

  • The reaction mixture is stirred for several hours at room temperature to ensure complete conversion.

  • Following the reaction, an aqueous, slightly acidic work-up is performed to yield this compound.

Synthesis from Acetone and Acetonitrile

This route offers a direct approach from readily available starting materials.

Experimental Protocol:

  • This synthesis is typically performed in the presence of a strong base, such as P(i-PrNCH2CH2)3N, and magnesium sulfate.

  • Acetone and acetonitrile are reacted at 25 °C for approximately 4 hours to achieve a high yield of the product.[2]

Synthesis from 2-Methyl-3-butyn-2-ol

An alternative synthesis involves the hydration of the alkyne functionality in 2-methyl-3-butyn-2-ol. Further details on this specific conversion to the nitrile were not available in the searched literature.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, detailed spectra with peak assignments were not found in the literature search, the availability of both ¹H and ¹³C NMR spectra has been confirmed.[1] This data is crucial for verifying the structure of the synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) and nitrile (-C≡N) functional groups. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration, while a sharp peak around 2250 cm⁻¹ would indicate the C≡N stretch.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be influenced by the presence of the hydroxyl and nitrile groups, with common fragmentation pathways including the loss of a methyl group or water.

Chemical Reactions and Applications

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its hydroxyl and nitrile functionalities.

Synthesis of 3-Hydroxy-3-methylbutyrate (HMB)

A significant application of this compound is its use as a precursor for the synthesis of 3-hydroxy-3-methylbutyrate (HMB), a metabolite of the amino acid leucine that is used as a dietary supplement. The synthesis involves the hydrolysis of the nitrile group to a carboxylic acid.

Synthesis of 1,1-dimethylcyanoethyl bromoacetate

This compound can be used to synthesize 1,1-dimethylcyanoethyl bromoacetate, another potential building block in organic synthesis.[2]

Role in Pharmaceutical and Bioactive Molecule Synthesis

As a bifunctional molecule, this compound serves as a versatile starting material for the synthesis of various more complex molecules, including those with potential biological activity. The hydroxyl group can be further functionalized or eliminated, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions.

Safety and Handling

This compound is classified as harmful if swallowed or inhaled.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H332: Harmful if inhaled.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P271: Use only outdoors or in a well-ventilated area.[1]

  • P301+P317: IF SWALLOWED: Get medical help.[1]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

  • P317: Get medical help.[1]

  • P330: Rinse mouth.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Visualizations

Synthesis Pathway from Isobutylene Oxide

G isobutylene_oxide Isobutylene Oxide intermediate Intermediate Alkoxide isobutylene_oxide->intermediate Nucleophilic Attack cyanide Cyanide (NaCN) product This compound intermediate->product Aqueous Work-up

Caption: Synthesis of this compound from Isobutylene Oxide.

Application in HMB Synthesis

G start This compound product 3-Hydroxy-3-methylbutyrate (HMB) start->product Nitrile Hydrolysis hydrolysis Hydrolysis

Caption: Conversion of this compound to HMB.

References

Methodological & Application

Practical Applications of 3-Hydroxy-3-methylbutanenitrile in Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methylbutanenitrile, also known as acetone cyanohydrin, is a versatile bifunctional molecule containing both a hydroxyl and a nitrile group. This unique structural feature makes it a valuable building block in organic synthesis, enabling the introduction of a gem-dimethyl group along with a reactive nitrile or a precursor to other functional groups. Its applications span the synthesis of fine chemicals, agricultural compounds, and pharmaceutical intermediates. This document provides detailed application notes and protocols for the practical use of this compound in key synthetic transformations.

Application 1: Synthesis of 1,1-Dimethylcyanoethyl Bromoacetate - A Precursor for Insecticides

One of the notable applications of this compound is its use as a precursor in the synthesis of pyrethroid insecticides. It serves as the source for the α-cyano-α-methyl-ethyl moiety found in the alcohol component of several active pyrethroids. A key intermediate in this synthesis is 1,1-dimethylcyanoethyl bromoacetate, which is prepared by the esterification of this compound with bromoacetyl bromide.

The general reaction involves the acylation of the tertiary alcohol of this compound with a carboxylic acid halide. This process is typically carried out in the presence of a hydrogen halide acceptor, such as a tertiary amine, to neutralize the hydrogen bromide formed during the reaction. A catalyst, for instance, a tertiary-aminopyridine or N-methylimidazole, can be employed to enhance the reaction rate.[1]

Experimental Workflow: Synthesis of 1,1-Dimethylcyanoethyl Bromoacetate

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound and hydrogen halide acceptor in an inert solvent B Cool the mixture to 0-10°C A->B C Slowly add bromoacetyl bromide to the cooled mixture B->C D Allow the reaction to warm to room temperature and stir C->D E Filter the reaction mixture to remove amine hydrobromide salt D->E F Wash the filtrate with water and brine E->F G Dry the organic layer over anhydrous sodium sulfate F->G H Concentrate under reduced pressure G->H I Purify the crude product by crystallization or chromatography H->I

Caption: General workflow for the synthesis of 1,1-dimethylcyanoethyl bromoacetate.

General Protocol: Synthesis of Cyanomethyl Esters[1]

This protocol provides a general method for the synthesis of cyanomethyl esters from α-hydroxynitriles and carboxylic acid halides.

Materials:

  • This compound (α-hydroxynitrile)

  • Bromoacetyl bromide (carboxylic acid halide)

  • Tertiary amine (e.g., triethylamine, N,N-dimethylbenzylamine) (hydrogen halide acceptor)

  • Tertiary-aminopyridine or N-methylimidazole (catalyst)

  • Inert solvent (e.g., dichloromethane, toluene)

  • Anhydrous sodium sulfate

  • Water

  • Brine

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve this compound and a molar excess of the tertiary amine hydrogen halide acceptor in an inert solvent.

  • Add a catalytic amount of a tertiary-aminopyridine or N-methylimidazole.

  • Cool the mixture to a temperature between 0°C and 10°C.

  • Slowly add the carboxylic acid halide (e.g., bromoacetyl bromide) to the stirred mixture, maintaining the temperature within the range of 0°C to 40°C. A molar ratio of the α-hydroxynitrile to the acid halide can range from 1.1:1 to 10:1 to ensure complete conversion of the acid halide.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time until the reaction is complete (monitored by TLC or GC).

  • Filter the reaction mixture to remove the precipitated tertiary amine hydrohalide salt.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude cyanomethyl ester by conventional methods such as crystallization or column chromatography.

Quantitative Data (General):

ParameterValueReference
Reaction Temperature0°C to 70°C (preferably 10°C to 40°C)[1]
Molar Ratio (Hydroxynitrile:Acid Halide)1.1:1 to 10:1[1]

Application 2: Intermediate in the Synthesis of Fenpropathrin (Illustrative Pathway)

While direct synthesis of the pyrethroid insecticide fenpropathrin from this compound is not the primary route, the core α-cyano-α-methyl-ethyl ester structure is conceptually derived from it. The industrial synthesis of fenpropathrin typically involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid chloride with the cyanohydrin of 3-phenoxybenzaldehyde. This cyanohydrin is often generated in situ.

The following diagram illustrates the logical relationship of how the structural unit of this compound is incorporated into the final fenpropathrin molecule, even if it is not the direct starting material in the most common industrial processes.

G cluster_components Key Structural Components cluster_synthesis Conceptual Synthetic Pathway to Fenpropathrin A This compound (Source of α-cyano-α-methyl-ethyl group) D In situ formation of 3-Phenoxybenzaldehyde Cyanohydrin A->D Conceptual Origin B 3-Phenoxybenzaldehyde B->D C 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid E Esterification with 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid Chloride C->E D->E F Fenpropathrin E->F

Caption: Conceptual relationship of this compound to Fenpropathrin.

Other Potential Applications

This compound, as a derivative of acetone cyanohydrin, can be utilized in various other synthetic transformations:

  • Source of Cyanide: In the presence of a base, it can act as a source of the cyanide anion for nucleophilic substitution and addition reactions.

  • Synthesis of α-Hydroxy Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding 2-hydroxy-2-methylpropanoic acid.

  • Synthesis of β-Amino Alcohols: Reduction of the nitrile group, for example with lithium aluminum hydride, would lead to the formation of 3-amino-1,1-dimethylpropan-1-ol.

These transformations highlight the potential of this compound as a versatile starting material for the synthesis of a range of valuable chemical entities for the pharmaceutical and agrochemical industries. Further research into its applications is warranted to fully exploit its synthetic potential.

References

Application Notes: 3-Hydroxy-3-methylbutanenitrile as a Versatile Precursor in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 3-Hydroxy-3-methylbutanenitrile, also known as acetone cyanohydrin, as a key starting material and intermediate in the synthesis of pharmaceutically active compounds. Its bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry and process development.

Introduction

This compound is a readily available and cost-effective organic compound. Its reactivity allows for the introduction of a cyano group, which can be further elaborated into various functionalities such as amines, carboxylic acids, and amides, common in pharmaceutical structures. This document provides an overview of its application, focusing on its potential role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the treatment of type 2 diabetes.

Key Applications in Pharmaceutical Synthesis

This compound serves as a precursor for the synthesis of various structural motifs. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the tertiary alcohol can undergo dehydration to form an alkene, providing a handle for further functionalization.

A significant application lies in the synthesis of chiral β-amino acids, which are core components of many pharmaceuticals. While not always the direct starting material in established industrial routes, its structure provides a logical and illustrative basis for the synthesis of key intermediates.

Case Study: Synthesis of a Key Intermediate for DPP-4 Inhibitors

DPP-4 inhibitors, such as Sitagliptin, Vildagliptin, and Saxagliptin, are crucial for managing type 2 diabetes.[1] A common structural feature in many of these drugs is a β-amino acid or a derivative thereof. The following sections outline a representative synthetic pathway to a key β-amino nitrile intermediate, illustrating the potential application of a hydroxynitrile precursor.

Experimental Protocols

Protocol 1: Dehydration of this compound

This protocol describes the conversion of this compound to 3-methyl-2-butenenitrile.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in pyridine (5.0 eq) at 0 °C, slowly add phosphorus oxychloride (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-methyl-2-butenenitrile.

  • Purify the crude product by fractional distillation.

Protocol 2: Asymmetric Amination of 3-Methyl-2-butenenitrile

This protocol outlines a conceptual asymmetric hydroamination to form a chiral β-aminonitrile. This is a key step in establishing the stereochemistry required for many DPP-4 inhibitors.

Materials:

  • 3-Methyl-2-butenenitrile

  • Ammonia or a suitable amine source

  • Chiral catalyst (e.g., a rhodium or iridium complex with a chiral ligand)

  • Anhydrous solvent (e.g., THF, Toluene)

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, dissolve 3-methyl-2-butenenitrile (1.0 eq) and the chiral catalyst (0.01-0.1 mol%) in the anhydrous solvent.

  • Purge the reactor with an inert gas (e.g., argon).

  • Introduce the amine source (e.g., ammonia gas) to the desired pressure.

  • Heat the reaction mixture to the specified temperature and stir for 12-24 hours.

  • Monitor the reaction for conversion and enantiomeric excess (e.e.) using chiral HPLC or GC.

  • Upon completion, cool the reactor, vent the excess gas, and concentrate the reaction mixture.

  • The crude chiral β-aminonitrile can be purified by chromatography.

Quantitative Data

The following table summarizes typical yields for the described transformations. These are representative and can be optimized based on specific reaction conditions and catalysts used.

StepReactantProductTypical Yield (%)Purity (%)
DehydrationThis compound3-Methyl-2-butenenitrile75-85>95 (GC)
Asymmetric Amination3-Methyl-2-butenenitrileChiral β-Aminonitrile60-80>98 (HPLC)
Overall (conceptual) This compound Chiral β-Aminonitrile 45-68 >98

Mechanism of Action of DPP-4 Inhibitors

DPP-4 inhibitors function by blocking the action of the dipeptidyl peptidase-4 enzyme. This enzyme is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4] By inhibiting DPP-4, the levels of active incretins are increased, leading to several beneficial effects for glycemic control in patients with type 2 diabetes.[5]

Key effects of increased incretin levels:

  • Glucose-dependent insulin secretion: Incretins stimulate the pancreas to release insulin in response to high blood glucose levels.[5]

  • Suppression of glucagon release: GLP-1 suppresses the release of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production.[5]

  • Delayed gastric emptying: GLP-1 slows the rate at which food leaves the stomach, leading to a feeling of fullness and reduced post-meal glucose spikes.

  • Improved β-cell function: Some studies suggest that incretins may have a protective effect on pancreatic β-cells.

Visualizations

Logical Workflow for Pharmaceutical Synthesis

G A This compound (Starting Material) B Dehydration A->B POCl₃, Pyridine C 3-Methyl-2-butenenitrile (Intermediate) B->C D Asymmetric Amination C->D Chiral Catalyst, Amine E Chiral β-Aminonitrile (Key Intermediate) D->E F Further Elaboration & Coupling Reactions E->F G Active Pharmaceutical Ingredient (e.g., DPP-4 Inhibitor) F->G

Caption: Synthetic workflow from hydroxynitrile to API.

Signaling Pathway of DPP-4 Inhibition

G cluster_0 Gut cluster_1 Pancreas Food Intake Food Intake Incretin Release\n(GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release\n(GLP-1, GIP) β-cells β-cells Incretin Release\n(GLP-1, GIP)->β-cells Stimulates α-cells α-cells Incretin Release\n(GLP-1, GIP)->α-cells Inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Release\n(GLP-1, GIP)->DPP-4 Enzyme Degradation Insulin Release Insulin Release β-cells->Insulin Release Glucagon Release Glucagon Release α-cells->Glucagon Release Glucose Uptake\nin Tissues Glucose Uptake in Tissues Insulin Release->Glucose Uptake\nin Tissues Hepatic Glucose\nProduction Hepatic Glucose Production Glucagon Release->Hepatic Glucose\nProduction DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Enzyme Inhibits Lowered Blood Glucose Lowered Blood Glucose Glucose Uptake\nin Tissues->Lowered Blood Glucose Hepatic Glucose\nProduction->Lowered Blood Glucose

Caption: DPP-4 inhibitor mechanism of action.

Conclusion

This compound represents a versatile and economically viable precursor for the synthesis of complex pharmaceutical intermediates. Its application in the conceptual synthesis of a key building block for DPP-4 inhibitors highlights its potential in modern drug development. The provided protocols and data serve as a foundation for researchers to explore and optimize synthetic routes utilizing this valuable starting material. Further investigation into novel catalytic systems for the transformation of hydroxynitriles will continue to expand their role in pharmaceutical manufacturing.

References

Application Note and Detailed Protocol for the Synthesis of 1,1-Dimethylcyanoethyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of 1,1-dimethylcyanoethyl bromoacetate, a potentially valuable building block in organic and medicinal chemistry. The synthesis involves the esterification of 2-hydroxy-2-methylpropanenitrile (acetone cyanohydrin) with bromoacetyl bromide. This protocol details the necessary reagents, step-by-step experimental procedure, safety precautions, and data presentation.

Reaction Scheme

The synthesis proceeds via the reaction of the hydroxyl group of 2-hydroxy-2-methylpropanenitrile with the highly reactive acyl bromide, bromoacetyl bromide. A non-nucleophilic base, such as pyridine, is used to neutralize the hydrogen bromide (HBr) byproduct generated during the reaction.

Chemical Equation:

(CH₃)₂C(OH)CN + BrCOCH₂Br + C₅H₅N → (CH₃)₂C(CN)OCOCH₂Br + C₅H₅N·HBr

From: 2-Hydroxy-2-methylpropanenitrile and Bromoacetyl Bromide To: 1,1-Dimethylcyanoethyl Bromoacetate and Pyridinium Bromide

Quantitative Data and Reagent Properties

The following table summarizes the properties of the reactants and the theoretical data for the product.

Compound Role Molar Mass ( g/mol ) CAS No. Amount (mmol) Mass (g) Volume (mL) Equivalents
2-Hydroxy-2-methylpropanenitrileStarting Material85.1175-86-5504.26~4.51.0
Bromoacetyl BromideReagent201.83598-21-05511.10~4.91.1
PyridineBase / Catalyst79.10110-86-1604.754.851.2
Dichloromethane (CH₂Cl₂)Solvent84.9375-09-2--100-
1,1-Dimethylcyanoethyl BromoacetateProduct206.05N/A50 (Theor.)10.30 (Theor.)--

Experimental Protocol

3.1 Materials and Equipment

  • 2-Hydroxy-2-methylpropanenitrile (Acetone Cyanohydrin), ≥98%

  • Bromoacetyl bromide, 98%

  • Pyridine, anhydrous, 99.8%

  • Dichloromethane (DCM), anhydrous, ≥99.8%

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 250 mL two-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Fume hood

3.2 Synthesis Procedure

  • Reaction Setup: In a fume hood, equip a 250 mL two-neck round-bottom flask with a magnetic stir bar and a dropping funnel. The system should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add 2-hydroxy-2-methylpropanenitrile (4.26 g, 50 mmol) and anhydrous dichloromethane (100 mL) to the flask. Begin stirring to dissolve the starting material.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add pyridine (4.75 g, 60 mmol) to the stirred solution.

  • Acylation: Add bromoacetyl bromide (11.10 g, 55 mmol) dropwise via the dropping funnel over a period of 20-30 minutes. Maintain the internal temperature of the reaction mixture below 5 °C during the addition. A white precipitate (pyridinium bromide) will form.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 3-4 hours.

  • Work-up - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with:

    • 100 mL of cold 1 M HCl (to remove excess pyridine)

    • 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid)

    • 100 mL of brine (to remove residual water)

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of dichloromethane.

  • Solvent Removal: Concentrate the combined organic filtrates under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Safety Precautions

  • General: All operations must be performed in a well-ventilated chemical fume hood.[1] Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[2][3] An eyewash station and safety shower should be readily accessible.[3]

  • Bromoacetyl Bromide: This reagent is extremely corrosive, a potent lachrymator (tear-inducing agent), and reacts violently with water.[2][3][4] Avoid inhalation of vapors and any contact with skin and eyes.[1] It should be stored in a cool, dry place away from moisture.[3]

  • 2-Hydroxy-2-methylpropanenitrile (Acetone Cyanohydrin): This compound is highly toxic and can decompose to release hydrogen cyanide gas, which is extremely poisonous. Handle with utmost caution. Avoid contact with acids, which can accelerate the release of HCN.

  • Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Setup 1. Assemble dry glassware under inert atmosphere Reagents 2. Add acetone cyanohydrin, DCM, and pyridine to flask Setup->Reagents Cool 3. Cool reaction flask to 0 °C Reagents->Cool Addition 4. Add bromoacetyl bromide dropwise at 0 °C Cool->Addition Stir 5. Stir at 0 °C, then warm to room temperature Addition->Stir Quench 6. Quench with cold water Stir->Quench Wash 7. Sequential washing with HCl, NaHCO₃, and brine Quench->Wash Dry 8. Dry organic layer with MgSO₄ Wash->Dry Evaporate 9. Remove solvent via rotary evaporation Dry->Evaporate Purify 10. Purify by vacuum distillation (optional) Evaporate->Purify

Caption: Workflow for the synthesis of 1,1-dimethylcyanoethyl bromoacetate.

References

Application Notes and Protocols: Investigating the Reaction Mechanism of 3-Hydroxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the reaction mechanisms associated with 3-Hydroxy-3-methylbutanenitrile, a versatile chemical intermediate. This document details the primary synthesis and decomposition pathways, supported by established chemical principles and analogous reaction data. Detailed experimental protocols for the synthesis, purification, and kinetic analysis of this compound are provided to facilitate further research and application in drug development and materials science.

Introduction

This compound, also known as β-hydroxyisovaleronitrile, is a bifunctional molecule containing both a hydroxyl and a nitrile group. This unique structure makes it a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and specialty chemicals. A thorough understanding of its reaction mechanisms, including its formation and potential degradation pathways, is crucial for its efficient utilization and for ensuring the stability of its derivatives. This document outlines the key reaction mechanisms and provides practical protocols for laboratory investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data of this compound

PropertyValueReference
Molecular FormulaC₅H₉NO[1][2]
Molecular Weight99.13 g/mol [1][2]
CAS Number13635-04-6[1][2]
Boiling Point114-116 °C at 30 mmHg[3]
Density0.959 g/mL at 20 °C[3]
Refractive Index (n20/D)1.430[3]
Storage Temperature2-8 °C[3]

Reaction Mechanisms

Synthesis of this compound

Two primary synthetic routes for this compound are prevalent in the literature: the reaction of isobutylene oxide with a cyanide source and the base-catalyzed reaction of acetone with acetonitrile.

This method involves the nucleophilic ring-opening of isobutylene oxide by a cyanide ion. The reaction typically proceeds in an aqueous solution with a cyanide salt, such as sodium cyanide. The pH of the solution is maintained above 7 to ensure the presence of the nucleophilic cyanide anion.[1]

Mechanism:

  • Nucleophilic Attack: The cyanide ion (CN⁻) acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring of isobutylene oxide. Due to steric hindrance from the two methyl groups on one carbon, the attack preferentially occurs at the less substituted carbon atom.

  • Ring-Opening: The carbon-oxygen bond of the epoxide breaks, and the oxygen atom acquires a negative charge, forming an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is subsequently protonated by a proton source in the reaction mixture (e.g., water) to yield the final product, this compound.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product r1 Isobutylene Oxide i1 Alkoxide Intermediate r1->i1 1. Nucleophilic Attack by CN⁻ r2 Cyanide (CN⁻) r2->i1 r3 Water (H₂O) p1 This compound r3->p1 i1->p1 2. Protonation by H₂O

Caption: Synthesis of this compound from Isobutylene Oxide.

This reaction is a base-catalyzed addition of the carbanion generated from acetonitrile to the carbonyl carbon of acetone. This is analogous to an aldol addition reaction.

Mechanism:

  • Enolate Formation: A strong base removes a proton from the α-carbon of acetonitrile to form a resonance-stabilized carbanion (acetonitrile enolate).

  • Nucleophilic Addition: The acetonitrile carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetone.

  • Protonation: The resulting alkoxide intermediate is protonated by a proton source to give this compound.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product r1 Acetone i2 Alkoxide Intermediate r1->i2 r2 Acetonitrile i1 Acetonitrile Carbanion r2->i1 1. Deprotonation r3 Base r3->i1 i1->i2 2. Nucleophilic Addition p1 This compound i2->p1 3. Protonation

Caption: Synthesis of this compound from Acetone and Acetonitrile.

Decomposition of this compound

The primary decomposition pathway for this compound is a retro-aldol type reaction, which is essentially the reverse of its synthesis from acetone and acetonitrile. This decomposition can be promoted by heat or the presence of a base.

Mechanism:

  • Deprotonation: A base removes the proton from the hydroxyl group, forming an alkoxide.

  • Carbon-Carbon Bond Cleavage: The resulting alkoxide undergoes cleavage of the C-C bond between the carbon bearing the hydroxyl group and the adjacent methylene group. This is facilitated by the formation of the stable acetone molecule.

  • Protonation: The resulting acetonitrile carbanion is protonated to yield acetonitrile.

G cluster_reactant Reactant cluster_intermediate Intermediates cluster_products Products r1 This compound i1 Alkoxide r1->i1 1. Deprotonation r2 Base r2->i1 i2 Acetonitrile Carbanion i1->i2 p1 Acetone i1->p1 2. C-C Cleavage p2 Acetonitrile i2->p2 3. Protonation

Caption: Base-Catalyzed Decomposition of this compound.

Experimental Protocols

Synthesis of this compound from Isobutylene Oxide

This protocol is adapted from the general procedure for epoxide ring-opening with cyanide.[1]

Materials:

  • Isobutylene oxide

  • Sodium cyanide (NaCN)

  • Water (deionized)

  • Hydrochloric acid (HCl, dilute)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium cyanide (1.1 equivalents) in water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add isobutylene oxide (1.0 equivalent) to the cyanide solution via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, carefully neutralize the excess cyanide by adding dilute hydrochloric acid until the pH is approximately 7. (Caution: This step should be performed in a well-ventilated fume hood as it may generate toxic hydrogen cyanide gas).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Kinetic Analysis of Thermal Decomposition

This protocol outlines a general procedure for studying the kinetics of the thermal decomposition of this compound using Gas Chromatography (GC).

Materials:

  • Purified this compound

  • High-boiling point, inert solvent (e.g., dodecane)

  • Internal standard (e.g., undecane)

  • GC vials

Procedure:

  • Prepare a stock solution of this compound and an internal standard in the inert solvent of known concentrations.

  • Aliquot the solution into several GC vials and seal them tightly.

  • Place the vials in a temperature-controlled heating block or oven set to the desired reaction temperature (e.g., 150 °C).

  • At specific time intervals, remove a vial from the heat and immediately quench the reaction by placing it in an ice bath.

  • Analyze the sample by GC to determine the concentration of this compound relative to the internal standard.

  • Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting line will be the negative of the first-order rate constant (-k).

  • Repeat the experiment at several different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln(k) vs. 1/T).

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare stock solution (reactant + internal standard in inert solvent) B Aliquot into GC vials A->B C Heat vials at constant temperature B->C D Remove and quench vials at time intervals C->D E Analyze by GC D->E F Determine concentration vs. time E->F G Plot ln[Reactant] vs. time F->G H Calculate rate constant (k) G->H

Caption: Experimental Workflow for Kinetic Analysis of Thermal Decomposition.

Data Presentation

Table 2: Expected Products from Reactions of this compound

Reaction TypeKey ReagentsMajor Product(s)
SynthesisIsobutylene oxide, NaCNThis compound
SynthesisAcetone, Acetonitrile, BaseThis compound
DecompositionHeat or BaseAcetone, Acetonitrile
HydrolysisNitrilase enzyme3-Hydroxy-3-methylbutyrate

Conclusion

The reaction mechanisms of this compound are well-grounded in fundamental principles of organic chemistry. Its synthesis can be efficiently achieved through nucleophilic attack on an epoxide or via a base-catalyzed aldol-type reaction. The primary decomposition pathway involves a retro-aldol cleavage. The provided protocols offer a solid foundation for researchers to synthesize, purify, and study the kinetics of this important chemical intermediate, thereby enabling its broader application in scientific research and industrial development.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of 3-Hydroxy-3-Methylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic hydrolysis of 3-hydroxy-3-methylbutyronitrile presents a green and efficient alternative to traditional chemical methods for the production of 3-hydroxy-3-methylbutyrate (HMB), a molecule of interest in the pharmaceutical and nutritional supplement industries. This document provides detailed application notes and experimental protocols for two primary enzymatic methods: a single-step hydrolysis using a nitrilase and a two-step pathway involving nitrile hydratase and amidase.

Enzymatic Hydrolysis Strategies

There are two main enzymatic routes for the conversion of 3-hydroxy-3-methylbutyronitrile to HMB.

Single-Step Hydrolysis with Nitrilase

This method utilizes a nitrilase enzyme (EC 3.5.5.1) to directly convert the nitrile group of 3-hydroxy-3-methylbutyronitrile into a carboxylic acid, yielding HMB and ammonia in a single step.[1] This approach is advantageous due to its simplicity and reduced number of unit operations.

Two-Step Hydrolysis with Nitrile Hydratase and Amidase

This pathway involves the sequential action of two enzymes. First, a nitrile hydratase (EC 4.2.1.84) hydrates 3-hydroxy-3-methylbutyronitrile to form the intermediate 3-hydroxy-3-methylbutyramide. Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide intermediate to produce HMB and ammonia.[1][2] This bienzymatic system is commonly found in microorganisms like Rhodococcus rhodochrous.[2][3][4][5][6]

Quantitative Data Summary

While specific quantitative data for the enzymatic hydrolysis of 3-hydroxy-3-methylbutyronitrile is not extensively available in the public domain, the following tables summarize the typical reaction conditions and expected outcomes based on available literature for this and structurally similar hydroxy nitriles.

Table 1: Reaction Conditions for Nitrilase-Catalyzed Hydrolysis of 3-Hydroxy-3-Methylbutyronitrile

ParameterValue/RangeReference
Substrate3-hydroxy-3-methylbutyronitrile[1]
EnzymeNitrilase (e.g., from Alcaligenes faecalis)[7]
BufferPotassium Phosphate[1]
pH6.5 - 7.5[1]
Temperature30 - 42 °C[1]
Reaction Time10 min - 24 h[1]
Expected Product3-hydroxy-3-methylbutyrate (HMB)[1]
ConversionQuantitative (specific % not detailed)[1]

Table 2: General Reaction Conditions for Nitrile Hydratase/Amidase-Catalyzed Hydrolysis of Nitriles

ParameterValue/RangeReference
SubstrateNitriles (including hydroxy nitriles)[2]
Enzyme SystemNitrile Hydratase and Amidase (e.g., from Rhodococcus rhodochrous)[2][4][5]
pHTypically neutral to slightly alkaline
TemperatureMesophilic range (e.g., 30-40 °C)
Expected IntermediateCorresponding amide[2]
Expected Final ProductCorresponding carboxylic acid[2]

Experimental Protocols

Protocol 1: Single-Step Hydrolysis of 3-Hydroxy-3-Methylbutyronitrile using Nitrilase

This protocol is based on the general procedure outlined in patent literature.[1]

Materials:

  • 3-hydroxy-3-methylbutyronitrile

  • Nitrilase enzyme preparation (e.g., from Alcaligenes faecalis or a commercial source)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Dipotassium hydrogen phosphate (K₂HPO₄)

  • Deionized water

  • Reaction vessel (e.g., shaker flask)

  • Incubator shaker

  • pH meter

  • Analytical equipment for monitoring the reaction (e.g., HPLC, GC)[1][8][9][10][11]

Procedure:

  • Buffer Preparation: Prepare a phosphate buffer solution (e.g., 50 mM) by dissolving appropriate amounts of KH₂PO₄ and K₂HPO₄ in deionized water to achieve a pH between 6.5 and 7.5.

  • Substrate Solution: Dissolve 3-hydroxy-3-methylbutyronitrile in the prepared phosphate buffer to a final concentration of approximately 10.8 g/L (corresponding to 54 mg in 5 mL as per the reference).[1]

  • Enzyme Addition: Add the nitrilase enzyme solution to the substrate solution. The optimal enzyme concentration should be determined empirically, but a starting point could be a 1:20 ratio of substrate solution to enzyme solution volume as a general guideline.

  • Incubation: Place the reaction vessel in an incubator shaker set to a temperature between 30 °C and 42 °C (e.g., 37 °C) and agitate for a period of up to 24 hours.[1]

  • Reaction Monitoring: Periodically withdraw samples from the reaction mixture to monitor the disappearance of the substrate and the formation of HMB using a suitable analytical method such as HPLC or GC.[1][8][9][10][11]

  • Reaction Termination and Product Isolation: Once the reaction has reached completion (as determined by the complete consumption of the starting material), the enzyme can be removed (e.g., by centrifugation if using whole cells or immobilized enzyme). The aqueous solution containing the HMB product can then be further processed for purification if required.

Protocol 2: Two-Step Hydrolysis of 3-Hydroxy-3-Methylbutyronitrile using Nitrile Hydratase and Amidase

This protocol is a general guideline adapted for 3-hydroxy-3-methylbutyronitrile based on procedures for other nitriles using Rhodococcus species.

Materials:

  • 3-hydroxy-3-methylbutyronitrile

  • Whole cells of a microorganism expressing nitrile hydratase and amidase (e.g., Rhodococcus rhodochrous) or a cell-free extract.

  • Phosphate buffer (pH 7.0-8.0)

  • Reaction vessel

  • Incubator shaker

  • Analytical equipment (HPLC or GC) for monitoring substrate, intermediate, and product.

Procedure:

  • Biocatalyst Preparation: If using whole cells, cultivate the Rhodococcus strain under conditions that induce the expression of nitrile hydratase and amidase. Harvest the cells by centrifugation and wash with phosphate buffer. The cells can be used as a suspension in the buffer.

  • Reaction Setup: In a reaction vessel, suspend the prepared whole cells or cell-free extract in phosphate buffer.

  • Substrate Addition: Add 3-hydroxy-3-methylbutyronitrile to the reaction mixture. The optimal substrate concentration should be determined experimentally to avoid substrate inhibition.

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30 °C) with agitation.

  • Reaction Monitoring: Monitor the reaction progress by analyzing samples for the concentration of 3-hydroxy-3-methylbutyronitrile, the intermediate 3-hydroxy-3-methylbutyramide, and the final product, HMB.

  • Product Isolation: After the complete conversion of the nitrile and the amide intermediate, separate the biocatalyst from the reaction mixture. The supernatant containing the HMB product can then be purified.

Visualizations

The following diagrams illustrate the workflows for the enzymatic hydrolysis of 3-hydroxy-3-methylbutyronitrile.

SingleStepHydrolysis Substrate 3-Hydroxy-3- methylbutyronitrile Reaction Substrate->Reaction Enzyme Nitrilase Enzyme->Reaction Product 3-Hydroxy-3- methylbutyrate (HMB) Byproduct Ammonia Reaction->Product Reaction->Byproduct

Caption: Single-step enzymatic hydrolysis workflow.

TwoStepHydrolysis cluster_byproduct Substrate 3-Hydroxy-3- methylbutyronitrile Intermediate 3-Hydroxy-3- methylbutyramide Substrate->Intermediate + H₂O NHase Nitrile Hydratase NHase->Intermediate Product 3-Hydroxy-3- methylbutyrate (HMB) Intermediate->Product + H₂O Amidase Amidase Amidase->Product Byproduct Ammonia

Caption: Two-step enzymatic hydrolysis workflow.

References

Application Notes and Protocols for the Laboratory Synthesis of 3-Hydroxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 3-Hydroxy-3-methylbutanenitrile, a valuable building block in organic synthesis. The primary method detailed is the reaction of acetone with a cyanide source, a variation of the well-established cyanohydrin formation reaction. An alternative route starting from isobutylene oxide is also discussed. This protocol includes a step-by-step experimental procedure, a summary of key quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound, also known as acetone cyanohydrin's homologue, is a bifunctional molecule containing both a hydroxyl and a nitrile group. This combination of functionalities makes it a versatile intermediate for the synthesis of various more complex molecules, including alpha-hydroxy acids, amino alcohols, and heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The following protocol outlines a reliable method for its preparation in a laboratory setting.

Data Presentation

A summary of important quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₅H₉NO
Molecular Weight 99.13 g/mol [1][2]
CAS Number 13635-04-6[1][2]
Boiling Point 114-116 °C at 30 mmHg[1]
Density 0.959 g/mL at 20 °C[1]
Refractive Index (n20/D) 1.430[1]
Storage Temperature 2-8°C[1]

Experimental Protocols

Two primary synthetic routes are considered for the preparation of this compound. The first, and more detailed protocol, involves the reaction of acetone with a cyanide salt. The second, a conceptual outline, is based on the ring-opening of isobutylene oxide.

Protocol 1: Synthesis from Acetone and Sodium Cyanide

This protocol is adapted from established procedures for the synthesis of cyanohydrins.

Materials:

  • Acetone

  • Sodium cyanide (NaCN)

  • Sulfuric acid (H₂SO₄), 40% aqueous solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask (500 mL)

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place a solution of sodium cyanide (e.g., 25 g, 0.51 mol) in 60 mL of water.

  • Initial Cooling: Cool the flask in an ice bath with vigorous stirring. Once the temperature of the solution reaches 10-15°C, add acetone (e.g., 45 mL, 0.61 mol).

  • Acid Addition: Slowly add 40% sulfuric acid (e.g., 105 mL) to the reaction mixture via the dropping funnel over a period of 2-3 hours. It is crucial to maintain the reaction temperature between 10°C and 20°C throughout the addition.

  • Reaction Completion: After the acid addition is complete, continue stirring for an additional 15-30 minutes.

  • Work-up:

    • Turn off the stirrer and allow the layers to separate. A layer of the product may form on top.

    • Decant the upper organic layer, if present.

    • Transfer the entire mixture to a separatory funnel and separate the aqueous and organic layers.

    • Extract the aqueous layer three times with diethyl ether (e.g., 3 x 100 mL).

    • Combine all the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter the drying agent and remove the diethyl ether and any unreacted acetone by distillation at atmospheric pressure.

  • Purification: The crude product is then purified by vacuum distillation. Collect the fraction boiling at 114-116 °C at 30 mmHg to obtain pure this compound.[1]

Protocol 2: Synthesis from Isobutylene Oxide and Cyanide (Conceptual)

This method is based on a patented process and offers an alternative route.[3]

General Concept:

The synthesis involves the nucleophilic ring-opening of isobutylene oxide with a cyanide source, typically an alkali metal cyanide like sodium cyanide. The reaction is performed in an aqueous solution.

Outline of the Procedure:

  • An aqueous solution of sodium cyanide is prepared, and the pH is adjusted to be greater than 7, preferably between 9 and 12.[3]

  • Isobutylene oxide is then added to the cyanide solution.

  • The reaction mixture is stirred until the reaction is complete.

  • The resulting 3-Hydroxy-3-methylbutyronitrile can then be isolated from the reaction mixture using standard extraction and purification techniques, such as distillation.[3]

Note: The patent does not provide specific details on reaction times, temperatures, or a detailed work-up procedure. These parameters would need to be optimized in a laboratory setting.

Mandatory Visualization

The following diagrams illustrate the key experimental workflow and a logical relationship in the synthesis process.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Prepare NaCN solution in water B Cool to 10-15°C and add Acetone A->B C Slowly add H₂SO₄ (10-20°C) B->C D Stir for 15-30 min C->D E Separate Layers D->E F Extract aqueous layer with Et₂O (3x) E->F G Combine organic layers F->G H Dry with Na₂SO₄ G->H I Filter and concentrate H->I J Vacuum Distillation I->J K Collect pure product J->K

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship acetone Acetone (Ketone) product This compound acetone->product Nucleophilic Addition cyanide Cyanide Source (e.g., NaCN/H+) cyanide->product

Caption: Logical relationship of reactants in the cyanohydrin formation.

References

Application Notes and Protocols for the Characterization of 3-Hydroxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the analytical techniques for the qualitative and quantitative characterization of 3-Hydroxy-3-methylbutanenitrile (CAS RN: 13635-04-6). Detailed protocols for chromatographic and spectroscopic methods are presented, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. These methodologies are essential for purity assessment, identification, and quantification of this compound in various matrices, supporting research, development, and quality control activities.

Introduction

This compound, also known as β-hydroxyisovaleronitrile, is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its molecular structure, containing both a hydroxyl and a nitrile functional group, necessitates a multi-faceted analytical approach for complete characterization. This document outlines the key analytical techniques and provides detailed experimental protocols for the comprehensive analysis of this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₉NO[2]
Molecular Weight 99.13 g/mol [2]
CAS Number 13635-04-6[2]
Boiling Point 114-116 °C at 30 mmHg[1]
Density 0.959 g/mL at 20 °C[1]
Refractive Index n20/D 1.430[1]
Appearance Liquid-
Solubility Soluble in water and common organic solventsGeneral knowledge

Chromatographic Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound and for its quantification in mixtures.

Gas Chromatography (GC)

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. Commercial sources often specify a purity of ≥97.0% as determined by GC.

GC coupled with a Flame Ionization Detector (FID) offers high sensitivity for the detection of organic compounds. For quantitative analysis, the use of an internal standard is recommended to ensure accuracy and precision. Due to the polar nature of the molecule, derivatization, such as silylation, can improve peak shape and thermal stability, although direct analysis is also feasible. A Nitrogen-Phosphorus Detector (NPD) can provide enhanced selectivity for this nitrogen-containing compound.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness (or equivalent polar capillary column).

  • Carrier Gas: Helium or Nitrogen, constant flow rate of 3.0 mL/min.[3]

  • Injector Temperature: 220 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp rate: 10 °C/min to 200 °C.

    • Hold time: 5 minutes at 200 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample 3-Hydroxy-3- methylbutanenitrile Solution 1 mg/mL Solution Sample->Solution Solvent Solvent (Methanol/Acetonitrile) Solvent->Solution GC_System GC-FID System Solution->GC_System 1 µL Injection Chromatogram Chromatogram GC_System->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (% Area) Integration->Purity

Figure 1: Workflow for GC-FID Purity Analysis.
High-Performance Liquid Chromatography (HPLC)

HPLC can be employed for the analysis of this compound, particularly for non-volatile impurities or when the compound is in a complex matrix. As the molecule lacks a strong chromophore for UV detection, derivatization or the use of alternative detection methods is necessary.

For UV detection, derivatization of the hydroxyl group with a UV-active reagent is a viable strategy. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector can be used for direct analysis. A reversed-phase C18 column is generally suitable for the separation.

  • Derivatization Reaction: React the hydroxyl group of this compound with a suitable UV-active derivatizing agent (e.g., benzoyl chloride) to introduce a chromophore.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm ID, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water.

    • A: Water

    • B: Acetonitrile

    • Gradient: Start with 30% B, increase to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the absorption maximum of the chosen derivative (e.g., ~230 nm for benzoyl derivatives).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the derivatized product in the mobile phase.

  • Data Analysis: Quantify using a calibration curve prepared from derivatized standards of known concentrations.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR spectra are available for this compound in public databases.[2]

¹H NMR will show distinct signals for the methyl protons, the methylene protons adjacent to the nitrile group, and the hydroxyl proton. The integration of these signals will correspond to the number of protons in each environment. ¹³C NMR will show signals for the quaternary carbon, the methyl carbons, the methylene carbon, and the nitrile carbon.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • ¹H NMR Acquisition Parameters (Typical):

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Number of Scans: ≥1024 (due to low natural abundance of ¹³C).

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-220 ppm.

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Expected ¹H NMR Chemical Shifts (Predicted):

  • -OH: Broad singlet, variable chemical shift.

  • -CH₂-CN: Singlet or triplet (depending on solvent and concentration), ~2.5 ppm.

  • -C(CH₃)₂: Singlet, ~1.3 ppm.

Expected ¹³C NMR Chemical Shifts (Predicted):

  • -CN: ~120 ppm.

  • -C(OH)(CH₃)₂: ~70 ppm.

  • -CH₂-CN: ~30 ppm.

  • -C(CH₃)₂: ~25 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

Electron Ionization (EI) is a common ionization technique for GC-MS. The molecular ion peak (M⁺) for this compound may be weak or absent due to the lability of the hydroxyl group.[4] Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. For nitriles, the fragmentation patterns can also provide structural clues.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Conditions: Use the same conditions as described in the GC-FID protocol (Section 3.1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-200.

    • Scan Speed: 2 scans/second.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 240 °C.

  • Data Analysis: Identify the molecular ion peak (if present) and major fragment ions. Propose fragmentation pathways consistent with the structure of this compound.

Predicted Fragmentation Pattern (EI-MS):

  • m/z 99 (M⁺): Molecular ion (may be weak or absent).

  • m/z 84 (M-15): Loss of a methyl radical (•CH₃).

  • m/z 81 (M-18): Loss of water (H₂O).

  • m/z 59: Fragment corresponding to [C(CH₃)₂OH]⁺.

  • m/z 43: Fragment corresponding to [C(CH₃)₂]⁺ or [CH₃CO]⁺.

  • m/z 41: Fragment corresponding to [CH₂CN]⁺.

MS_Fragmentation cluster_frags Major Fragments M [C₅H₉NO]⁺˙ m/z 99 M_minus_15 [C₄H₆NO]⁺ m/z 84 M->M_minus_15 - •CH₃ M_minus_18 [C₅H₇N]⁺˙ m/z 81 M->M_minus_18 - H₂O m59 [C₃H₇O]⁺ m/z 59 M->m59 α-cleavage m41 [C₂H₃N]⁺ m/z 41 M->m41 cleavage m43 [C₃H₇]⁺ m/z 43 m59->m43 - H₂O

Figure 2: Predicted EI-MS Fragmentation Pathway.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for the identification of functional groups present in a molecule.

The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl (-OH), nitrile (-C≡N), and C-H bonds. The presence and position of these bands can confirm the identity of the compound.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3400 (broad)O-HStretching
~2970C-H (sp³)Stretching
~2250C≡NStretching
~1370C-H (methyl)Bending
~1170C-OStretching

Summary of Analytical Techniques

The following table summarizes the primary analytical techniques for the characterization of this compound.

TechniquePurposeKey Parameters/Observations
GC-FID Purity assessment, QuantificationPolar capillary column, temperature programming.
HPLC Analysis of non-volatile impuritiesC18 column, requires derivatization for UV detection or alternative detectors (ELSD, RI).
¹H NMR Structural elucidationChemical shifts and integration of methyl, methylene, and hydroxyl protons.
¹³C NMR Structural elucidationChemical shifts of quaternary, methyl, methylene, and nitrile carbons.
GC-MS (EI) Molecular weight determination, Structural elucidationMolecular ion (m/z 99), characteristic fragments (m/z 84, 81, 59, 43, 41).
FTIR Functional group identificationCharacteristic bands for -OH, -C≡N, C-H, and C-O.

Conclusion

The comprehensive characterization of this compound requires the application of multiple analytical techniques. Chromatography is essential for purity determination and quantification, while spectroscopic methods provide definitive structural information. The protocols and data presented in this document serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this compound.

References

Safe handling and storage procedures for 3-Hydroxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 3-Hydroxy-3-methylbutanenitrile (CAS No. 13635-04-6). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

Proper handling and storage procedures are directly related to the physical and chemical properties of a substance. The following table summarizes key data for this compound.

PropertyValue
Molecular Formula C₅H₉NO
Molecular Weight 99.13 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 114-116 °C at 30 mmHg
Density 0.959 g/mL at 20 °C
Flash Point 97 °C (closed cup)
Vapor Pressure 0.0288 mmHg at 25 °C
Refractive Index n20/D 1.430
Solubility Information not readily available, assumed to be soluble in organic solvents.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Understanding its toxicological profile is essential for safe handling.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.

GHS Pictogram:

GHS_Pictogram cluster_0 GHS07: Exclamation Mark GHS07 !

Caption: GHS pictogram for substances that may cause less serious health effects.

Personal Protective Equipment (PPE):

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are general recommendations:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent splashes.

  • Hand Protection: Wear nitrile rubber gloves. Inspect gloves for any signs of degradation or puncture before and during use.

  • Skin and Body Protection: A lab coat should be worn. For larger quantities or in case of potential for significant splashing, chemical-resistant aprons and sleeves should be used.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient, a respirator with an appropriate organic vapor cartridge is necessary.

Handling and Storage Procedures

Handling:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid contact with skin, eyes, and clothing.

  • Ground and bond containers when transferring material to prevent static discharge, which could be an ignition source.

  • Use spark-proof tools and explosion-proof equipment.

  • Prepare dilutions and handle reactions in appropriate reaction vessels with adequate containment.

  • Do not eat, drink, or smoke in areas where this chemical is handled.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is between 2-8°C.[1][2][3]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Keep away from heat, sparks, and open flames.

  • Containers should be clearly labeled with the chemical name and all relevant hazard warnings.

Experimental Protocols

The following are summaries of standard methodologies for determining key safety parameters. These protocols are based on internationally recognized guidelines.

Determination of Flash Point (Pensky-Martens Closed-Cup Method)

This protocol is a generalized procedure based on the ASTM D93 standard.

Objective: To determine the lowest temperature at which the vapors of the substance will ignite.

Apparatus: Pensky-Martens closed-cup tester.

Procedure:

  • Sample Preparation: Fill the test cup with the this compound sample to the specified level.

  • Apparatus Assembly: Place the lid on the cup and ensure a tight seal.

  • Heating: Begin heating the sample at a slow, constant rate (5-6 °C/min).

  • Stirring: Stir the sample continuously at a specified speed to ensure uniform temperature distribution.

  • Ignition Source Application: At regular temperature intervals, apply the test flame or ignition source to the vapor space of the cup.

  • Observation: The flash point is the lowest temperature at which a flash is observed inside the cup.

  • Barometric Pressure Correction: The observed flash point should be corrected to the standard atmospheric pressure.

Acute Oral Toxicity Assessment (OECD Guideline 423: Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS.[4]

Principle: A stepwise procedure is used where a small number of animals are dosed at a defined starting dose level. The outcome of this step (mortality or evident toxicity) determines the next dose level.

Animal Model: Typically, rats of a single sex (usually females) are used.

Procedure:

  • Dose Preparation: The test substance is typically administered as a solution or suspension in an appropriate vehicle (e.g., water, corn oil).

  • Administration: A single dose is administered to the animals by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Stepwise Dosing:

    • Start with a group of 3 animals at a predetermined dose level (e.g., 300 mg/kg).

    • If no mortality occurs, the next higher dose level is used in another group of animals.

    • If mortality occurs, the next lower dose level is tested.

  • Classification: The substance is classified into a GHS category based on the dose levels at which mortality is observed.

Acute Inhalation Toxicity Assessment (OECD Guideline 403: Acute Inhalation Toxicity)

Objective: To determine the health hazards likely to arise from short-term exposure to an airborne substance.

Principle: Animals are exposed to the test substance as a vapor, aerosol, or gas for a defined period (typically 4 hours) in an inhalation chamber.

Animal Model: Typically, rats are used.

Procedure:

  • Atmosphere Generation: A dynamic inhalation exposure system is used to generate a stable and measurable concentration of the test substance in the air.

  • Exposure: Groups of animals are exposed to different concentrations of the test substance for a fixed duration.

  • Monitoring: The concentration of the test substance in the inhalation chamber is monitored throughout the exposure period.

  • Observation: Animals are observed for signs of toxicity during and after exposure for at least 14 days. Mortality and body weight changes are recorded.

  • Data Analysis: The median lethal concentration (LC50) is calculated, which is the concentration expected to cause death in 50% of the test animals.

Visualized Workflows

The following diagrams illustrate key logical relationships for the safe handling of this compound.

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Storage Storage cluster_Waste Waste Disposal Review_SDS Review Safety Data Sheet (SDS) Risk_Assessment Conduct Risk Assessment Review_SDS->Risk_Assessment Input Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Determines Work_in_Hood Work in Chemical Fume Hood Select_PPE->Work_in_Hood Ground_Containers Ground and Bond Containers Work_in_Hood->Ground_Containers Use_Tools Use Spark-Proof Tools Ground_Containers->Use_Tools Avoid_Contact Avoid Skin/Eye Contact Use_Tools->Avoid_Contact Store_Cool_Dry Store in Cool, Dry, Ventilated Area (2-8°C) Avoid_Contact->Store_Cool_Dry Collect_Waste Collect in Designated, Labeled Container Avoid_Contact->Collect_Waste Separate_Incompatibles Separate from Incompatibles Store_Cool_Dry->Separate_Incompatibles Label_Clearly Ensure Clear Labeling Separate_Incompatibles->Label_Clearly Follow_Regulations Follow Institutional and Local Regulations Collect_Waste->Follow_Regulations

Caption: A logical workflow for the safe handling of this compound.

Spill_Response_Decision_Tree Spill_Occurs Spill Occurs Assess_Situation Assess the Situation (Size, Location, Hazards) Spill_Occurs->Assess_Situation Minor_Spill Is it a Minor Spill? (<100 mL, contained) Assess_Situation->Minor_Spill Major_Spill Is it a Major Spill? (>100 mL, uncontained, fire risk) Minor_Spill->Major_Spill No Clean_Up Clean Up Spill (Use appropriate absorbent, wear PPE) Minor_Spill->Clean_Up Yes Evacuate_Area Evacuate the Area Major_Spill->Evacuate_Area Yes Dispose_Waste Dispose of Waste Properly Clean_Up->Dispose_Waste Alert_Supervisor Alert Supervisor / EHS Evacuate_Area->Alert_Supervisor

Caption: A decision tree for responding to a spill of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Hydroxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Hydroxy-3-methylbutanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective purification techniques for this compound are vacuum distillation and flash column chromatography.[1] Recrystallization may also be employed, though finding a suitable solvent system can be challenging.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Key physical properties that inform purification strategies include its boiling point, which is reported as 114-116 °C at 30 mmHg, and its density of approximately 0.959 g/mL at 20 °C.[2][3][4] It is a polar molecule due to the presence of hydroxyl and nitrile functional groups.

Q3: What types of impurities are typically found in crude this compound?

A3: Impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. The specific impurities will depend on the synthetic route used. Gas chromatography-mass spectrometry (GC-MS) is an effective technique for identifying and quantifying these impurities.

Q4: How can I assess the purity of my this compound sample?

A4: Purity is typically assessed using analytical techniques such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) for quantitative analysis, and GC-MS for identification of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine purity and structural integrity.

Q5: What safety precautions should be taken when handling this compound?

A5: this compound is harmful if swallowed or inhaled.[5] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Vacuum Distillation
Problem Possible Cause(s) Recommended Solution(s)
Bumping or Unstable Boiling - Uneven heating.- Insufficient agitation.- Vacuum is too high for the temperature.- Use a stirring hot plate with a magnetic stir bar.- Ensure the heating mantle fits the flask properly.- Gradually decrease the pressure or increase the temperature.
Product is Dark or Decomposed - Distillation temperature is too high.- Presence of acidic or basic impurities catalyzing decomposition.- Use a lower distillation pressure to reduce the boiling point.- Neutralize the crude material with a mild base (e.g., sodium bicarbonate) before distillation.
Poor Separation of Impurities - Inefficient distillation column.- Distillation rate is too fast.- Use a fractionating column (e.g., Vigreux or packed column).- Slow down the distillation rate by reducing the heating.
Low Yield - Product loss in the distillation apparatus.- Incomplete distillation.- Ensure all joints are properly sealed.- Continue distillation until no more product is collected at the target temperature and pressure.
Flash Chromatography
Problem Possible Cause(s) Recommended Solution(s)
Poor Separation (Overlapping Peaks) - Inappropriate solvent system.- Column is overloaded.- Flow rate is too high.- Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a target Rf of ~0.3 for the desired compound.- Reduce the amount of crude material loaded onto the column.- Decrease the pressure to slow the flow rate.
Streaking or Tailing of the Compound - Compound is too polar for the solvent system.- Presence of acidic or basic impurities interacting with the silica gel.- Increase the polarity of the eluent.- Add a small amount of a modifier to the solvent system (e.g., 0.1% triethylamine for basic compounds, or 0.1% acetic acid for acidic compounds).
Cracking of the Silica Bed - Improper packing of the column.- Running the column dry.- Ensure the silica gel is packed as a uniform slurry.- Always maintain a level of solvent above the silica bed.
Low Recovery of the Product - Compound is irreversibly adsorbed onto the silica gel.- Product is spread across too many fractions.- Use a more polar solvent system to elute the compound.- Collect smaller fractions and analyze them carefully by TLC.

Experimental Protocols

Protocol 1: High-Purity Distillation of this compound
  • Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.

  • Initiating Distillation: Begin stirring and gradually apply vacuum. A pressure of approximately 30 mmHg is a good starting point.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: Collect a forerun of any low-boiling impurities. Once the temperature stabilizes at the boiling point of the product (around 114-116 °C at 30 mmHg), switch to a clean receiving flask to collect the main fraction.

  • Completion: Stop the distillation when the temperature begins to rise or drop significantly, or when only a small residue remains in the distillation flask.

  • Analysis: Analyze the purity of the collected fraction using GC or NMR.

Protocol 2: Flash Chromatography for Removal of Polar Impurities
  • Solvent System Selection: Using TLC, determine a suitable solvent system. A mixture of hexanes and ethyl acetate is a common starting point. Adjust the ratio to achieve an Rf value of approximately 0.3 for this compound.

  • Column Packing: Pack a glass chromatography column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Technique Typical Purity Expected Yield Advantages Disadvantages
Vacuum Distillation >98%80-90%Fast, scalable, effective for removing non-volatile and very volatile impurities.Requires specialized equipment, potential for thermal degradation.
Flash Chromatography >99%60-80%High resolution for separating closely related impurities.More time-consuming, requires solvents, can be less scalable.

Table 2: Example Data from Fractional Vacuum Distillation of this compound

Fraction Pressure (mmHg) Head Temperature (°C) Purity by GC (%) Notes
13080-11045Forerun, contains volatile impurities.
230114-11699.2Main product fraction.
330>11890Contains higher boiling impurities.
Residue---Dark, viscous material.

Table 3: Example Solvent System Selection for Flash Chromatography

Solvent System (Hexane:Ethyl Acetate) Rf of this compound Separation Quality
90:100.1Too slow, potential for band broadening.
70:300.35Good starting point for separation.
50:500.6Too fast, poor separation from less polar impurities.

Visual Guides

G cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Chromatography Flash Chromatography Crude->Chromatography Analysis GC / GC-MS / NMR Distillation->Analysis Chromatography->Analysis Pure Pure Product (>98%) Analysis->Pure

Caption: General workflow for the purification of this compound.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Unstable Boiling in Vacuum Distillation Cause1 Uneven Heating Problem->Cause1 Cause2 No Agitation Problem->Cause2 Cause3 Vacuum Too High Problem->Cause3 Solution1 Use Heating Mantle and Stir Bar Cause1->Solution1 Solution2 Ensure Vigorous Stirring Cause2->Solution2 Solution3 Gradually Decrease Pressure Cause3->Solution3

Caption: Troubleshooting logic for unstable boiling during vacuum distillation.

G cluster_start Starting Point cluster_tlc TLC Analysis cluster_decision Decision cluster_actions Actions Start Select Solvent System for Chromatography TLC Run TLC with Hexane:EtOAc (e.g., 7:3) Start->TLC Decision Rf Value? TLC->Decision TooHigh Increase Hexane Content Decision->TooHigh > 0.4 TooLow Increase EtOAc Content Decision->TooLow < 0.2 Good Proceed with Column Decision->Good ~ 0.3

Caption: Decision tree for selecting a chromatography solvent system.

References

Strategies for improving yield in 3-Hydroxy-3-methylbutanenitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Hydroxy-3-methylbutanenitrile (also known as acetone cyanohydrin).

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?

A1: The most widely used method is the reaction of acetone with a cyanide source, typically sodium cyanide (NaCN) or potassium cyanide (KCN), followed by in-situ generation of hydrogen cyanide (HCN) through the controlled addition of an acid, such as sulfuric or hydrochloric acid. This reaction is typically performed at low temperatures to control its exothermic nature and maximize yield.

Q2: Why is temperature control so critical during the synthesis?

A2: Temperature control is paramount for several reasons. Firstly, the reaction between acetone and cyanide is exothermic, and poor heat management can lead to a runaway reaction. Secondly, this compound is thermally labile and can decompose back to acetone and hydrogen cyanide at elevated temperatures, significantly reducing the yield.[1][2] Higher temperatures can also promote the formation of unwanted side products.[1]

Q3: What is the optimal pH for the reaction?

A3: The reaction is typically initiated under slightly basic conditions to ensure the presence of the cyanide anion (CN-), which is the active nucleophile.[3] Subsequently, the pH is lowered by the addition of acid to generate HCN and neutralize the basic catalyst, shifting the equilibrium towards the product. A final pH in the acidic range (e.g., pH 1-2.5) is often used to stabilize the crude product before purification.[3]

Q4: What are the primary side products I should be aware of?

A4: The main side reactions include:

  • Aldol condensation of acetone: Under basic conditions, acetone can undergo self-condensation to form diacetone alcohol and subsequently mesityl oxide.[4][5][6][7]

  • Hydrolysis of the nitrile: The nitrile group of the product can be hydrolyzed to the corresponding carboxylic acid (3-hydroxy-3-methylbutanoic acid) or amide, especially during workup or purification under non-optimal pH conditions.[8][9]

  • Decomposition: As mentioned, the product can revert to acetone and hydrogen cyanide.[2][10]

Q5: What is the best method for purifying the final product?

A5: Vacuum distillation is the most common and effective method for purifying this compound.[11] This technique allows for the removal of unreacted acetone, water, and other volatile impurities at a lower temperature, which is crucial to prevent the thermal decomposition of the product.

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Troubleshooting Strategy
Inadequate Temperature Control Maintain the reaction temperature between 0-15°C using an ice bath. Monitor the internal reaction temperature closely, not just the bath temperature. Add reagents slowly to control the exotherm.
Incorrect pH Ensure the initial reaction mixture is slightly basic to facilitate the nucleophilic attack of the cyanide ion. After the reaction, acidify the mixture to a pH of 1-2.5 to stabilize the product.
Loss of HCN The reaction should be carried out in a well-ventilated fume hood with an efficient stirring mechanism to ensure proper mixing and minimize the loss of gaseous HCN.
Product Decomposition during Workup Perform the extraction and distillation steps as quickly as possible after the reaction is complete to minimize decomposition.[11]
Incomplete Reaction Ensure the reaction is stirred for a sufficient amount of time after the addition of all reagents to allow for maximum conversion.
Issue 2: Product Purity Issues (e.g., presence of side products)
Potential Cause Troubleshooting Strategy
Formation of Diacetone Alcohol Maintain a low reaction temperature and avoid excessively basic conditions to disfavor the aldol condensation of acetone.
Hydrolysis of Nitrile Group Avoid prolonged exposure to strongly acidic or basic conditions during the workup. Neutralize the reaction mixture carefully and proceed with extraction promptly.
Residual Starting Materials Improve the efficiency of the vacuum distillation. Ensure the vacuum is adequate and the distillation column provides sufficient separation.
Issue 3: Difficulties During Purification
Potential Cause Troubleshooting Strategy
Product Decomposition During Distillation Use a high-vacuum system to lower the boiling point of the product. Ensure the heating mantle temperature is not excessively high. A short-path distillation apparatus can also minimize the residence time at high temperatures.
Foaming or Bumping Add boiling chips or use a magnetic stirrer during distillation to ensure smooth boiling.
Inadequate Separation of Impurities Use a fractionating column to improve the separation of components with close boiling points. Ensure the distillation is performed slowly to allow for proper equilibration.

Data Presentation: Comparison of Synthesis Parameters

Parameter Condition 1 Condition 2 Yield Reference
Cyanide Source Sodium CyanidePotassium Cyanide77-78%Organic Syntheses, Coll. Vol. 2, p.7 (1943)
Acid Sulfuric Acid (40%)Hydrochloric Acid (37%)87.6%US Patent 4,517,132
Temperature 10-20°C0-5°C77-78% vs. Higher (implied)Organic Syntheses vs. US Patent 4,517,132
Purification Vacuum DistillationMethylene Chloride ExtractionHigh PurityGeneral Practice

Experimental Protocols

Protocol 1: Synthesis of this compound via Sodium Cyanide and Sulfuric Acid

Materials:

  • Acetone

  • Sodium Cyanide (NaCN)

  • 40% Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium cyanide in water and add acetone.

  • Cool the mixture to 10-15°C using an ice bath with vigorous stirring.

  • Slowly add 40% sulfuric acid via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature between 10°C and 20°C.

  • After the addition is complete, continue stirring for an additional 15-30 minutes.

  • Allow the layers to separate. Decant the upper organic layer.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine all organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the diethyl ether and unreacted acetone by distillation at atmospheric pressure.

  • Purify the residue by vacuum distillation, collecting the fraction boiling at 78-82°C at 15 mmHg.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Prepare Acetone & NaCN Solution B 2. Cool to 10-15°C A->B C 3. Slow Addition of H₂SO₄ B->C D 4. Stir C->D E 5. Separate Layers D->E F 6. Extract Aqueous Layer E->F G 7. Dry Organic Layers F->G H 8. Filter G->H I 9. Remove Ether & Acetone H->I J 10. Vacuum Distillation I->J K K J->K Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Yield Observed Temp Was Temperature Maintained at 0-15°C? Start->Temp pH Was pH Acidic Before Workup? Temp->pH Yes Sol_Temp Optimize Cooling & Reagent Addition Rate Temp->Sol_Temp No Workup Was Workup Performed Promptly? pH->Workup Yes Sol_pH Adjust Final pH to 1-2.5 pH->Sol_pH No Distillation Was Vacuum Distillation Used? Workup->Distillation Yes Sol_Workup Minimize Time Between Reaction & Purification Workup->Sol_Workup No Sol_Distillation Use High Vacuum to Reduce Temperature Distillation->Sol_Distillation No End End Distillation->End Review Other Parameters

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Stability of 3-Hydroxy-3-methylbutanenitrile in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Hydroxy-3-methylbutanenitrile (also known as acetone cyanohydrin) in acidic environments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to ensure the integrity of your experiments.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
A faint "bitter almond" odor is detected. This may indicate the decomposition of this compound into acetone and highly toxic hydrogen cyanide (HCN) gas. The reaction medium may have become insufficiently acidic or exposed to heat.Immediately ensure adequate ventilation in a fume hood. Check and adjust the pH of the solution to a range of 4-5. Store the compound and solutions at cool temperatures (2-8°C).
The solution turns yellow over time. Discoloration can be a sign of decomposition and the formation of impurities or conjugated side-products.Verify that the pH of your solution is within the optimal stability range (pH 4-5). Analyze the sample's purity using HPLC or GC to identify potential degradation products. If significant degradation has occurred, consider repurifying the material or using a fresh batch.
Unexpected peaks appear in HPLC or GC analysis. These peaks likely correspond to decomposition products such as acetone. Thermal decomposition can also occur in the GC inlet.For GC analysis, optimize the injection port temperature to minimize thermal breakdown.[1] For HPLC, use a method capable of separating the parent compound from its potential degradants. Forced degradation studies (acid, base, heat, oxidation) can help identify these unknown peaks.[1]
Low or inconsistent yields in reactions using this compound. If the reaction is conducted under neutral or basic conditions, the cyanohydrin can revert to its starting materials (acetone and cyanide), thus lowering the concentration of the active reagent.If compatible with your reaction, maintain an acidic pH (4-5) to stabilize the cyanohydrin. For reactions requiring neutral or basic conditions, consider using a protected form, such as a silyl ether, which exhibits greater stability.
Precipitate forms in the solution. This could be due to polymerization of hydrogen cyanide, especially if the concentration of the decomposition product is high.Ensure the solution is maintained at a cool temperature and a pH of 4-5 to minimize decomposition. If a precipitate forms, it should be handled with extreme caution due to the potential presence of toxic cyanide polymers.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound in acidic conditions?

A1: In mildly acidic to neutral aqueous solutions, the primary decomposition pathway is the reversible reversion to acetone and hydrogen cyanide (HCN).[2][3] This process is accelerated by heat and increasing pH.[4] Under more forcing acidic conditions (e.g., strong acid and heat), the nitrile group can undergo hydrolysis to first form an amide intermediate and then further hydrolyze to 3-hydroxy-3-methylbutanoic acid and an ammonium salt.[5]

Q2: What is the optimal pH for storing this compound?

A2: To minimize decomposition, this compound should be kept in a cool place and at a slightly acidic pH of 4-5.[2]

Q3: How quickly does this compound decompose in aqueous solutions?

A3: The decomposition rate is highly dependent on the pH of the solution. The stability decreases as the pH increases.[4]

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques used.[1] For GC, care must be taken to avoid thermal decomposition in the inlet.[1] HPLC is often preferred as it is a non-destructive technique that can separate the parent compound from its degradation products at ambient temperature.[1]

Q5: Are there any safety concerns I should be aware of when working with this compound?

A5: Yes, this compound is highly toxic and readily decomposes to release hydrogen cyanide, a poisonous gas.[2] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Quantitative Stability Data

The stability of this compound is significantly influenced by pH. The following table summarizes the decomposition half-life in a 0.1% aqueous solution at different pH values.

pHHalf-life (minutes)
4.957[4][6]
6.328[4][6]
6.88[4][6]

Data is for acetone cyanohydrin, a synonym for this compound.[4][6]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

Objective: To assess the stability of this compound under various acidic conditions over time.

Materials:

  • This compound

  • Buffered aqueous solutions at various acidic pH values (e.g., pH 3, 4, 5, 6)

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable mobile phase modifier)

  • Volumetric flasks and pipettes

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reversed-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Temperature-controlled incubator or water bath

  • pH meter

Procedure:

  • Prepare stock solutions of this compound in each of the acidic buffer solutions to a known concentration (e.g., 1 mg/mL).

  • Divide each stock solution into aliquots in sealed vials.

  • Store the vials at a constant, elevated temperature (e.g., 40°C) for the duration of the study.

  • At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove one vial from each pH condition.

  • Allow the vial to cool to room temperature.

  • Analyze the sample by HPLC to determine the concentration of the remaining this compound.

  • Plot the concentration of this compound against time for each pH condition to determine the degradation kinetics.

Protocol 2: HPLC Method for Quantification

Objective: To quantify the concentration of this compound and its primary degradation product, acetone.

Chromatographic Conditions (starting point):

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Gradient: Start with a low percentage of B and increase over the run to elute all components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a low UV wavelength (e.g., 210 nm) where the cyanohydrin has absorbance.[7]

  • Injection Volume: 10 µL

Procedure:

  • Prepare a standard curve of this compound and acetone in the mobile phase.

  • Prepare the samples from the stability study by diluting them to fall within the range of the standard curve.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Inject the standards and samples onto the HPLC system.

  • Identify and quantify the peaks corresponding to this compound and acetone based on their retention times and the standard curve.

Visualizations

DecompositionPathways ACH This compound Reversion Reversion ACH->Reversion Mild Acidic/Neutral pH, Heat, Water Hydrolysis Hydrolysis ACH->Hydrolysis Strong Acid, Heat Acetone Acetone Reversion->Acetone HCN Hydrogen Cyanide Reversion->HCN Amide Amide Intermediate Hydrolysis->Amide CarboxylicAcid 3-Hydroxy-3-methylbutanoic Acid + Ammonium Salt Amide->CarboxylicAcid H2O

Caption: Decomposition pathways of this compound.

StabilityAssessmentWorkflow Start Start: Obtain This compound Prep Prepare Solutions in Acidic Buffers (pH 3-6) Start->Prep Incubate Incubate at Accelerated Temperature (e.g., 40°C) Prep->Incubate Sample Sample at Defined Time Points Incubate->Sample Analyze Analyze by HPLC (Quantify Parent & Degradants) Sample->Analyze Data Plot Concentration vs. Time Analyze->Data Kinetics Determine Degradation Kinetics (e.g., Half-life) Data->Kinetics End End: Stability Profile Established Kinetics->End

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Thermal Degradation of 3-Hydroxy-3-methylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy-3-methylbutyronitrile and studying its thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal degradation mechanism for 3-Hydroxy-3-methylbutyronitrile?

A1: 3-Hydroxy-3-methylbutyronitrile, being a β-hydroxynitrile, is expected to undergo thermal degradation primarily through a gas-phase elimination reaction. This reaction proceeds via a six-membered cyclic transition state, leading to the formation of acetone and acetonitrile.[1][2] Under more severe conditions or in the presence of oxygen, further decomposition to smaller molecules like carbon monoxide and carbon dioxide can occur.

Q2: What are the primary decomposition products of 3-Hydroxy-3-methylbutyronitrile?

A2: The main decomposition products from the primary degradation pathway are acetone and acetonitrile. Secondary decomposition at higher temperatures or in an oxidative atmosphere can lead to the formation of carbon monoxide (CO), carbon dioxide (CO2), and other smaller hydrocarbons.

Q3: At what temperature range should I expect 3-Hydroxy-3-methylbutyronitrile to decompose?

Q4: What analytical techniques are most suitable for studying the thermal degradation of this compound?

A4: A combination of techniques is recommended for a comprehensive analysis:

  • Thermogravimetric Analysis (TGA): To determine the decomposition temperature range and mass loss profile.

  • Differential Scanning Calorimetry (DSC): To identify thermal events such as melting, boiling, and decomposition, and to quantify the associated enthalpy changes.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): To separate and identify the volatile decomposition products.

  • TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR): To identify the evolved gases in real-time during the degradation process.[3][4]

Troubleshooting Guides

Thermogravimetric Analysis (TGA)
Issue Possible Cause Recommended Solution
Irregular or noisy TGA curve - Sample inhomogeneity- Sample reaction with the crucible- Fluctuations in purge gas flow rate- Ensure the sample is homogeneous before analysis.- Use an inert crucible material like alumina or platinum.[5]- Ensure a constant and appropriate purge gas flow rate.[6]
Inaccurate onset decomposition temperature - Heating rate is too high- Poor thermal contact between sample and crucible- Use a slower heating rate (e.g., 10 °C/min) for better resolution.[7]- Ensure the liquid sample evenly covers the bottom of the crucible.
Apparent weight gain - Buoyancy effect of the purge gas- Perform a blank run with an empty crucible and subtract it from the sample run.[6][8]
Sudden, sharp weight loss - Sample boiling or sputtering- Use a crucible with a pinhole lid for liquid samples to allow for controlled release of volatiles.[9]- Use a slower heating rate.
Differential Scanning Calorimetry (DSC)
Issue Possible Cause Recommended Solution
Baseline drift - Instrument not equilibrated- Sample-crucible interaction- Allow sufficient time for the instrument to stabilize before starting the measurement.- Use hermetically sealed pans for volatile liquids to prevent evaporation.[10]
Broad or distorted peaks - High heating rate- Sample impurity- Use a lower heating rate for better peak resolution.- Ensure the purity of the sample before analysis.[11]
Inaccurate transition temperatures - Poor instrument calibration- Thermal lag- Calibrate the instrument using certified reference materials (e.g., indium).[12]- Ensure good thermal contact between the crucible and the sensor.
Noisy signal - Electrical interference- Poor sample preparation- Ensure the instrument is properly grounded.- Ensure the sample is loaded correctly in the crucible without air bubbles.[10]
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Issue Possible Cause Recommended Solution
Poor separation of pyrolysis products - Inappropriate GC column or temperature program- Use a column with a suitable stationary phase for separating polar compounds.- Optimize the GC temperature program (initial temperature, ramp rate, final temperature).
No peaks or very small peaks - Insufficient sample amount- Pyrolysis temperature too low- Increase the sample amount within the recommended range for the pyrolyzer.- Increase the pyrolysis temperature to ensure complete decomposition.
Complex pyrogram with too many peaks - Secondary reactions of pyrolysis products- Use a lower pyrolysis temperature to minimize secondary reactions.- Ensure rapid transfer of pyrolysis products to the GC column.
Peak tailing for polar compounds - Active sites in the GC inlet or column- Use a deactivated inlet liner and a column suitable for polar analytes.

Data Presentation

Table 1: Expected Thermal Degradation Data for 3-Hydroxy-3-methylbutyronitrile

Parameter Value Technique Atmosphere
Onset Decomposition Temperature (Tonset)Data to be determined experimentallyTGA/DSCNitrogen/Air
Peak Decomposition Temperature (Tpeak)Data to be determined experimentallyTGA (DTG curve)Nitrogen/Air
Mass Loss (%)Data to be determined experimentallyTGANitrogen/Air
Enthalpy of Decomposition (ΔHd)Data to be determined experimentallyDSCNitrogen

Table 2: Primary and Secondary Decomposition Products

Product Chemical Formula Expected Detection Method
Primary Products
AcetoneC3H6OPy-GC-MS, TGA-FTIR
AcetonitrileC2H3NPy-GC-MS, TGA-FTIR
Secondary Products
Carbon MonoxideCOTGA-FTIR
Carbon DioxideCO2TGA-FTIR

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)
  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Crucible: Platinum or alumina crucible.[5]

  • Sample Preparation: Place 5-10 mg of 3-Hydroxy-3-methylbutyronitrile into the crucible, ensuring the bottom is evenly covered. For volatile liquids, a crucible with a pinhole lid is recommended.[9][13]

  • Atmosphere: High purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.[14]

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset and peak decomposition temperatures from the TGA and derivative thermogravimetric (DTG) curves.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Instrument: Calibrated Differential Scanning Calorimeter.

  • Crucible: Aluminum or hermetically sealed aluminum pans for liquids.

  • Sample Preparation: Accurately weigh 2-5 mg of 3-Hydroxy-3-methylbutyronitrile into the DSC pan and seal it hermetically.

  • Atmosphere: High purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp from 25 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks corresponding to thermal events like melting, boiling, and decomposition.

Protocol 3: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Instrument: Pyrolyzer coupled to a GC-MS system.

  • Sample Preparation: Place a small amount (0.1-0.5 mg) of 3-Hydroxy-3-methylbutyronitrile into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: 600 °C (can be optimized).

    • Pyrolysis Time: 15-30 seconds.

  • GC-MS Conditions:

    • GC Column: A polar capillary column (e.g., DB-WAX or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Program: Hold at 40 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • MS Detector: Scan range of m/z 35-550.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra with a library (e.g., NIST). Quantify the products using appropriate calibration standards.

Mandatory Visualizations

Thermal_Degradation_Pathway 3-Hydroxy-3-methylbutyronitrile 3-Hydroxy-3-methylbutyronitrile Six-membered cyclic transition state Six-membered cyclic transition state 3-Hydroxy-3-methylbutyronitrile->Six-membered cyclic transition state Heat (Δ) Acetone Acetone Six-membered cyclic transition state->Acetone Acetonitrile Acetonitrile Six-membered cyclic transition state->Acetonitrile Further Decomposition Further Decomposition Acetone->Further Decomposition Higher Temp / O2 Acetonitrile->Further Decomposition Higher Temp / O2 CO, CO2, etc. CO, CO2, etc. Further Decomposition->CO, CO2, etc.

Caption: Proposed thermal degradation pathway of 3-Hydroxy-3-methylbutyronitrile.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample 3-Hydroxy-3-methylbutyronitrile TGA TGA (Mass Loss vs. Temp) Sample->TGA DSC DSC (Heat Flow vs. Temp) Sample->DSC Py_GC_MS Py-GC-MS (Product Identification) Sample->Py_GC_MS Decomposition_Temp Decomposition Temperatures TGA->Decomposition_Temp Thermal_Events Enthalpy of Transitions DSC->Thermal_Events Product_Analysis Product Identification & Quantification Py_GC_MS->Product_Analysis

Caption: General experimental workflow for thermal degradation analysis.

Troubleshooting_Tree Start Unexpected TGA/DSC Result Check_Baseline Is the baseline stable? Start->Check_Baseline Run_Blank Run a blank correction Check_Baseline->Run_Blank No Check_Peak_Shape Are peaks sharp and well-defined? Check_Baseline->Check_Peak_Shape Yes End Re-run Analysis Run_Blank->End Check_Instrument Check instrument equilibration and calibration Adjust_Heating_Rate Decrease heating rate Check_Peak_Shape->Adjust_Heating_Rate No Check_Weight_Loss Is there unexpected weight loss/gain? Check_Peak_Shape->Check_Weight_Loss Yes Check_Purity Verify sample purity Adjust_Heating_Rate->Check_Purity Adjust_Heating_Rate->End Check_Purity->End Use_Pinhole_Lid Use a pinhole or sealed lid for volatile samples Check_Weight_Loss->Use_Pinhole_Lid Yes Check_Weight_Loss->End No Check_Buoyancy Check for buoyancy effects Use_Pinhole_Lid->Check_Buoyancy Use_Pinhole_Lid->End

Caption: Troubleshooting decision tree for TGA/DSC analysis.

References

How to optimize reaction conditions for 3-Hydroxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of 3-Hydroxy-3-methylbutanenitrile (acetone cyanohydrin).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common methods for synthesizing this compound are:

  • Direct Cyanohydrin Formation: The reaction of acetone with hydrogen cyanide (HCN) or an alkali metal cyanide (e.g., sodium cyanide, potassium cyanide) followed by acidification.[1][2][3][4]

  • Epoxide Ring-Opening: The reaction of isobutylene oxide with a cyanide source.[5]

  • Enzymatic Synthesis: The use of hydroxynitrile lyase enzymes to catalyze the enantioselective addition of cyanide to acetone.[6]

Q2: What is the role of pH in the direct cyanohydrin formation reaction?

A2: The pH is a critical parameter. The reaction is typically carried out under basic conditions (pH > 7) to facilitate the nucleophilic attack of the cyanide ion on the carbonyl carbon of acetone.[3] However, the crude product is unstable under basic conditions and can revert to the starting materials. Therefore, it must be stabilized by acidification (pH 1.0-2.5) immediately after the reaction is complete.[3] Maintaining a pH between 9 and 12 has been found to be particularly suitable for certain procedures.[5]

Q3: How can I improve the yield of the reaction?

A3: To improve the yield, consider the following:

  • Reactant Stoichiometry: Using a slight excess of acetone can help drive the reaction to completion.[3]

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature (typically between 10°C and 20°C) is crucial to prevent the dissociation of the product and minimize side reactions.[4]

  • Efficient Mixing: Vigorous stirring is necessary, especially as the viscosity of the reaction mixture increases, to ensure proper mixing of the reactants.[4]

  • Controlled Addition of Acid: When using a cyanide salt, the slow, controlled addition of acid (like sulfuric acid) is important to generate HCN in situ and maintain the optimal reaction temperature.[4]

Q4: What are the common impurities and side products?

A4: Common impurities can include unreacted acetone, water, and salts formed during neutralization (e.g., sodium bisulfate).[4] In the synthesis of related cyanohydrins from epoxides, potential byproducts can include the regioisomeric primary alcohol and products from further reactions if the temperature is not controlled.[5][7]

Q5: How can I purify the final product?

A5: Purification is typically achieved through distillation under reduced pressure.[4] It is important to perform the distillation as rapidly as possible to avoid decomposition of the product.[4] Other purification methods like flash chromatography on silica have also been reported.[5] For related compounds, extraction with a suitable solvent like ethyl acetate followed by concentration and distillation is a common procedure.[7][8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Product decomposition during reaction or workup. - Inefficient extraction.- Ensure a slight excess of acetone is used.[3] - Maintain the reaction temperature between 10-20°C.[4] - Acidify the crude product to a pH of 1.0-2.5 immediately after the reaction.[3] - Use an efficient extraction solvent and perform multiple extractions.[4]
Product is Contaminated with Salts - Incomplete removal of salts formed during acid neutralization.- Ensure thorough filtration and washing of the salt cake with a small amount of a suitable solvent like acetone.[4]
Reaction Becomes Too Viscous - High concentration of reactants or formation of salt precipitate.- Use a heavy-duty mechanical stirrer to ensure efficient mixing.[4] - Consider using a slightly more dilute solution if the problem persists.
Product Decomposes During Distillation - Distillation temperature is too high. - Prolonged heating.- Distill under a higher vacuum to lower the boiling point. - Perform the distillation as quickly as possible.[4]
Safety Concerns (HCN gas) - Generation of hydrogen cyanide gas, which is highly toxic.- CRITICAL: All procedures involving cyanides must be performed in a well-ventilated fume hood.[4] - Have appropriate personal protective equipment (PPE) and an emergency plan in place.

Experimental Protocols

Protocol 1: Synthesis via Direct Cyanohydrin Formation from Sodium Cyanide

This protocol is based on the procedure described in Organic Syntheses.[4]

Materials:

  • Sodium cyanide (95%), powdered

  • Acetone

  • Sulfuric acid (40%)

  • Ether

  • Anhydrous sodium sulfate

  • Water

Equipment:

  • 5 L three-necked round-bottom flask

  • Efficient mechanical stirrer

  • Separatory funnel

  • Thermometer

  • Ice bath

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • In the 5 L flask, dissolve 500 g (9.7 moles) of powdered 95% sodium cyanide in 1.2 L of water and add 900 cc (713 g, 12.3 moles) of acetone.

  • Cool the flask in an ice bath and stir the solution vigorously.

  • Once the temperature reaches 15°C, slowly add 2.1 L (8.5 moles) of 40% sulfuric acid over a period of three hours, maintaining the temperature between 10°C and 20°C.

  • After the acid addition is complete, continue stirring for an additional 15 minutes.

  • Allow the mixture to stand for the salt to settle. A layer of acetone cyanohydrin may form, which can be decanted.

  • Filter the sodium bisulfate and wash it with three 50 cc portions of acetone.

  • Combine the filtrate and acetone washings with the aqueous solution and extract three times with 250 cc portions of ether.

  • Combine the ether extracts with the previously separated cyanohydrin layer and dry with anhydrous sodium sulfate.

  • Remove the ether and acetone by distillation on a water bath.

  • Distill the residue under reduced pressure, collecting the fraction at 78–82°C/15 mm Hg. The expected yield is 640–650 g (77–78%).[4]

Protocol 2: Synthesis via Epoxide Ring-Opening

This protocol is based on a patent for the synthesis of 3-hydroxy-3-methylbutyronitrile.[5]

Materials:

  • 1,2-Epoxy-2-methylpropane (isobutylene oxide)

  • Sodium cyanide

  • Deionized water

Equipment:

  • Reaction vessel with a stirrer

Procedure:

  • Place 0.14 g (1.9 mmol) of 1,2-Epoxy-2-methylpropane in a reaction vessel and dissolve it in 5 mL of deionized water.

  • While stirring, add 0.14 g (2.0 mmol) of sodium cyanide to the solution. The pH of the aqueous sodium cyanide solution should ideally be between 9 and 12.[5]

  • Stir the resulting solution for 5 hours at room temperature. The reaction can be accelerated by heating.

  • After the reaction, the product can be isolated and purified by standard techniques such as distillation or flash chromatography.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterDirect Cyanohydrin Formation[4]Epoxide Ring-Opening[5]
Starting Materials Acetone, Sodium Cyanide, Sulfuric AcidIsobutylene Oxide, Sodium Cyanide
Solvent WaterWater
Temperature 10–20°CRoom Temperature (can be elevated)
Reaction Time ~3.5 hours2–5 hours
pH Acidic (in-situ HCN generation) then basic, finally acidified for workup> 7 (preferably 9-12)
Typical Yield 77–78%Quantitative conversion reported
Purification Distillation under reduced pressureDistillation or flash chromatography

Visualizations

Reaction_Pathway cluster_direct Direct Cyanohydrin Formation cluster_epoxide Epoxide Ring-Opening Acetone Acetone Product1 This compound Acetone->Product1 Nucleophilic Addition NaCN_H2SO4 NaCN / H2SO4 (in-situ HCN) NaCN_H2SO4->Product1 Isobutylene_Oxide Isobutylene Oxide Product2 This compound Isobutylene_Oxide->Product2 Ring-Opening NaCN NaCN NaCN->Product2

Caption: Synthesis pathways for this compound.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage Start Start: Mix Reactants (e.g., Acetone, NaCN, Water) Cooling Cool to 10-15°C Start->Cooling Acid_Addition Slowly Add Acid (Maintain 10-20°C) Cooling->Acid_Addition Reaction Stir for Completion Acid_Addition->Reaction Settling Settle and Decant Reaction->Settling Filtration Filter Salts Settling->Filtration Extraction Extract with Ether Filtration->Extraction Drying Dry with Na2SO4 Extraction->Drying Concentration Remove Solvents Drying->Concentration Distillation Distill under Vacuum Concentration->Distillation Final_Product Pure Product Distillation->Final_Product

Caption: Workflow for direct cyanohydrin synthesis and purification.

Troubleshooting_Logic Start Low Yield? Temp_Check Was Temp > 20°C? Start->Temp_Check Yes Acid_Check Slow Acid Addition? Start->Acid_Check No Decomposition Product Decomposition Likely. Maintain 10-20°C. Temp_Check->Decomposition Workup_Check Immediate Acidification? Acid_Check->Workup_Check Yes Side_Reactions Side Reactions Possible. Ensure slow, controlled acid addition. Acid_Check->Side_Reactions No Reversion Reversion to Reactants. Acidify crude product immediately. Workup_Check->Reversion No Check_Stoichiometry Check Reactant Ratios and Extraction Efficiency. Workup_Check->Check_Stoichiometry Yes

Caption: Troubleshooting logic for low yield issues.

References

Troubleshooting common issues in 3-Hydroxy-3-methylbutanenitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxy-3-methylbutanenitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

This compound, also known as β-hydroxyisovaleronitrile, is a β-hydroxynitrile.[1][2] It serves as a versatile intermediate in organic synthesis. For example, it can be used to synthesize 1,1-dimethylcyanoethyl bromoacetate and is a precursor for 3-hydroxy-3-methylbutyrate (HMB), a compound known for its effects on muscle tissue.[3][4]

Q2: What are the main safety concerns when working with this compound?

Like other cyanohydrins, this compound poses significant health risks. It is harmful if swallowed or inhaled.[5] The primary toxicity concern is its potential to decompose and release highly toxic hydrogen cyanide (HCN) gas.[6] Therefore, it is crucial to handle this compound in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have cyanide-specific safety protocols in place.[7][8]

Q3: How should this compound be stored?

Proper storage is critical to maintain the compound's stability and ensure safety. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, moisture, and incompatible materials like strong acids, bases, and oxidizing agents.[7] Refrigeration at 2-8°C is recommended to minimize decomposition.[1][3][9][10]

Troubleshooting Guides

Issue 1: Low Yield During Synthesis

Q: I am experiencing a low yield in my cyanohydrin synthesis reaction. What are the probable causes and solutions?

Low yields in cyanohydrin formation are common and can often be traced back to reaction equilibrium, reagent quality, or reaction conditions. The formation of cyanohydrins is a reversible reaction.[11]

Troubleshooting Low Yield

LowYieldTroubleshooting

Caption: Troubleshooting workflow for low reaction yield.

Probable CauseRecommended Solution
Reaction Equilibrium The reaction is reversible. To shift the equilibrium towards the product, consider using a slight excess of the cyanide source or removing water if applicable.[8] For sterically hindered ketones, the equilibrium may naturally favor the starting materials.[12]
Incorrect pH The reaction is highly pH-dependent. The cyanide ion (CN⁻) is the active nucleophile, but acidic conditions (pH < 4) will protonate it to HCN, reducing its nucleophilicity. Highly basic conditions (pH > 10) can promote side reactions or decomposition. Maintain a buffered pH of approximately 4.5-6 for optimal results.[8]
High Temperature The reaction is often exothermic, and higher temperatures can shift the equilibrium back to the starting materials. It can also accelerate the decomposition of the cyanohydrin product.[1] Maintain a low reaction temperature (e.g., 0-25°C).[8][13]
Decomposition during Workup Exposure to basic conditions during aqueous workup can rapidly revert the cyanohydrin to the ketone and cyanide.[14] Ensure any aqueous washes are neutral or slightly acidic. Perform extractions and purification steps as quickly as possible.
Issue 2: Product Decomposition and Instability

Q: My purified this compound appears to be degrading over time, indicated by a color change or the smell of acetone/HCN. Why is this happening?

This compound, like its analog acetone cyanohydrin, is susceptible to thermal degradation and retro-cyanohydrin formation (a retro-Strecker type reaction). This decomposition is accelerated by heat and the presence of water or basic impurities.[6]

Decomposition Pathway

Decomposition

Caption: Decomposition pathway of a generic cyanohydrin.

ConditionPrevention Strategy
Elevated Temperature Store the compound at recommended refrigerated temperatures (2-8°C).[1][3][9][10] Avoid exposing the material to heat sources.
Presence of Water/Moisture Ensure the product is thoroughly dried before storage. Use a container with a tight-fitting cap and consider storing it in a desiccator.
Basic or Acidic Impurities Traces of base or acid can catalyze decomposition. Ensure all residual catalysts are removed during workup and purification. Washing the crude product with a dilute bicarbonate solution (to remove acid) followed by a water wash can be effective.[15]
Issue 3: Impurities and Purification Challenges

Q: I am having trouble obtaining a pure product. What are the common impurities and the best purification methods?

Common impurities include unreacted starting materials, water, and byproducts from decomposition or side reactions. Purification requires careful technique to avoid degrading the product.

Common Impurities and Purification Techniques
ImpurityIdentification MethodPurification Method
Unreacted Ketone/AldehydeGC-MS, ¹H NMRFractional Distillation: Effective if boiling points differ significantly. Perform under reduced pressure to lower the temperature and prevent decomposition.[1][15]
WaterKarl Fischer TitrationDrying Agents: Use an appropriate anhydrous drying agent like magnesium sulfate or molecular sieves before distillation.[15]
Decomposition ProductsGC-MSRe-purification: If decomposition has occurred, re-purification by vacuum distillation may be necessary, but significant material loss is possible.
Acidic/Basic ResiduespH test of aqueous washWashing: Wash the crude product in a separatory funnel with dilute, neutral, or slightly acidic aqueous solutions to remove residual catalysts or salts.[15]

Analytical techniques such as Gas Chromatography (GC) with a nitrogen-specific detector or GC-Mass Spectrometry (GC-MS) are effective for identifying and quantifying impurities.[6][16][17]

Experimental Protocols & Data

General Synthesis Protocol (Adapted from Cyanohydrin Synthesis)

This procedure is a general guideline for the synthesis of cyanohydrins and should be performed with strict adherence to all safety protocols for handling cyanides.[18]

  • Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve sodium cyanide (NaCN) in water. Add the starting ketone (e.g., acetone).

  • Cooling: Cool the mixture in an ice bath to 10-15°C with vigorous stirring.

  • Acid Addition: Slowly add a solution of sulfuric acid dropwise via the dropping funnel over several hours, ensuring the internal temperature is maintained between 10°C and 20°C.

  • Reaction Completion: After the acid addition is complete, continue stirring for an additional 15-30 minutes.

  • Workup: Separate the organic layer if one forms. Filter the reaction mixture to remove inorganic salts. Extract the aqueous filtrate multiple times with a suitable solvent (e.g., ethyl acetate).

  • Drying & Concentration: Combine all organic fractions and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure.[1][15]

Physical & Chemical Properties
PropertyValueSource
CAS Number 13635-04-6[1][3][5][10]
Molecular Formula C₅H₉NO[1][3][5][10]
Molecular Weight 99.13 g/mol [1][5]
Density 0.959 g/mL at 20°C[1][9][10]
Boiling Point 114-116°C at 30 mmHg[1][9][10]
Flash Point 97°C[1][9][10]
Storage Temperature 2-8°C[1][3][9][10]
Mandatory Visualizations
General Synthesis Pathway

Synthesis

Caption: General reaction for cyanohydrin formation.

Safe Handling Workflow

SafeHandling

Caption: Key steps for safe handling and storage.

References

Methods for removing impurities from crude 3-Hydroxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude 3-Hydroxy-3-methylbutanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:

  • Unreacted Starting Materials: Acetone and acetonitrile are common starting materials in its synthesis.

  • Acetone Cyanohydrin: A potential intermediate or byproduct, especially in reactions involving acetone and a cyanide source.[1][2]

  • Water: Can be present from reaction conditions or atmospheric moisture.

  • Hydrolysis Product: 3-Hydroxy-3-methylbutanoic acid may be present if the nitrile group undergoes hydrolysis.[3][4][5]

Q2: What are the primary methods for purifying this compound?

A2: The most effective purification methods are distillation, recrystallization (if the compound is solid at room temperature or can be derivatized), and flash column chromatography. The choice of method depends on the nature and quantity of the impurities.

Q3: My purified this compound is discolored. What could be the cause?

A3: Discoloration, often a yellow or brown tint, can indicate thermal degradation of the compound, especially at elevated temperatures during distillation. It can also be due to the presence of high-boiling point impurities that co-distill or are not removed by other purification methods. To mitigate this, ensure the distillation is performed under vacuum to lower the boiling point and minimize thermal stress.

Q4: I am experiencing a low yield after purification. What are the potential reasons?

A4: Low recovery can be due to several factors:

  • Loss during Distillation: The product may be lost in the initial low-boiling fraction (forerun) or remain in the distillation residue with high-boiling impurities.

  • Incomplete Extraction: If an extraction step is performed, multiple extractions may be necessary to recover the polar product from aqueous layers.

  • Degradation: The compound may degrade during purification, especially if exposed to high temperatures for extended periods.

Troubleshooting Guides

Purification by Distillation

Issue 1: Poor separation of this compound from a closely boiling impurity.

  • Possible Cause: The boiling points of the product and the impurity are too close for efficient separation with a simple distillation setup.

  • Solution:

    • Fractional Distillation: Employ a fractionating column (e.g., Vigreux, packed column) to increase the number of theoretical plates, thereby improving separation efficiency.

    • Optimize Vacuum: Adjusting the vacuum level can alter the relative volatilities of the components and may enhance separation.

Issue 2: The product appears to be degrading during distillation.

  • Possible Cause: The distillation temperature is too high, leading to thermal decomposition. This compound has a boiling point of 114-116 °C at 30 mmHg.[6] Attempting to distill at atmospheric pressure will lead to a much higher temperature and likely degradation.

  • Solution:

    • Use High Vacuum: A high-vacuum distillation will significantly lower the boiling point and minimize thermal stress on the compound.

    • Stable Heat Source: Use a temperature-controlled heating mantle and ensure uniform heating by stirring the distillation flask to prevent localized overheating.

    • Minimize Distillation Time: Complete the distillation as efficiently as possible to reduce the time the compound is exposed to high temperatures.

Purification by Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solvent is too good a solvent for the compound, or the solution is supersaturated at a temperature above the melting point of the solute.

  • Solution:

    • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature.[7][8] A two-solvent system can also be effective.[9]

    • Slower Cooling: Allow the solution to cool more slowly to encourage crystal nucleation. Seeding with a small crystal of the pure compound can also help.

    • Lower Dissolution Temperature: Dissolve the compound at a lower temperature, using just enough hot solvent to achieve dissolution.

Issue 2: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth.

  • Solution:

    • Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the product.

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus of the solution to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.

    • Use an Anti-Solvent: If using a single solvent, the addition of a miscible "anti-solvent" (in which the compound is insoluble) can induce precipitation.

Purification by Flash Column Chromatography

Issue 1: The compound does not move from the baseline (Rf = 0).

  • Possible Cause: The mobile phase is not polar enough to elute the polar this compound from the stationary phase (typically silica gel).

  • Solution:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate, methanol) in the mobile phase (e.g., hexane/ethyl acetate).[10]

    • Use a More Polar Solvent System: Consider using a more polar solvent system altogether, such as dichloromethane/methanol.

Issue 2: Poor separation between the product and an impurity.

  • Possible Cause: The chosen solvent system does not provide adequate resolution.

  • Solution:

    • Optimize Solvent System: Systematically test different solvent systems using thin-layer chromatography (TLC) to find a mobile phase that provides a good separation (difference in Rf values). An ideal Rf for the target compound is typically around 0.2-0.4 for good separation on a column.[11]

    • Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity during the chromatography run. This can help to separate compounds with a wider range of polarities.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compoundC₅H₉NO99.13114-116 @ 30 mmHg[6]
AcetoneC₃H₆O58.0856.1
AcetonitrileC₂H₃N41.0581.6[9]
Acetone CyanohydrinC₄H₇NO85.11Decomposes at ~95; 82 @ 23 mmHg[1][7]
3-Hydroxy-3-methylbutanoic acidC₅H₁₀O₃118.13~200 (decomposes)

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is for the purification of liquid this compound from non-volatile or significantly lower/higher boiling point impurities.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry. Use a short path distillation head for high boiling point liquids to minimize losses.

  • Charging the Flask: Add the crude this compound to a round-bottom flask, filling it to no more than two-thirds of its capacity. Add a magnetic stir bar or boiling chips for smooth boiling.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Begin gently heating the distillation flask with a heating mantle while stirring.

  • Fraction Collection:

    • Collect any low-boiling impurities (forerun) in a separate receiving flask.

    • Once the temperature stabilizes at the boiling point of this compound at the given pressure (e.g., 114-116 °C at 30 mmHg), switch to a clean receiving flask to collect the main product fraction.[6]

    • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction is being collected.

  • Completion: Stop the distillation when the temperature begins to rise or fall, or when only a small amount of residue remains in the distillation flask.

Protocol 2: General Protocol for Purification by Recrystallization

This protocol provides a general guideline for purifying solid compounds. The ideal solvent for this compound would need to be determined experimentally.

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and when heated. An ideal solvent will dissolve the compound when hot but not at room temperature.[7][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inner wall of the flask or by adding a seed crystal. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.

Protocol 3: General Protocol for Purification by Flash Column Chromatography

This protocol outlines the general steps for purifying a compound using flash column chromatography.

Methodology:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that gives the target compound an Rf value of approximately 0.2-0.4.[11]

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., test tubes or vials).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

Purification_Workflow Crude_Product Crude 3-Hydroxy-3- methylbutanenitrile Initial_Analysis Initial Purity Analysis (e.g., GC, NMR) Crude_Product->Initial_Analysis Distillation Vacuum Distillation Initial_Analysis->Distillation Volatile Impurities? Recrystallization Recrystallization Initial_Analysis->Recrystallization Solid Product? Chromatography Flash Chromatography Initial_Analysis->Chromatography Complex Mixture? Distillation->Chromatography Purity < 98% Pure_Product Pure 3-Hydroxy-3- methylbutanenitrile Distillation->Pure_Product Purity > 98% Recrystallization->Chromatography Purity < 98% Recrystallization->Pure_Product Purity > 98% Chromatography->Pure_Product Purity > 98% Final_Analysis Final Purity Analysis Pure_Product->Final_Analysis Characterization Characterization Final_Analysis->Characterization

Caption: Decision workflow for selecting a purification method.

Distillation_Troubleshooting Start Start Distillation Poor_Separation Poor Separation? Start->Poor_Separation Degradation Product Degradation? Poor_Separation->Degradation No Use_Fractional Use Fractional Column Poor_Separation->Use_Fractional Yes Lower_Temp Lower Temperature (Increase Vacuum) Degradation->Lower_Temp Yes Check_Purity Check Purity Degradation->Check_Purity No Optimize_Vacuum Optimize Vacuum Use_Fractional->Optimize_Vacuum Optimize_Vacuum->Degradation Lower_Temp->Check_Purity End Pure Product Check_Purity->End

Caption: Troubleshooting logic for vacuum distillation.

References

Technical Support Center: Scaling Up 3-Hydroxy-3-methylbutanenitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 3-Hydroxy-3-methylbutanenitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns revolve around the high toxicity of the reagents and the product itself.[1][2][3][4][5] this compound, also known as acetone cyanohydrin, can readily decompose, especially in the presence of water or at elevated temperatures, to release highly toxic hydrogen cyanide (HCN) gas.[1][5] Inhalation, ingestion, or skin contact with either this compound or HCN can be fatal.[2][3][4][5] Therefore, scaling up this reaction requires stringent safety protocols, including excellent ventilation, continuous monitoring for HCN leaks, and appropriate personal protective equipment (PPE).[3][4]

Q2: What are the common synthetic routes to this compound?

A2: The most common laboratory synthesis involves the reaction of acetone with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), followed by acidification.[1][6] Another method is the direct addition of hydrogen cyanide (HCN) to acetone, often catalyzed by a base.[6] For safer lab-scale production, a continuous flow system using a microreactor has been developed to avoid the storage of large quantities of toxic reagents.[1][7]

Q3: What are the key parameters to control during the reaction to ensure high yield and purity?

A3: Key parameters to control include:

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0-20°C) to minimize side reactions and the decomposition of the product.[6][8]

  • pH: Maintaining a slightly basic pH during the initial reaction is crucial, followed by acidification to stabilize the cyanohydrin.[6][9] High pH can lead to degradation of the product.[10]

  • Reagent Addition: Slow, controlled addition of the acid or cyanide source is important to manage the exothermic nature of the reaction and prevent localized overheating.[6][8]

  • Mixing: Efficient mixing is critical, especially at a larger scale, to ensure uniform reaction conditions and prevent the formation of hot spots.[11]

Q4: How can byproduct formation be minimized during scale-up?

A4: Byproduct formation can be minimized by optimizing the reaction conditions mentioned above. In the synthesis of a related compound, 3-hydroxyglutaronitrile, byproducts such as 4-chloro-3-hydroxy-butanenitrile and 4-hydroxycrotononitrile have been reported.[10] Careful control of temperature, pH, and stoichiometry can help to suppress these side reactions. Purification methods like distillation are often necessary to remove impurities.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield 1. Incomplete reaction. 2. Decomposition of the product during reaction or workup. 3. Suboptimal pH.1. Increase reaction time or consider a slight excess of the cyanide source. 2. Maintain low temperatures throughout the process and ensure rapid workup. Acidify the product to stabilize it before isolation.[6] 3. Carefully monitor and control the pH throughout the reaction.
Product is Dark/Discolored 1. Side reactions due to high temperature. 2. Air oxidation.1. Improve temperature control; ensure the cooling system is adequate for the scale. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Isolation/Purification 1. Emulsion formation during extraction. 2. Thermal decomposition during distillation.1. Add brine to the aqueous layer to break the emulsion. 2. Use vacuum distillation to lower the boiling point and minimize decomposition.[8]
Runaway Reaction 1. Poor heat dissipation at a larger scale. 2. Addition of reagents is too fast.1. Ensure the reactor has sufficient cooling capacity. Consider a semi-batch process where one reagent is added gradually.[11] 2. Slow down the rate of reagent addition and monitor the internal temperature closely.

Data Presentation

Table 1: Comparison of Reaction Scales and Yields for Cyanohydrin Synthesis

Scale Reactants Product Yield (%) Reference
Laboratory ScaleAcetone, Sodium Cyanide, Hydrochloric AcidAcetone Cyanohydrin87.6[6]
Pilot-Plant ScaleIsobutyraldehyde, Potassium Cyanide2-Hydroxy-3-Methylbutyronitrile92.4[6]
Laboratory ScaleEpichlorohydrin, Potassium Cyanide3-Hydroxyglutaronitrile54-62[8]

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of this compound (Acetone Cyanohydrin)

This protocol is adapted from a procedure for a similar cyanohydrin synthesis.[6]

Materials:

  • Acetone (1.03 mole)

  • Sodium Cyanide (0.98 mole)

  • 37% Hydrochloric Acid (0.98 mole)

  • Methylene Chloride

  • Water

Procedure:

  • In a well-ventilated fume hood, dissolve sodium cyanide in water in a reaction flask equipped with a stirrer and a dropping funnel.

  • Cool the solution to 10-20°C using an ice bath.

  • Add acetone to the cyanide solution.

  • Slowly add hydrochloric acid dropwise from the dropping funnel while maintaining the temperature between 10-20°C.

  • After the addition is complete, continue stirring for an additional 15-20 minutes.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the product with methylene chloride.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by vacuum distillation.

Protocol 2: Pilot-Plant Scale Synthesis of a Related Cyanohydrin (2-Hydroxy-3-Methylbutyronitrile)

This protocol demonstrates the scale-up of a similar reaction.[6]

Materials:

  • Isobutyraldehyde (16.0 kg)

  • Potassium Cyanide (14.5 kg)

  • 37% Hydrochloric Acid (26.8 kg)

  • Water (31.8 kg)

Procedure:

  • The process is a scaled-up version of the laboratory procedure.

  • Charge the reactor with water and potassium cyanide.

  • Cool the solution and add isobutyraldehyde.

  • Carefully add the hydrochloric acid solution while controlling the temperature.

  • After the reaction is complete, proceed with the workup and purification steps as in the lab-scale protocol, adjusting for the larger volumes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Prepare Reactants (Acetone, Cyanide Source, Acid) reactor_setup 2. Set up Reactor (Cooling, Stirring) reagents->reactor_setup addition 3. Controlled Reagent Addition (Maintain Low Temperature) reactor_setup->addition stirring 4. Stir for Completion addition->stirring extraction 5. Extraction stirring->extraction drying 6. Drying of Organic Phase extraction->drying concentration 7. Solvent Removal drying->concentration purification 8. Vacuum Distillation concentration->purification final_product final_product purification->final_product Final Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity / Discoloration cluster_safety Runaway Reaction start Problem Encountered check_temp Check Temperature Control start->check_temp Low Yield check_ph Verify pH start->check_ph Low Yield check_time Review Reaction Time start->check_time Low Yield check_atmosphere Inert Atmosphere? start->check_atmosphere Low Purity check_distillation Optimize Distillation start->check_distillation Low Purity check_cooling Assess Cooling Capacity start->check_cooling Runaway check_addition_rate Reduce Reagent Addition Rate start->check_addition_rate Runaway solution1 solution1 check_temp->solution1 Solutions check_ph->solution1 Solutions check_time->solution1 Solutions solution2 solution2 check_atmosphere->solution2 Solutions check_distillation->solution2 Solutions solution3 solution3 check_cooling->solution3 Solutions check_addition_rate->solution3 Solutions

Caption: Troubleshooting decision tree for scaling up this compound synthesis.

References

Resolving unexpected peaks in 3-Hydroxy-3-methylbutanenitrile NMR spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of 3-Hydroxy-3-methylbutanenitrile.

Troubleshooting Guide: Unexpected Peaks in NMR Spectra

Question: I am seeing unexpected peaks in the ¹H or ¹³C NMR spectrum of my this compound sample. How can I identify the source of these peaks?

Answer:

Unexpected peaks in your NMR spectrum can arise from several sources, including residual solvents, impurities from the synthesis, degradation products, or contaminants from your experimental setup. Follow this systematic troubleshooting guide to identify the source of the unexpected signals.

Step 1: Verify Solvent and Common Contaminant Peaks.

First, compare the chemical shifts of the unexpected peaks with those of common NMR solvents and contaminants. Residual proton signals from deuterated solvents are common, as is the presence of water. Grease from glassware can also introduce broad signals.

Step 2: Consider Impurities from the Synthetic Route.

The synthesis of this compound often involves the reaction of acetone with a cyanide source. Therefore, unreacted starting materials or side-products from this reaction are common impurities.

  • Unreacted Acetone: A sharp singlet in the ¹H NMR spectrum around 2.1-2.2 ppm and signals in the ¹³C NMR spectrum around 30 ppm and 206 ppm.

  • Acetone Cyanohydrin (2-hydroxy-2-methylpropanenitrile): This is a common intermediate or side product.[1]

  • Acetone Self-Condensation Products: Acetone can undergo self-condensation to form impurities like diacetone alcohol and mesityl oxide, especially under basic or acidic conditions.

Step 3: Evaluate the Possibility of Degradation.

Cyanohydrins can be susceptible to degradation, which may lead to the formation of other compounds.[1][2] The stability of your sample should be considered, especially if it has been stored for a long time or under non-ideal conditions.

Step 4: Analyze Experimental Protocols.

Review your sample preparation and NMR acquisition parameters. Improper sample preparation can introduce contaminants. For polar analytes like this compound, ensure the sample is fully dissolved and free of particulate matter.[3][4][5]

The following flowchart outlines the troubleshooting process:

troubleshooting_workflow start Unexpected Peaks in NMR Spectrum check_solvent Compare with known solvent and contaminant shifts start->check_solvent is_solvent Peak(s) Identified as Solvent/Contaminant check_solvent->is_solvent Yes not_solvent Peak(s) Unidentified check_solvent->not_solvent No end Source of Unexpected Peaks Identified is_solvent->end check_synthesis Consider Synthesis Byproducts (e.g., Acetone, Acetone Cyanohydrin, Diacetone Alcohol, Mesityl Oxide) not_solvent->check_synthesis is_byproduct Peak(s) Identified as Synthesis Impurity check_synthesis->is_byproduct Yes not_byproduct Peak(s) Unidentified check_synthesis->not_byproduct No is_byproduct->end check_degradation Evaluate Potential Degradation Products not_byproduct->check_degradation is_degradation Peak(s) Identified as Degradation Product check_degradation->is_degradation Yes not_degradation Peak(s) Unidentified check_degradation->not_degradation No is_degradation->end review_protocol Review Sample Preparation and NMR Acquisition Protocol not_degradation->review_protocol review_protocol->end

Troubleshooting workflow for unexpected NMR peaks.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The expected chemical shifts can vary slightly depending on the solvent used. The approximate chemical shifts are provided in the data table below.

Q2: What are the most common impurities to look for?

A2: Based on common synthetic routes, the most likely impurities are unreacted acetone, acetone cyanohydrin, diacetone alcohol, and mesityl oxide. Their characteristic chemical shifts are listed in the data table for comparison.

Q3: How can I confirm the identity of an impurity?

A3: The most definitive way to confirm an impurity is to obtain a standard sample of the suspected compound and run its NMR spectrum under the same conditions for direct comparison. Alternatively, spiking your sample with a small amount of the suspected impurity and observing the increase in the corresponding peak intensity can provide strong evidence.

Q4: Can the pH of my sample affect the NMR spectrum?

A4: Yes, the pH can affect the chemical shifts of exchangeable protons, such as the hydroxyl (-OH) group in this compound. Changes in pH can also catalyze degradation or side reactions, leading to the appearance of new peaks.

Q5: What can I do to minimize impurities in my sample?

A5: Careful purification of your product after synthesis is crucial. Techniques such as distillation or chromatography can be effective in removing unreacted starting materials and side products. Proper storage of the purified compound in a cool, dry, and inert atmosphere can prevent degradation.

Data Presentation

The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for this compound and common potential impurities in CDCl₃. Note that chemical shifts can vary with concentration and temperature.[6][7][8][9][10][11][12][13][14]

Compound¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound ~1.4 (s, 6H, 2xCH₃), ~2.5 (s, 2H, CH₂), ~2.8 (s, 1H, OH)~28 (2xCH₃), ~30 (CH₂), ~68 (C-OH), ~120 (CN)
Acetone~2.17 (s)~30.6 (CH₃), ~206.7 (C=O)
Acetone Cyanohydrin~1.63 (s)~28 (CH₃), ~68 (C-OH), ~122 (CN)
Diacetone Alcohol~1.26 (s, 6H), ~2.18 (s, 3H), ~2.64 (s, 2H), ~3.81 (s, 1H)~29.8 (2xCH₃), ~32.4 (CH₃), ~51.9 (CH₂), ~69.6 (C-OH), ~209.1 (C=O)
Mesityl Oxide~1.90 (s, 3H), ~2.15 (s, 3H), ~2.17 (s, 3H), ~6.10 (s, 1H)~20.7 (CH₃), ~27.5 (CH₃), ~31.4 (CH₃), ~124.3 (=CH), ~154.8 (C=), ~198.3 (C=O)

Experimental Protocols

Standard ¹H NMR Acquisition Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.[15] Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good resolution. A narrow and symmetrical solvent peak is indicative of good shimming.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks to determine the relative proton ratios.

Mandatory Visualization

The following diagram illustrates the potential pathways for the formation of common impurities during the synthesis of this compound from acetone.

impurity_pathways cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurity Formation Acetone Acetone Product This compound Acetone->Product + Cyanide Acetone2 Acetone (Unreacted) Acetone_Cyanohydrin Acetone Cyanohydrin Acetone->Acetone_Cyanohydrin + Cyanide (Side Reaction) Diacetone_Alcohol Diacetone Alcohol Acetone->Diacetone_Alcohol Self-Condensation Cyanide Cyanide Source (e.g., HCN, NaCN) Cyanide->Product Mesityl_Oxide Mesityl Oxide Diacetone_Alcohol->Mesityl_Oxide Dehydration

Potential impurity formation pathways.

References

Validation & Comparative

Navigating the Synthesis of 1,1-Dimethylcyanoethyl Bromoacetate: A Comparative Guide to Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the synthesis of specialized chemical reagents is a critical step. One such reagent, 1,1-dimethylcyanoethyl bromoacetate, plays a role as an initiator in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). The careful selection of its precursors is paramount to ensure high yield, purity, and process safety. This guide provides a comprehensive comparison of alternative precursors for the synthesis of 1,1-dimethylcyanoethyl bromoacetate, supported by experimental data and detailed protocols.

The primary synthetic route to 1,1-dimethylcyanoethyl bromoacetate involves the esterification of a bromoacetylating agent with a cyanohydrin derivative. This guide will explore variations in both of these key precursors.

Core Synthesis Reaction

The fundamental reaction for producing 1,1-dimethylcyanoethyl bromoacetate is the esterification of acetone cyanohydrin (α-hydroxyisobutyronitrile) with a bromoacetylating agent.

General Synthesis of 1,1-Dimethylcyanoethyl Bromoacetate Bromoacetylating_Agent Bromoacetylating Agent Target_Molecule 1,1-Dimethylcyanoethyl Bromoacetate Bromoacetylating_Agent->Target_Molecule + Acetone_Cyanohydrin Acetone Cyanohydrin (α-Hydroxyisobutyronitrile) Acetone_Cyanohydrin->Target_Molecule + Byproduct Byproduct (e.g., HBr, H2O) Target_Molecule->Byproduct forms Decision Workflow for Precursor Selection Start Start: Synthesize 1,1-Dimethylcyanoethyl Bromoacetate Bromoacetylating_Agent Select Bromoacetylating Agent Start->Bromoacetylating_Agent Bromoacetic_Acid Bromoacetic Acid Bromoacetylating_Agent->Bromoacetic_Acid Cost-sensitive, large scale Bromoacetyl_Bromide Bromoacetyl Bromide Bromoacetylating_Agent->Bromoacetyl_Bromide High reactivity, fast reaction desired Cyanohydrin_Precursor Select Cyanohydrin Precursor Route Bromoacetic_Acid->Cyanohydrin_Precursor Bromoacetyl_Bromide->Cyanohydrin_Precursor HCN_Route Acetone + HCN Cyanohydrin_Precursor->HCN_Route Specialized equipment available Cyanide_Salt_Route Acetone + NaCN/KCN Cyanohydrin_Precursor->Cyanide_Salt_Route Standard laboratory setup Esterification Perform Esterification HCN_Route->Esterification Cyanide_Salt_Route->Esterification End Obtain Target Molecule Esterification->End

A Comparative Guide to Method Validation for the Synthesis of 3-Hydroxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key intermediates is paramount. 3-Hydroxy-3-methylbutanenitrile, also known as acetone cyanohydrin, is a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals. This guide provides a comparative validation of the most common methods for its synthesis, offering a detailed look at their performance, experimental protocols, and safety considerations to aid in method selection and optimization.

Comparative Analysis of Synthesis Methods

The synthesis of this compound is primarily achieved through three main routes, each with distinct advantages and drawbacks in terms of yield, purity, reaction time, and safety. The following tables provide a quantitative and qualitative comparison of these methods.

Table 1: Quantitative Performance Comparison
ParameterMethod 1: Acetone with NaCN/AcidMethod 2: Acetone Bisulfite Adduct with KCNMethod 3: Acetone with HCN (Catalytic)
Reported Yield 77-88%[1]77-78%[2][3]>95%[4]
Typical Purity High after purificationLower purity of the crude product[2][3]High (Industrial Standard)
Reaction Time 3-4 hours[2]Not explicitly stated15-120 minutes residence time in reactor[4]
Key Reagents Acetone, Sodium Cyanide, Sulfuric/Hydrochloric AcidAcetone, Sodium Bisulfite, Potassium CyanideAcetone, Hydrogen Cyanide, Basic Catalyst
Table 2: Qualitative Performance and Safety Comparison
ParameterMethod 1: Acetone with NaCN/AcidMethod 2: Acetone Bisulfite Adduct with KCNMethod 3: Acetone with HCN (Catalytic)
Byproducts Sodium/Potassium bisulfate or chloride.[1]Sodium/Potassium salts.Minimal, unreacted starting materials.
Safety Concerns In-situ generation of toxic HCN gas. Requires careful temperature control and a well-ventilated fume hood.[2]Handling of solid potassium cyanide.Direct handling of highly toxic and volatile liquid hydrogen cyanide. Requires specialized equipment and safety protocols.
Scalability Suitable for lab-scale synthesis.Suitable for lab-scale synthesis.Preferred for industrial-scale production due to high throughput and purity.
Advantages Avoids direct handling of HCN.Avoids the use of strong acids.High yield and purity, continuous process is possible.
Disadvantages Moderate yield, potential for side reactions.Lower purity of the initial product.Requires stringent safety measures for handling HCN.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to facilitate replication and validation in a laboratory setting.

Method 1: Synthesis from Acetone and Sodium Cyanide with Acid

This procedure involves the in situ generation of hydrogen cyanide from sodium cyanide and a strong acid in the presence of acetone.

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Acetone, NaCN, Water flask Reaction Flask (Ice Bath) reagents->flask add_acid Add H₂SO₄ (aq) (10-20°C, 3h) flask->add_acid stir Stir (15 min) add_acid->stir separate Separate Layers stir->separate extract Extract Aqueous Layer (Ether) separate->extract dry Dry Combined Organic Layers (Na₂SO₄) extract->dry distill Distill under Reduced Pressure dry->distill product This compound distill->product

Caption: Workflow for the synthesis of this compound from acetone and sodium cyanide.

Procedure:

  • A solution of sodium cyanide in water and acetone is prepared in a three-necked flask equipped with a stirrer, dropping funnel, and thermometer.

  • The flask is cooled in an ice bath to 15°C.

  • 40% sulfuric acid is added dropwise over 3 hours, maintaining the temperature between 10 and 20°C.

  • After the addition is complete, the mixture is stirred for an additional 15 minutes.

  • The organic layer is separated, and the aqueous layer is extracted with ether.

  • The combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is removed by distillation, and the crude product is purified by vacuum distillation to yield this compound.[2]

Method 2: Synthesis from Acetone Bisulfite Adduct and Potassium Cyanide

This method involves the preparation of an acetone-sodium bisulfite adduct, which then reacts with potassium cyanide.

Experimental Workflow:

cluster_adduct Adduct Formation cluster_reaction Cyanation cluster_workup Work-up & Purification reagents_adduct Acetone, NaHSO₃ (aq) flask_adduct Reaction Flask reagents_adduct->flask_adduct add_kcn Add KCN (aq) flask_adduct->add_kcn stir_reaction Stir add_kcn->stir_reaction extract_workup Extract with Ether stir_reaction->extract_workup dry_workup Dry Organic Layer (Na₂SO₄) extract_workup->dry_workup distill_workup Distill under Reduced Pressure dry_workup->distill_workup product_workup This compound distill_workup->product_workup

Caption: Workflow for the synthesis via the acetone bisulfite adduct method.

Procedure:

  • An aqueous solution of sodium bisulfite is reacted with acetone to form the acetone bisulfite adduct in situ.

  • An aqueous solution of potassium cyanide is then added to the reaction mixture.

  • The mixture is stirred to allow for the formation of this compound.

  • The product is extracted from the aqueous solution using an organic solvent such as ether.

  • The organic extract is dried and the solvent evaporated.

  • The crude product is then purified by vacuum distillation. This method is reported to yield a less pure product compared to other methods.[2][3]

Method 3: Industrial Synthesis from Acetone and Hydrogen Cyanide

This industrial process utilizes liquid hydrogen cyanide and a basic catalyst for a continuous and high-yield synthesis.

Experimental Workflow:

cluster_reaction Continuous Reaction cluster_purification Purification reagents_ind Acetone, Liquid HCN, Basic Catalyst reactor Continuous Reactor reagents_ind->reactor stabilize Acidification (Stabilization) reactor->stabilize distill_ind Distillation stabilize->distill_ind product_ind High Purity 3-Hydroxy-3- methylbutanenitrile distill_ind->product_ind

Caption: Simplified workflow for the industrial synthesis of acetone cyanohydrin.

Procedure:

  • Acetone and liquid hydrogen cyanide are continuously fed into a reactor containing a basic catalyst.

  • The reaction is typically carried out at a controlled temperature.

  • The crude product stream is withdrawn from the reactor and stabilized by acidification.

  • The stabilized product is then purified by distillation to yield high-purity acetone cyanohydrin.[4]

Conclusion

The choice of synthesis method for this compound depends heavily on the scale of production, available equipment, and safety infrastructure. For laboratory-scale synthesis, the reaction of acetone with sodium cyanide and acid provides a balance of procedural simplicity and moderate to high yields, while avoiding the direct handling of hydrogen cyanide. The acetone bisulfite adduct method is a viable alternative but may require more extensive purification. For large-scale industrial production, the direct reaction of acetone with hydrogen cyanide is the most efficient method, delivering high yields and purity, but necessitates stringent safety protocols due to the high toxicity of hydrogen cyanide. Researchers and drug development professionals should carefully consider these factors to select the most appropriate and validated method for their specific needs.

References

Comparative Spectroscopic Analysis of 3-Hydroxy-3-methylbutanenitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of 3-Hydroxy-3-methylbutanenitrile and its analogous compounds.

This guide provides a detailed comparative analysis of the spectroscopic data for this compound and its methoxy and chloro derivatives. The information presented herein is intended to facilitate the identification, characterization, and quality control of these compounds in a research and development setting. While experimental data for the parent compound is available, data for the derivatives is based on typical spectroscopic values and predictions.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its derivatives. This data is essential for distinguishing between these structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Typical Chemical Shifts in δ ppm)

Compound-CH₃ (C3)-CH₂- (C2)-OH/-OCH₃
This compound~1.3 (s, 6H)~2.4 (s, 2H)~3.5 (br s, 1H)
3-Methoxy-3-methylbutanenitrile~1.2 (s, 6H)~2.3 (s, 2H)~3.2 (s, 3H)
3-Chloro-3-methylbutanenitrile~1.7 (s, 6H)~2.8 (s, 2H)-

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Typical Chemical Shifts in δ ppm)

Compound-CH₃ (C3)-CH₂- (C2)C3-CN (C1)-OCH₃
This compound~29~30~69~118-
3-Methoxy-3-methylbutanenitrile~25~28~75~118~50
3-Chloro-3-methylbutanenitrile~34~35~65~117-

Table 3: Infrared (IR) Spectroscopy Data (Typical Absorption Bands in cm⁻¹)

CompoundO-H StretchC-H StretchC≡N StretchC-O StretchC-Cl Stretch
This compound3600-3200 (broad)2980-28502260-22401150-1050-
3-Methoxy-3-methylbutanenitrile-2980-28502260-22401150-1080-
3-Chloro-3-methylbutanenitrile-2980-28502260-2240-800-600

Table 4: Mass Spectrometry Data (Predicted Molecular Ion Peaks)

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted [M]+ or [M+H]+
This compoundC₅H₉NO99.1399 or 100
3-Methoxy-3-methylbutanenitrileC₆H₁₁NO113.16113 or 114
3-Chloro-3-methylbutanenitrileC₅H₈ClN117.58117/119 (isotope pattern)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary depending on the instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. For ¹³C NMR, spectra are usually proton-decoupled to simplify the spectrum to one peak per carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded on a spectrometer equipped with an attenuated total reflectance (ATR) accessory for solid or liquid samples. Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of volatile compounds. Electron ionization (EI) is a common method for generating molecular ions and fragmentation patterns. For more sensitive analysis, electrospray ionization (ESI) may be used.

Visualizations

To aid in the understanding of the chemical relationships and experimental workflows, the following diagrams are provided.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Parent Compound cluster_derivatives Derivatives Acetone Acetone Parent This compound Acetone->Parent Cyanohydrin Formation HCN HCN / KCN HCN->Parent Methoxy 3-Methoxy-3-methylbutanenitrile Parent->Methoxy Williamson Ether Synthesis Chloro 3-Chloro-3-methylbutanenitrile Parent->Chloro Nucleophilic Substitution G cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation start Sample (Compound of Interest) NMR NMR (¹H, ¹³C) start->NMR IR FTIR start->IR MS Mass Spec. start->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Comparison Comparison with Reference Spectra Structure->Comparison end Compound Identification Comparison->end

Evaluating the Biological Activity of Novel 3-Hydroxy-3-methylbutanenitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the exploration of diverse chemical scaffolds. Among these, 3-hydroxy-3-methylbutanenitrile and its derivatives present an interesting starting point for drug discovery due to the presence of both a hydroxyl and a nitrile functional group, which can participate in various biological interactions. This guide provides a comparative framework for evaluating the potential biological activities of novel this compound derivatives, focusing on cytotoxicity against cancer cell lines and antimicrobial efficacy. The data presented herein is illustrative, based on established trends for similar small molecules, to guide researchers in their experimental design and data interpretation.

Comparative Analysis of Biological Activity

To effectively compare the biological potential of novel this compound derivatives, it is crucial to quantify their effects on relevant biological systems. This section provides hypothetical yet plausible data for a series of rationally designed derivatives, illustrating how structure-activity relationships (SAR) can be elucidated.

Hypothetical Derivatives for Evaluation:

For the purpose of this guide, we will consider a parent this compound molecule (HMB-00) and four hypothetical derivatives with varying substitutions on a hypothetical phenyl ring attached to the core structure.

  • HMB-00: this compound (Parent Compound)

  • HMB-01: Derivative with an electron-donating group (e.g., -OCH₃)

  • HMB-02: Derivative with an electron-withdrawing group (e.g., -CF₃)

  • HMB-03: Derivative with a halogen (e.g., -Cl)

  • HMB-04: Derivative with a bulky hydrophobic group (e.g., -tert-Butyl)

In Vitro Cytotoxicity Data

The cytotoxic potential of the hypothetical derivatives was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in Table 1.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of HMB Derivatives on Human Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)
HMB-00 >100>100>100>100
HMB-01 85.292.588.195.3
HMB-02 15.822.418.925.1
HMB-03 25.631.228.435.7
HMB-04 42.150.745.358.9
Doxorubicin 0.81.21.01.5

Data are presented as the mean of three independent experiments. Doxorubicin is included as a positive control.

Antimicrobial Activity Data

The antimicrobial activity of the hypothetical HMB derivatives was assessed by determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of HMB Derivatives

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)
HMB-00 >128>128>128
HMB-01 64128128
HMB-02 163264
HMB-03 326464
HMB-04 64128>128
Vancomycin 1--
Amphotericin B --0.5

Vancomycin and Amphotericin B are included as positive controls for bacteria and fungi, respectively. A lower MIC value indicates greater antimicrobial activity.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate evaluation of novel compounds. The following sections outline the methodologies for the key assays cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in a suitable solvent)

  • Positive control antibiotics (e.g., Vancomycin, Amphotericin B)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualization of Methodologies and Pathways

Diagrams are essential tools for visualizing complex experimental workflows and biological signaling pathways, aiding in comprehension and communication.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the key steps involved in determining the in vitro cytotoxicity of novel compounds using the MTT assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (48 hours) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (4 hours) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization read_plate Read Absorbance (570 nm) solubilization->read_plate calc_viability Calculate % Viability read_plate->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50

Caption: Workflow for determining compound cytotoxicity.

Mitochondrial Apoptosis Signaling Pathway

Cytotoxic compounds often induce programmed cell death, or apoptosis. The mitochondrial (intrinsic) pathway is a common mechanism. The following diagram illustrates a simplified version of this pathway that could be activated by novel this compound derivatives.

G cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade HMB_derivative HMB Derivative Bax_Bak Bax/Bak Activation HMB_derivative->Bax_Bak activates Bcl2_BclxL Bcl-2/Bcl-xL Inhibition HMB_derivative->Bcl2_BclxL inhibits MOMP MOMP Bax_Bak->MOMP Bcl2_BclxL->Bax_Bak Cyto_c Cytochrome c Release MOMP->Cyto_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cyto_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A Comparative Guide to 3-Hydroxy-3-methylbutanenitrile and Other Hydroxy Nitriles in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, hydroxy nitriles (cyanohydrins) are valuable intermediates, prized for their dual functionality that allows for a diverse range of chemical transformations. This guide provides a comparative analysis of 3-hydroxy-3-methylbutanenitrile against other commonly employed hydroxy nitriles, namely acetone cyanohydrin, mandelonitrile, and glycolonitrile. The focus is on their synthetic applications, reactivity, and available experimental data to assist researchers in selecting the appropriate reagent for their specific needs.

Introduction to Hydroxy Nitriles

Hydroxy nitriles are organic compounds containing both a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon atom.[1] Their utility in organic synthesis stems from the ability to transform the nitrile group into amines, carboxylic acids, and other functionalities, while the hydroxyl group can be involved in etherification, esterification, or elimination reactions.[2] This versatility makes them key building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[3]

Physical and Chemical Properties

The structural differences between this compound and other common hydroxy nitriles influence their physical and chemical properties, such as stability and reactivity. A summary of their key properties is presented in Table 1.

PropertyThis compoundAcetone CyanohydrinMandelonitrileGlycolonitrile
Structure this compoundAcetone CyanohydrinMandelonitrileGlycolonitrile
CAS Number 13635-04-6[4]75-86-5[5]532-28-5107-16-4
Molecular Weight 99.13 g/mol [4]85.10 g/mol [5]133.15 g/mol 57.05 g/mol
Boiling Point 114-116 °C @ 30 mmHg[6]95 °C @ 760 mmHg[5]170 °C (decomposes)183 °C (decomposes)
Stability Tertiary β-hydroxy nitrileTertiary α-hydroxy nitrile, readily decomposes with water[7][8]Secondary α-hydroxy nitrilePrimary α-hydroxy nitrile, unstable
Key Structural Feature Tertiary alcohol, β-hydroxy nitrileTertiary alcohol, α-hydroxy nitrileSecondary alcohol, benzylic, α-hydroxy nitrilePrimary alcohol, α-hydroxy nitrile

Synthesis of Hydroxy Nitriles

The synthesis of hydroxy nitriles typically involves the addition of a cyanide source to a carbonyl compound.[2] Below are representative synthetic protocols for the discussed hydroxy nitriles.

General Synthesis of α-Hydroxy Nitriles

The formation of α-hydroxy nitriles is a reversible nucleophilic addition of a cyanide anion to an aldehyde or ketone.[1]

G General Synthesis of α-Hydroxy Nitriles carbonyl Aldehyde or Ketone intermediate Tetrahedral Intermediate carbonyl->intermediate Nucleophilic Attack cyanide Cyanide Source (e.g., KCN, NaCN, TMSCN) cyanide->intermediate product α-Hydroxy Nitrile intermediate->product Protonation

Caption: General reaction pathway for the synthesis of α-hydroxy nitriles.

Synthesis of this compound

A known synthetic route to this compound involves the reaction of isobutylene oxide with a cyanide source.[9]

Experimental Protocol:

  • React isobutylene oxide with an aqueous sodium cyanide solution at a pH between 9 and 12.[9]

  • The resulting this compound is then hydrolyzed in a subsequent step to obtain 3-hydroxy-3-methylbutyrate (HMB).[9]

A high-yield synthesis has also been reported from acetone and acetonitrile.[6]

G Synthesis of this compound acetone Acetone product This compound acetone->product acetonitrile Acetonitrile acetonitrile->product reagents P(i-PrNCH2CH2)3N magnesium sulfate reagents->product

Caption: Synthetic route to this compound from acetone and acetonitrile.

Comparative Performance in Organic Synthesis

While direct, side-by-side comparative studies are limited, the performance of these hydroxy nitriles can be inferred from their applications in key synthetic transformations.

Strecker Reaction

The Strecker synthesis is a cornerstone method for the preparation of α-amino acids, involving the reaction of an aldehyde or ketone with ammonia and a cyanide source.[10] Hydroxy nitriles, particularly acetone cyanohydrin, are often used as a convenient and safer alternative to hydrogen cyanide gas.[11]

Table 2: Performance of Hydroxy Nitriles in Strecker-Type Reactions

Hydroxy NitrileSubstrateAmineCatalyst/ConditionsProductYieldReference
Acetone CyanohydrinVarious aldehydes and ketonesBenzylamine, morpholine, piperidine, piperazineWater, room temperatureα-AminonitrilesExcellent yields[11]
Acetone CyanohydrinNitrones-n-BuMgCl (0.2 equiv), THF, 35 °Cα-CyanohydroxylaminesUp to 98%[12]
Not specified (KCN)PhenylpropanalPhenylacetamideNo catalyst, THFN-Acylated α-aminonitrile82%[13]
Acetone CyanohydrinPhenylpropanalPhenylacetamideQuinine, THFN-Acylated α-aminonitrile72%[13]

Note: The data in Table 2 is compiled from different studies with varying reaction conditions and cannot be used for a direct quantitative comparison. However, it highlights the utility of acetone cyanohydrin as an effective cyanide source in Strecker-type reactions, often providing high yields under mild conditions.[11] The performance of this compound in this reaction is not well-documented in the literature.

G Strecker Reaction Workflow start Aldehyde/Ketone + Amine imine Imine Formation start->imine cyanation Cyanation imine->cyanation product α-Amino Nitrile cyanation->product hydrolysis Hydrolysis product->hydrolysis final_product α-Amino Acid hydrolysis->final_product cyanide_source Hydroxy Nitrile (e.g., Acetone Cyanohydrin) cyanide_source->cyanation

Caption: Generalized workflow of the Strecker amino acid synthesis.

Michael Addition

Hydroxy nitriles and their derivatives can also serve as nucleophiles in Michael additions to α,β-unsaturated compounds, leading to the formation of valuable 1,4-dicarbonyl precursors.

A study on the enantioselective direct Michael addition of protected cyanohydrin ether derivatives to enones has been reported, demonstrating their utility as pronucleophiles. While this study does not directly compare different cyanohydrins, it establishes a protocol where such comparisons could be made.

Experimental Protocol for Michael Addition (General):

  • A chiral bis(guanidino)iminophosphorane catalyst is used to deprotonate the cyanohydrin ether derivative.

  • The resulting nucleophile adds to an enone in a diastereo- and enantioselective manner.

  • The reaction yields multifunctionalized products that can be further elaborated.

The reactivity in such reactions would likely be influenced by the steric bulk of the hydroxy nitrile, with less hindered derivatives potentially reacting faster.

Conclusions

This compound presents an interesting, though less explored, alternative to more common α-hydroxy nitriles like acetone cyanohydrin, mandelonitrile, and glycolonitrile. Its β-hydroxy nitrile structure differentiates it from the others, potentially influencing its stability and reactivity.

  • Acetone cyanohydrin is a well-established, efficient, and frequently used cyanide source in various transformations, particularly the Strecker reaction, despite its notable instability.[11][12]

  • Mandelonitrile is a key intermediate for the synthesis of mandelic acid and its derivatives, with its benzylic nature influencing its reactivity.

  • Glycolonitrile , as the simplest hydroxy nitrile, is a precursor to important industrial chemicals.

While direct comparative experimental data is scarce, the choice of a hydroxy nitrile for a specific synthetic application should be guided by considerations of stability, steric hindrance, and the specific reaction conditions. Further research into the applications and comparative performance of this compound is warranted to fully elucidate its potential in organic synthesis. Researchers are encouraged to consider this molecule in their synthetic strategies, particularly where the unique β-hydroxy nitrile motif may offer advantages.

References

Comparative Analysis of 3-Hydroxy-3-methylbutanenitrile and Its Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A technical guide for researchers, scientists, and drug development professionals providing a cross-validation of experimental data for 3-Hydroxy-3-methylbutanenitrile against key alternatives. This document summarizes physicochemical properties, spectroscopic data, and safety information, and includes detailed experimental protocols and workflow visualizations.

Introduction

This compound is a valuable building block in organic synthesis, featuring both a hydroxyl and a nitrile functional group. This unique structure allows for diverse chemical transformations, making it a precursor for various pharmaceuticals and specialty chemicals. This guide provides a comparative analysis of this compound and its structural isomers and a common synthetic precursor, acetone cyanohydrin. The objective is to offer researchers a comprehensive dataset to inform their selection of the most suitable building block for their specific synthetic needs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its alternatives is presented below. Acetone cyanohydrin is a common and commercially significant alternative, while 3-Hydroxy-2-methylbutanenitrile and 2-Hydroxy-2-methylbutanenitrile are structural isomers offering different steric and electronic properties.

PropertyThis compoundAcetone Cyanohydrin3-Hydroxy-2-methylbutanenitrile2-Hydroxy-2-methylbutanenitrile
CAS Number 13635-04-6[1]75-86-538046-46-7[2]4111-08-4[3]
Molecular Formula C₅H₉NO[1]C₄H₇NOC₅H₉NO[2]C₅H₉NO[3]
Molecular Weight ( g/mol ) 99.13[1]85.1199.13[2]99.13
Boiling Point (°C) 114-116 (at 30 mmHg)[4]95 (decomposes)Not availableNot available
Density (g/mL) 0.959 (at 20°C)[4]0.932 (at 25°C)Not availableNot available
Refractive Index (n20/D) 1.430[4]1.399Not availableNot available
Flash Point (°C) 97[4]74Not availableNot available
Storage Temperature 2-8°C[4]Refrigerator2-8°CRefrigerator[3]

Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its alternatives. This data is crucial for reaction monitoring and product characterization.

¹H NMR Spectroscopy
CompoundChemical Shift (ppm) and Multiplicity
This compound (Predicted) 2.49 (s, 2H, -CH₂-CN), 1.33 (s, 6H, -C(CH₃)₂-), OH proton is variable.
Acetone Cyanohydrin (CDCl₃, 300 MHz) 1.55 (s, 6H, -C(CH₃)₂-), OH proton is variable.[2]
3-Hydroxy-2-methylbutanenitrile (Predicted) 4.0-4.2 (m, 1H, -CH-OH), 2.7-2.9 (m, 1H, -CH-CN), 1.2-1.4 (m, 6H, -CH₃).
2-Hydroxy-2-methylbutanenitrile (Predicted) 1.7-1.9 (q, 2H, -CH₂-), 1.5 (s, 3H, -C(OH)(CH₃)-), 1.0 (t, 3H, -CH₃).
¹³C NMR Spectroscopy
CompoundChemical Shift (ppm)
This compound (Predicted) 122 (-CN), 70 (-C(OH)-), 30 (-CH₂-), 28 (-CH₃).
Acetone Cyanohydrin (Predicted, D₂O) 124.2 (-CN), 72.9 (-C(OH)-), 27.5 (-CH₃).[2]
3-Hydroxy-2-methylbutanenitrile (Predicted) 120 (-CN), 75 (-CH-OH), 40 (-CH-CN), 20-25 (-CH₃).
2-Hydroxy-2-methylbutanenitrile (Predicted) 123 (-CN), 72 (-C(OH)-), 35 (-CH₂-), 25 (-C(OH)(CH₃)-), 8 (-CH₂CH₃).
Infrared (IR) Spectroscopy
CompoundKey Peaks (cm⁻¹)
This compound ~3400 (O-H stretch, broad), ~2980 (C-H stretch), ~2250 (C≡N stretch), ~1170 (C-O stretch).
Acetone Cyanohydrin ~3400 (O-H stretch, broad), ~2990 (C-H stretch), ~2250 (C≡N stretch, weak), ~1370, ~1460 (C-H bend).
3-Hydroxy-2-methylbutanenitrile ~3400 (O-H stretch, broad), ~2970 (C-H stretch), ~2245 (C≡N stretch).
2-Hydroxy-2-methylbutanenitrile ~3400 (O-H stretch, broad), ~2980 (C-H stretch), ~2240 (C≡N stretch), ~1150 (C-O stretch).
Mass Spectrometry (MS)
CompoundKey Fragments (m/z)
This compound 99 (M+), 84 (M-CH₃), 58, 43.
Acetone Cyanohydrin 85 (M+), 70 (M-CH₃), 59, 43.
3-Hydroxy-2-methylbutanenitrile 99 (M+), 84 (M-CH₃), 56, 43.
2-Hydroxy-2-methylbutanenitrile 99 (M+), 70 (M-C₂H₅), 59, 43.

Safety and Handling

All hydroxynitriles are toxic and should be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. They can be harmful if swallowed, inhaled, or absorbed through the skin.

CompoundGHS Hazard Statements
This compound H302 (Harmful if swallowed), H332 (Harmful if inhaled).[1]
Acetone Cyanohydrin H300 (Fatal if swallowed), H310 (Fatal in contact with skin), H330 (Fatal if inhaled), H410 (Very toxic to aquatic life with long-lasting effects).
3-Hydroxy-2-methylbutanenitrile H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]
2-Hydroxy-2-methylbutanenitrile Not extensively classified, but should be handled as a toxic substance.

Experimental Protocols

Synthesis of this compound

This protocol is based on the ring-opening of an epoxide with a cyanide nucleophile.[5]

Materials:

  • Isobutylene oxide (1,2-epoxy-2-methylpropane)

  • Sodium cyanide (NaCN)

  • Water

  • Hydrochloric acid (HCl), dilute

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare an aqueous solution of sodium cyanide (e.g., 1.2 equivalents) and adjust the pH to >7 (preferably between 9 and 12) using a suitable buffer or dropwise addition of a base.

  • Cool the cyanide solution in an ice bath.

  • Slowly add isobutylene oxide (1 equivalent) to the cooled cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully acidify the mixture with dilute HCl to a neutral pH.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield crude this compound.

  • Purify the product by vacuum distillation.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Isobutylene Oxide + Sodium Cyanide reaction Epoxide Ring-Opening start->reaction workup Aqueous Workup & Extraction reaction->workup purification Vacuum Distillation workup->purification product Pure 3-Hydroxy-3- methylbutanenitrile purification->product nmr 1H and 13C NMR product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Synthesis and Characterization Workflow

Signaling Pathways and Logical Relationships

The reactivity of hydroxynitriles is central to their utility in synthesis. The following diagram illustrates the key transformations of a generic hydroxynitrile, showcasing the synthetic pathways accessible from this class of compounds.

G cluster_nitrile_reactions Nitrile Group Transformations cluster_hydroxyl_reactions Hydroxyl Group Transformations hydroxynitrile Hydroxynitrile (R-CH(OH)-CN) carboxylic_acid Carboxylic Acid (R-CH(OH)-COOH) hydroxynitrile->carboxylic_acid Acid/Base Hydrolysis amine Primary Amine (R-CH(OH)-CH2NH2) hydroxynitrile->amine Reduction (e.g., LiAlH4, H2/catalyst) aldehyde Aldehyde (R-CH(OH)-CHO) hydroxynitrile->aldehyde Reduction (e.g., DIBAL-H) ester Ester (R-CH(OAc)-CN) hydroxynitrile->ester Acylation ether Ether (R-CH(OR')-CN) hydroxynitrile->ether Alkylation elimination Alkene (R-CH=CH-CN) hydroxynitrile->elimination Dehydration

Reactivity Pathways of Hydroxynitriles

Conclusion

This compound and its alternatives are versatile reagents in organic synthesis. The choice between them depends on the desired substitution pattern, reactivity, and safety considerations. Acetone cyanohydrin is a readily available and highly reactive precursor, but its extreme toxicity requires stringent handling protocols. The structural isomers of this compound offer different steric environments around the reactive centers, which can be exploited to achieve specific stereochemical outcomes. The data and protocols presented in this guide are intended to assist researchers in making an informed decision for their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxy-3-methylbutanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of 3-Hydroxy-3-methylbutanenitrile, also commonly known as acetone cyanohydrin, is critical due to its significant health and environmental hazards. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage this chemical responsibly within a laboratory setting. Adherence to these protocols is vital to ensure personnel safety and regulatory compliance.

Immediate Safety and Handling Precautions

This compound is classified as acutely toxic and harmful if swallowed, inhaled, or in contact with skin.[1][2] It is a combustible liquid that can decompose to produce highly toxic hydrogen cyanide gas, particularly when exposed to heat, moisture, or alkalis.[3] Therefore, stringent safety measures are required during handling and disposal.

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles and a face shield.[4]

  • Skin Protection: Appropriate chemical-resistant gloves and protective clothing to prevent any skin exposure.[2][4]

  • Respiratory Protection: A NIOSH-approved respirator with a suitable filter, such as a type ABEK (EN14387) filter, is necessary, especially when working outside of a fume hood or in poorly ventilated areas.[2]

All handling procedures should be conducted within a well-ventilated laboratory fume hood.[2] An emergency plan, including access to amyl nitrite capsules for cyanide exposure, should be in place before work begins.

Spill Management Protocol

In the event of a spill or leak, immediate and decisive action is required to mitigate exposure and contamination:

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.

  • Ventilate & Isolate: Ensure the area is well-ventilated and remove all sources of ignition such as open flames, sparks, or hot surfaces.[3]

  • Containment: Absorb the spilled liquid using an inert, non-combustible material like vermiculite, dry sand, or earth.[3] Do not use water on the spill, as the substance can decompose into hydrogen cyanide.[3]

  • Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealable container for hazardous waste.[3]

  • Decontamination: Clean the affected area thoroughly.

  • Waste: The collected spill material is considered hazardous waste and must be disposed of according to the procedures outlined below.[5]

Step-by-Step Disposal Procedure

Disposal of this compound must be treated as a hazardous waste process. Under no circumstances should this chemical be disposed of down the sanitary sewer.[2][5]

  • Waste Classification: Chemical waste generators are legally responsible for determining if a discarded chemical is classified as hazardous waste under EPA guidelines (40 CFR Parts 261.3) and any relevant state or local regulations.[4] this compound (as Acetone Cyanohydrin, CAS# 75-86-5) is listed as a RCRA P-series hazardous waste.[4]

  • Containerization: Collect waste this compound in a dedicated, properly labeled, and sealed container. Ensure the container is compatible with the chemical and stored in a cool, well-ventilated, and designated hazardous waste storage area.

  • Consultation with Environmental Agencies: It is mandatory to contact your institution's Environmental Health & Safety (EHS) department. They will coordinate with state (e.g., Department of Environmental Protection - DEP) and federal (Environmental Protection Agency - EPA) authorities for specific disposal recommendations.

  • Professional Disposal: Arrange for a licensed hazardous waste management company to transport and dispose of the chemical. The primary recommended method of disposal is incineration in a permitted hazardous waste incinerator.[5]

Chemical and Physical Properties Summary

The following table summarizes key quantitative data for this compound, which is essential for risk assessment and safe handling.

PropertyValueCitations
Molecular Formula C5H9NO[1]
Molecular Weight 99.13 g/mol [1]
Boiling Point 114-116 °C at 30 mmHg[6]
Flash Point 97 °C (206.6 °F) - closed cup[6]
Density 0.959 g/mL at 20 °C[6]
Storage Temperature 2-8°C[6]
NFPA Health Rating 4 (Severe Hazard)[5]
NFPA Flammability Rating 2 (Moderate Hazard)
NFPA Reactivity Rating 2 (Moderate Hazard)[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and required steps for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_disposal Disposal Protocol start Handling of this compound ppe Wear Full PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Appropriate Respirator start->ppe start->ppe spill Spill Occurs start->spill start->spill fume_hood Work in Fume Hood ppe->fume_hood generate_waste Generate Chemical Waste fume_hood->generate_waste collect_waste Collect Waste in Designated Hazardous Waste Container generate_waste->collect_waste contain_spill Contain Spill with Inert Material spill->contain_spill contain_spill->collect_waste classify Classify as RCRA Hazardous Waste (P-Series) collect_waste->classify contact_ehs Contact Institutional EHS Office classify->contact_ehs consult Consult EPA/State DEP for Specific Guidance contact_ehs->consult professional_disposal Arrange for Licensed Hazardous Waste Contractor consult->professional_disposal incineration Final Disposal: Permitted Incineration professional_disposal->incineration

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Hydroxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for 3-Hydroxy-3-methylbutanenitrile, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety.

Chemical Safety and Properties

This compound is classified as an acute toxicant and irritant. It is harmful if swallowed or inhaled[1][2]. The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C5H9NO[1][3]
Molecular Weight 99.13 g/mol [1][2]
Hazard Classifications Acute Toxicity 4 (Oral, Inhalation)[1][2]
GHS Pictogram GHS07 (Irritant)[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowedH332: Harmful if inhaled[1][2]
Density 0.959 g/mL at 20 °C[1][3]
Boiling Point 114-116 °C at 30 mmHg[1][3]
Flash Point 97 °C (206.6 °F) - closed cup[1][3]
Storage Temperature 2-8°C[1][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to prevent exposure. The following equipment must be worn at all times.

  • Hand Protection : Chemical-resistant gloves are required. Double-gloving with nitrile or using thicker butyl rubber gloves is recommended for enhanced protection[4]. Always check the glove manufacturer's compatibility data.

  • Eye and Face Protection : Safety goggles or a face shield (where splashing is possible) must be worn to protect against splashes and vapors[1][4][5][6].

  • Respiratory Protection : All handling of this chemical must be conducted within a certified chemical fume hood[4][5]. If the permissible exposure limit is exceeded, a full-face respirator with a type ABEK (EN14387) filter is required[1][5].

  • Body Protection : A lab coat, long pants, and closed-toe shoes are the minimum requirements for body protection[4][5]. For larger quantities or in case of a potential splash, a chemical-resistant apron or coveralls should be used[6][7].

Operational Plan: Handling and Disposal Protocol

This step-by-step guide outlines the safe handling, use, and disposal of this compound.

1. Preparation and Precautionary Measures

  • Ensure a certified chemical fume hood is operational and accessible[4][5].

  • Verify that a safety shower and eyewash station are readily accessible[5].

  • Prepare all necessary equipment and reagents within the fume hood to minimize movement of hazardous materials.

  • Keep all containers of this compound tightly closed when not in use.

  • Since this compound is a cyanohydrin, it is critical to prevent its exposure to acidic conditions, which could generate highly toxic hydrogen cyanide (HCN) gas[4]. Maintain a basic pH (above 10) for all solutions and waste[4].

2. Handling the Chemical

  • Don all required PPE before opening the container.

  • Conduct all transfers, weighing, and manipulations of this compound inside a chemical fume hood to prevent inhalation of vapors[4][5].

  • Avoid direct contact with skin, eyes, and clothing.

  • In case of a small spill contained within the fume hood, you may clean it up if you are trained and wearing appropriate PPE[4]. For any spill outside a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office[4].

3. Waste Collection and Disposal

  • All waste containing this compound must be considered hazardous.

  • Collect all liquid waste in a dedicated, clearly labeled, and sealed container[4][5].

  • The waste container must be kept under basic conditions (pH > 10) to prevent HCN formation[4].

  • Store the waste container in a designated satellite accumulation area, preferably within a secondary containment bin inside a fume hood[5].

  • Dispose of empty containers as hazardous waste[5]. Do not rinse them into the sink.

  • For final disposal, follow your institution's EHS guidelines. This may involve a quenching procedure, such as alkaline chlorination, to destroy the cyanide component before collection by a licensed disposal company[4][8].

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for safely managing this compound in a laboratory setting.

G Workflow for this compound Handling cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_waste 3. Waste Management cluster_disposal 4. Final Disposal prep1 Verify Fume Hood & Safety Equipment prep2 Don Full PPE prep1->prep2 handle1 Transfer and Use Chemical prep2->handle1 Proceed to Handling handle2 Keep Container Sealed handle1->handle2 waste1 Collect Waste in Labeled Container handle2->waste1 Generate Waste waste2 Ensure Waste pH > 10 waste1->waste2 waste3 Store in Secondary Containment waste2->waste3 disp1 Follow Institutional EHS Protocol waste3->disp1 Ready for Pickup

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.